molecular formula C27H24N2O5 B560070 AM095 free acid CAS No. 1228690-36-5

AM095 free acid

Cat. No.: B560070
CAS No.: 1228690-36-5
M. Wt: 456.5 g/mol
InChI Key: LNDDRUPAICPXIN-GOSISDBHSA-N
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Description

AM095 is an orally bioavailable antagonist of lysophosphatidic acid receptor 1 (LPA1) with IC50 values of 25 and 23 nM in CHO cells expressing human or mouse receptors, respectively. It is selective for LPA1 over LPA2, LPA3, LPA4, and LPA5 (IC50s = >10,000 nM for human LPA2-5). It inhibits chemotaxis of CHO cells overexpressing LPA1 and of A2058 human melanoma cells (IC50s = 778 and 233 nM, respectively) and prevents LPA-induced increases in plasma histamine levels in mice (ED50 = 8.3 mg/kg). It also decreases collagen and protein levels in bronchoalveolar lavage fluid (BALF) in a mouse model of bleomycin-induced lung injury (ED50s = ~10 mg/kg for both) and decreases kidney fibrosis in a mouse model of unilateral ureteral obstruction when administered at a dose of 30 mg/kg for eight days.>AM095 is a potent LPA1 receptor antagonist with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively. IC50 value: 0.98/0.73 uM (human/mouse LPA1)Target: LPA1 receptorAM095 is an LPA1 receptor antagonist with good oral exposure and antifibrotic activity in rodent models. In vitro, AM095 inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. In functional assays, AM095 inhibited LPA-driven chemotaxis of CHO cells overexpressing mouse LPA (IC50= 778 nM) and human A2058 melanoma cells (IC50 = 233 nM). Another study showed that LPA/LPA1 pathway inhibition has the potential to be an effective new therapeutic strategy for systemic sclerosis (SSc), and that LPA1 is an attractive pharmacologic target in dermal fibrosis.

Properties

IUPAC Name

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDRUPAICPXIN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673108
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-36-5
Record name [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AM095 Free Acid: A Technical Guide to its Mechanism of Action as a Lysophosphatidic Acid Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a multitude of physiological and pathological processes, most notably fibrosis.[1] This technical guide delineates the mechanism of action of this compound, summarizing its in vitro activity, detailing the experimental protocols used for its characterization, and illustrating the associated signaling pathways. The compiled data underscores the utility of AM095 as a valuable pharmacological tool for investigating LPA1 signaling and as a potential therapeutic agent.

Introduction to Lysophosphatidic Acid (LPA) and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2] These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a diverse range of intracellular signaling cascades.[3] The LPA-LPA1 signaling axis is a key regulator of cellular functions such as proliferation, migration, survival, and cytoskeletal rearrangement.[2][3] Dysregulation of LPA1 signaling has been strongly linked to the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis and renal fibrosis, making it a compelling target for therapeutic intervention.[4][5]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the LPA1 receptor. It effectively blocks the binding of LPA, thereby inhibiting the activation of downstream signaling pathways. Crucially, studies have shown that AM095 exhibits no agonistic activity, meaning it does not activate the LPA1 receptor in the absence of LPA.[1][6] Its antagonistic properties have been demonstrated across various in vitro functional assays, which are detailed in the subsequent sections.

Quantitative Analysis of In Vitro Activity

The potency of this compound as an LPA1 antagonist has been quantified through several key in vitro experiments. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.

Assay TypeSpecies/Cell LineIC50 (µM)Reference(s)
GTPγS BindingRecombinant Human LPA10.98[1][6][7][8][9]
GTPγS BindingRecombinant Mouse LPA10.73[1][6][8][9]
LPA-induced Calcium FluxHuman LPA1-transfected CHO cells0.025[7][9]
LPA-induced Calcium FluxMouse LPA1-transfected CHO cells0.023[7][9]
LPA-driven ChemotaxisMouse LPA1-overexpressing CHO cells0.778[1][6][7][8]
LPA-driven ChemotaxisHuman A2058 melanoma cells0.233[1][6][7][8]

LPA1 Signaling Pathways Modulated by this compound

Activation of the LPA1 receptor by its endogenous ligand, LPA, initiates a cascade of intracellular events through the coupling of different G proteins. AM095, by blocking this initial activation step, effectively inhibits these downstream pathways.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G_proteins Gαq/11, Gαi/o, Gα12/13 LPA1->G_proteins Couples to TLR4 TLR4 LPA1->TLR4 Upregulates NADPH_Oxidase NADPH Oxidase LPA1->NADPH_Oxidase Upregulates PLC PLC G_proteins->PLC Activates Rho Rho G_proteins->Rho Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Actin_cytoskeleton Actin Cytoskeleton (Cell Migration) Rho->Actin_cytoskeleton Regulates NFkB NF-κB TLR4->NFkB Activates Inflammation_Fibrosis Inflammation & Fibrosis NFkB->Inflammation_Fibrosis Promotes ROS ROS Production NADPH_Oxidase->ROS Leads to ROS->Inflammation_Fibrosis Promotes

As illustrated, AM095 inhibits LPA-induced activation of Gαq/11, leading to the blockade of phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[3][7] It also prevents the Gα12/13-mediated activation of the Rho pathway, which is critical for cytoskeletal rearrangements and cell migration.[3] Furthermore, in the context of diabetic nephropathy, AM095 has been shown to attenuate LPA-induced upregulation of Toll-like receptor 4 (TLR4) and NADPH oxidase.[4] This, in turn, suppresses the downstream activation of NF-κB and the production of reactive oxygen species (ROS), thereby mitigating inflammatory and fibrotic responses.[3][4]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The methodologies for the key experiments are outlined below.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Antagonists inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Protocol:

  • Membrane Preparation: Chinese hamster ovary (CHO) cells stably overexpressing recombinant human or mouse LPA1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. Protein concentration is determined using a Bradford assay.[9]

  • Assay Components: The reaction mixture contains cell membranes (25-40 µg of protein), 0.1 nM [³⁵S]GTPγS, 5 µM GDP, and varying concentrations of AM095 (dissolved in DMSO) in a buffer solution (50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl₂, 50 µg/mL saponin, pH 7.5) containing 0.2% fatty acid-free human serum albumin.[7][9]

  • Antagonist Activity Measurement: To determine the antagonist effect, the assay is performed in the presence of a fixed concentration of LPA (e.g., 900 nM) to stimulate the receptor. The ability of AM095 to inhibit this LPA-stimulated [³⁵S]GTPγS binding is measured.[7][9]

  • Agonist Activity Measurement: To confirm the absence of agonism, the assay is run with AM095 alone (without LPA) to measure any direct stimulation of [³⁵S]GTPγS binding.[1][7]

  • Incubation and Detection: The reaction is incubated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated.

GTPgS_Assay_Workflow start Start membrane_prep Prepare LPA1-expressing cell membranes start->membrane_prep assay_setup Set up reaction mixture: Membranes, [³⁵S]GTPγS, GDP, AM095 +/- LPA membrane_prep->assay_setup incubation Incubate assay_setup->incubation filtration Rapidly filter to separate bound from free [³⁵S]GTPγS incubation->filtration quantification Quantify radioactivity on filter filtration->quantification analysis Analyze data and calculate IC50 quantification->analysis end End analysis->end

LPA-Induced Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a downstream event of Gαq/11 activation.

Protocol:

  • Cell Culture: CHO cells stably transfected with either human or mouse LPA1 are cultured in appropriate media.[7]

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-treatment: The cells are pre-treated with varying concentrations of AM095 or a vehicle control for a specified period.[10]

  • LPA Stimulation: The cells are then stimulated with a fixed concentration of LPA to induce calcium mobilization.[7]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: The inhibitory effect of AM095 is determined by comparing the calcium response in the presence of the compound to the response with LPA alone. Concentration-response curves are generated to calculate the IC50 value.[5][10]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its mechanism of action involves the direct blockade of LPA binding to the LPA1 receptor, leading to the inhibition of multiple downstream signaling pathways that are crucial for cell migration, proliferation, and pro-fibrotic processes. The quantitative data from robust in vitro assays, such as GTPγS binding and calcium flux, firmly establish its antagonistic profile. This comprehensive understanding of its mechanism of action makes this compound an indispensable tool for research into LPA1 biology and a promising candidate for the development of novel anti-fibrotic therapies.

References

AM095 Free Acid: A Technical Guide to a Potent and Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). The LPA1 receptor subtype is ubiquitously expressed and has been implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[1][2] Consequently, the development of selective LPA1 receptor antagonists is of significant interest for therapeutic intervention. AM095 free acid is a potent and selective antagonist of the LPA1 receptor, demonstrating efficacy in various preclinical models.[1][3][4] This technical guide provides an in-depth overview of this compound, including its chemical properties, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is a small molecule antagonist of the LPA1 receptor.[5][6][7] Its key chemical properties are summarized in the table below.

PropertyValue
Chemical Name {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid
Molecular Formula C27H24N2O5
Molecular Weight 456.49 g/mol
CAS Number 1228690-36-5
Solubility Soluble in DMSO

In Vitro Pharmacology

This compound demonstrates potent and selective antagonism of the LPA1 receptor in a variety of in vitro assays.[1][8][9] The following tables summarize the quantitative data from key functional assays.

GTPγS Binding Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the LPA1 receptor.

SpeciesCell Line/Membrane PreparationAgonist (LPA) ConcentrationIC50 (µM)Reference(s)
HumanCHO cell membranes overexpressing recombinant human LPA1900 nM (18:1 LPA)0.98[1][10]
MouseCHO cell membranes overexpressing recombinant mouse LPA1900 nM (18:1 LPA)0.73[1][10]
Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a downstream signaling event of LPA1 activation via the Gαq/11 pathway.

SpeciesCell LineAgonistIC50 (µM)Reference(s)
HumanCHO cells stably transfected with human LPA1LPA0.025[3][8]
MouseCHO cells stably transfected with mouse LPA1LPA0.023[3][8]
Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the LPA-induced migration of cells, a key cellular response mediated by the LPA1 receptor.

Cell LineSpeciesAgonistIC50 (nM)Reference(s)
CHO cells overexpressing mouse LPA1MouseLPA778[1][8]
A2058 human melanoma cellsHumanLPA233[1][8]
Receptor Selectivity

AM095 exhibits high selectivity for the LPA1 receptor over other LPA receptor subtypes.

Receptor SubtypeIC50 (nM)
LPA125 (human), 23 (mouse)
LPA2>10,000
LPA3>10,000
LPA4>10,000
LPA5>10,000

In Vivo Pharmacology

AM095 has demonstrated efficacy in several rodent models of disease, highlighting its therapeutic potential.

Animal ModelSpeciesAM095 DoseKey FindingsReference(s)
Bleomycin-induced dermal fibrosisMouseNot specifiedSignificantly attenuated dermal fibrosis[10]
Unilateral ureteral obstruction (kidney fibrosis)Mouse30 mg/kgDecreased kidney fibrosis[10][11]
Streptozotocin-induced diabetic nephropathyMouseNot specifiedAttenuated diabetic nephropathy[4]
LPA-stimulated histamine releaseMouse1-30 mg/kg (oral)Dose-dependently inhibited histamine release (ED50 = 8.3 mg/kg)[9]

LPA1 Receptor Signaling Pathways

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a complex network of downstream signaling cascades.[12][13][14][15] AM095, as an antagonist, blocks the initiation of these pathways by preventing the binding of LPA to the LPA1 receptor.

LPA1_Signaling cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses LPA LPA LPA1 Receptor LPA1 Receptor LPA->LPA1 Receptor Activation Gαq/11 Gαq/11 LPA1 Receptor->Gαq/11 Gαi/o Gαi/o LPA1 Receptor->Gαi/o Gα12/13 Gα12/13 LPA1 Receptor->Gα12/13 AM095 AM095 AM095->LPA1 Receptor Antagonism PLC PLC Gαq/11->PLC PI3K PI3K Gαi/o->PI3K Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition RhoGEF RhoGEF Gα12/13->RhoGEF IP3/DAG IP3/DAG PLC->IP3/DAG Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA cAMP cAMP Adenylyl Cyclase->cAMP Calcium Mobilization Calcium Mobilization IP3/DAG->Calcium Mobilization MAPK MAPK Akt->MAPK Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Migration Cell Migration RhoA->Cell Migration Cytoskeletal Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal Rearrangement MAPK->Cell Proliferation

Caption: LPA1 receptor signaling pathways and the antagonistic action of AM095.

Experimental Protocols

GTPγS Binding Assay

This protocol outlines the measurement of [35S]GTPγS binding to membranes from cells overexpressing the LPA1 receptor.[10][16][17]

GTPgS_Workflow start Start prepare_membranes Prepare cell membranes from LPA1-expressing cells start->prepare_membranes add_reagents Add membranes, AM095/vehicle, LPA, and GDP to assay buffer prepare_membranes->add_reagents initiate_reaction Initiate reaction by adding [35S]GTPγS add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate reaction by rapid filtration incubate->terminate_reaction wash Wash filters to remove unbound [35S]GTPγS terminate_reaction->wash scintillation_counting Measure bound radioactivity using a scintillation counter wash->scintillation_counting analyze_data Analyze data to determine IC50 scintillation_counting->analyze_data end End analyze_data->end Chemotaxis_Workflow start Start prepare_chambers Prepare Boyden chambers with a porous membrane start->prepare_chambers add_chemoattractant Add LPA to the lower chamber prepare_chambers->add_chemoattractant prepare_cells Resuspend cells in serum-free medium with varying concentrations of AM095 prepare_chambers->prepare_cells add_cells Add cell suspension to the upper chamber add_chemoattractant->add_cells prepare_cells->add_cells incubate Incubate to allow cell migration add_cells->incubate fix_and_stain Fix and stain the migrated cells on the underside of the membrane incubate->fix_and_stain quantify_migration Count the migrated cells fix_and_stain->quantify_migration analyze_data Analyze data to determine IC50 quantify_migration->analyze_data end End analyze_data->end

References

AM095 Free Acid: A Technical Guide to its Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the signaling pathways modulated by AM095, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: LPA1 Antagonism

AM095 exerts its effects by specifically blocking the binding of lysophosphatidic acid (LPA) to the LPA1 receptor.[1][2][3] This antagonism prevents the activation of downstream signaling cascades that are implicated in cell proliferation, migration, fibrosis, and inflammation.[7][8][9][10][11]

Quantitative Data on AM095 Activity

The potency of AM095 as an LPA1 antagonist has been quantified across various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

Assay TypeTargetSpeciesIC50 / ED50Reference
GTPγS BindingRecombinant LPA1Human0.98 µM[1][2][3][12]
GTPγS BindingRecombinant LPA1Mouse0.73 µM[1][2][3][12]
LPA-induced Calcium FluxLPA1-transfected CHO cellsHuman0.025 µM[1][5][6]
LPA-induced Calcium FluxLPA1-transfected CHO cellsMouse0.023 µM[1][5][6]
LPA-driven ChemotaxisLPA1-overexpressing CHO cellsMouse778 nM[1][2][3]
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM[1][2][3]
LPA-induced Histamine ReleaseIn vivoMouseED50 = 8.3 mg/kg[3]
Bleomycin-induced BALF Collagen and ProteinIn vivoMouseED50 = 10 mg/kg[3]

Signaling Pathways Modulated by AM095

The primary signaling pathway affected by AM095 is the LPA1 receptor signaling cascade. By inhibiting this pathway, AM095 influences several downstream cellular processes.

LPA1 Receptor Signaling Pathway

LPA1 is coupled to multiple G proteins, including Gi/o, Gq/11, and G12/13, leading to the activation of diverse downstream effectors. AM095, by blocking LPA binding, prevents the initiation of these signaling events.

LPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates PLC PLC G_proteins->PLC Rho Rho G_proteins->Rho Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Migration Cell Migration & Invasion Rho->Cell_Migration Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Fibrosis Fibrosis Cell_Migration->Fibrosis Cell_Proliferation->Fibrosis

Caption: AM095 inhibits LPA1 signaling.
Downregulation of TLR4/NF-κB Signaling in Diabetic Nephropathy

In the context of diabetic nephropathy, AM095 has been shown to attenuate inflammatory signaling cascades by downregulating the Toll-like receptor 4 (TLR4)/NF-κB pathway.[7] This effect is a downstream consequence of LPA1 antagonism.

TLR4_NFkB_Signaling cluster_upstream Upstream Events cluster_downstream Downstream Signaling in Diabetic Nephropathy AM095 AM095 LPA1 LPA1 Receptor AM095->LPA1 Inhibits TLR4 TLR4 Expression LPA1->TLR4 Upregulates NADPH_Oxidase NADPH Oxidase Expression LPA1->NADPH_Oxidase Upregulates NFkB p-NFκBp65 TLR4->NFkB JNK p-JNK TLR4->JNK ROS_Production ROS Production NADPH_Oxidase->ROS_Production Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Fibrotic_Factors Fibrotic Factors NFkB->Fibrotic_Factors JNK->Pro_inflammatory_Cytokines JNK->Fibrotic_Factors

Caption: AM095 downregulates TLR4/NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of AM095.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G protein-coupled receptors upon agonist stimulation.

GTP_gamma_S_Workflow cluster_workflow GTPγS Binding Assay Workflow start Start prepare_membranes Prepare cell membranes (e.g., hLPA1/CHO or mLPA1/CHO) start->prepare_membranes add_reagents Add AM095 or vehicle (DMSO), membranes, and [³⁵S]GTPγS to assay buffer prepare_membranes->add_reagents add_lpa Add LPA to stimulate GTPγS binding add_reagents->add_lpa incubate Incubate add_lpa->incubate terminate_reaction Terminate reaction by rapid filtration incubate->terminate_reaction measure_radioactivity Measure bound [³⁵S]GTPγS using a scintillation counter terminate_reaction->measure_radioactivity analyze_data Analyze data to determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: GTPγS binding assay workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells overexpressing recombinant human or mouse LPA1 are prepared.[1][2]

  • Reaction Mixture: Known concentrations of AM095 (diluted in DMSO) or vehicle are added to 25-40 µg of the prepared cell membranes.[1]

  • Initiation: 0.1 nM [³⁵S]-GTPγS in buffer (50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl₂, 50 μg/mL saponin, pH 7.5) containing 0.2% fatty acid-free human serum albumin and 5 μM GDP is added.[1]

  • Stimulation: To assess antagonist activity, 900 nM LPA (18:1) is added to stimulate GTPγS binding.[1] To test for agonist effects, the ability of AM095 to stimulate GTPγS binding in the absence of LPA is measured.[1][2]

  • Incubation: The reaction is incubated.

  • Termination: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Analysis: The data is analyzed to calculate the IC50 value, representing the concentration of AM095 required to inhibit 50% of the LPA-stimulated [³⁵S]GTPγS binding.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Detailed Protocol:

  • Cell Culture: CHO cells stably transfected with human or mouse LPA1 are cultured in appropriate media.[1]

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Cells are pre-incubated with varying concentrations of AM095 or vehicle.

  • Stimulation: LPA is added to the cells to induce calcium mobilization.

  • Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader.

  • Analysis: The IC50 value is determined by plotting the inhibition of the LPA-induced calcium response against the concentration of AM095.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.

Detailed Protocol:

  • Cell Preparation: Mouse LPA1-overexpressing CHO cells or human A2058 melanoma cells are prepared in a serum-free medium.[1][2][3]

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a medium containing LPA as the chemoattractant.

  • Cell Seeding: The prepared cells, pre-treated with different concentrations of AM095 or vehicle, are seeded into the upper chamber.

  • Incubation: The plate is incubated to allow cell migration through the membrane towards the chemoattractant.

  • Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and dye extraction.

  • Analysis: The IC50 value is calculated as the concentration of AM095 that causes a 50% reduction in cell migration compared to the vehicle-treated control.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its ability to inhibit LPA1-mediated signaling pathways has significant implications for therapeutic development in areas such as fibrosis, cancer, and inflammatory diseases like diabetic nephropathy.[7][8][13][14][15] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the multifaceted roles of the LPA-LPA1 signaling axis.

References

The In Vitro Biological Activity of AM095 Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4][5] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1.[2][6] The LPA-LPA1 signaling axis has been implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention, particularly in fibrotic diseases.[7][8] This technical guide provides a comprehensive overview of the in vitro biological activity of AM095 free acid, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Biological Activity of AM095

The in vitro antagonist activity of AM095 has been characterized across various functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different experimental systems.

Assay TypeTargetCell Line/SystemSpeciesIC50Citation(s)
GTPγS BindingLPA1CHO cell membranesHuman0.98 µM[1][2][3][4][5]
GTPγS BindingLPA1CHO cell membranesMouse0.73 µM[1][2][3][4][5]
Calcium FluxLPA1CHO cellsHuman0.025 µM[3][9]
Calcium FluxLPA1CHO cellsMouse0.023 µM[3][9]
ChemotaxisLPA1CHO cellsMouse778 nM[1][2][3][5]
ChemotaxisLPA1A2058 melanoma cellsHuman233 nM[1][2][3][5]

Table 1: Summary of In Vitro IC50 Values for this compound

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to characterize the in vitro activity of AM095.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified in the presence of an agonist, and the inhibitory effect of an antagonist like AM095 is determined.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably overexpressing either human or mouse LPA1.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

      • GDP (final concentration 10 µM) to ensure the G proteins are in an inactive state.

      • Varying concentrations of this compound or vehicle control.

      • A fixed concentration of LPA (e.g., 1 µM) to stimulate the LPA1 receptor.

      • Cell membranes (10-20 µg of protein per well).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.

    • Plot the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the logarithm of the AM095 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

LPA1 activation leads to the mobilization of intracellular calcium via the Gq/11 pathway. This assay measures the ability of AM095 to inhibit this LPA-induced calcium flux.

Protocol:

  • Cell Preparation:

    • Seed CHO cells stably expressing human or mouse LPA1 in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove the excess dye.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of LPA to stimulate calcium mobilization and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from the baseline after the addition of LPA.

    • Plot the percentage of inhibition of the LPA-induced calcium response against the logarithm of the AM095 concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant. LPA is a known chemoattractant for various cell types, and AM095's ability to block this effect is quantified.

Protocol:

  • Cell Preparation:

    • Culture mouse LPA1-overexpressing CHO cells or human A2058 melanoma cells to sub-confluency.

    • Harvest the cells and resuspend them in a serum-free medium at a specific density (e.g., 1 x 10⁶ cells/mL).

  • Assay Procedure (using a Boyden chamber or similar transwell system):

    • Place a porous membrane (e.g., 8 µm pore size) between the upper and lower chambers of the transwell plate.

    • Add the chemoattractant (LPA at a pre-determined optimal concentration) to the lower chamber.

    • In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

  • Data Analysis:

    • Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence of the stained cells using a plate reader.

    • Plot the percentage of inhibition of LPA-induced cell migration against the logarithm of the AM095 concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Mechanism of Action

AM095 exerts its biological effects by antagonizing the LPA1 receptor, thereby inhibiting its downstream signaling cascades.

LPA1 Signaling Pathway

LPA1 is a G protein-coupled receptor that primarily couples to three families of G proteins: Gi/o, Gq/11, and G12/13.[1] Activation of these G proteins by LPA initiates a cascade of intracellular events that regulate various cellular functions. AM095, by blocking the binding of LPA to LPA1, prevents the activation of these downstream pathways.

LPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates Downstream_Effectors Downstream Signaling (PLC, Rho, PI3K/Akt, MAPK) G_proteins->Downstream_Effectors Activate Cellular_Responses Cellular Responses (Migration, Proliferation, Cytokine Release) Downstream_Effectors->Cellular_Responses Lead to

Caption: LPA1 signaling pathway and the inhibitory action of AM095.

Inhibition of Pro-inflammatory and Pro-fibrotic Signaling

In vitro studies have demonstrated that AM095 can suppress the expression of pro-inflammatory cytokines and fibrotic factors induced by LPA. This is achieved through the downregulation of key signaling pathways, including the NF-κB and JNK pathways. Furthermore, AM095 has been shown to inhibit LPA-induced reactive oxygen species (ROS) production by downregulating Toll-like receptor 4 (TLR4) and NADPH oxidase.[7]

AM095_Inhibitory_Pathway cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Effects AM095 AM095 LPA1 LPA1 Receptor AM095->LPA1 Inhibits TLR4_NADPH TLR4 / NADPH Oxidase LPA1->TLR4_NADPH Activates NFkB_JNK NF-κB / JNK LPA1->NFkB_JNK Activates ROS Reactive Oxygen Species (ROS) Production TLR4_NADPH->ROS Leads to Proinflammatory_Fibrotic Pro-inflammatory Cytokines & Fibrotic Factor Expression NFkB_JNK->Proinflammatory_Fibrotic Leads to

Caption: AM095's inhibition of pro-inflammatory and pro-fibrotic pathways.

Experimental Workflow Overview

The characterization of AM095's in vitro activity follows a logical progression from target engagement to functional cellular responses.

Experimental_Workflow Target_Engagement Target Engagement Assay (GTPγS Binding) Proximal_Signaling Proximal Signaling Assay (Calcium Mobilization) Target_Engagement->Proximal_Signaling Functional_Cellular Functional Cellular Assay (Chemotaxis) Proximal_Signaling->Functional_Cellular Downstream_Pathway Downstream Pathway Analysis (Western Blot, qPCR for NF-κB, JNK, etc.) Functional_Cellular->Downstream_Pathway

Caption: A typical experimental workflow for characterizing an LPA1 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its in vitro biological activity has been robustly demonstrated through a variety of assays that measure target engagement, proximal signaling events, and functional cellular responses. The data consistently show that AM095 effectively inhibits LPA1-mediated signaling, leading to the suppression of key pathological processes such as inflammation and fibrosis in vitro. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development who are investigating the therapeutic potential of LPA1 antagonism.

References

AM095 Free Acid: A Technical Guide to its Discovery and Development as a Potent LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details its pharmacological properties, key experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Compound Details

This compound is a potent antagonist of the LPA1 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, most notably fibrosis.[1] Its systematic chemical name is {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid.

Quantitative Pharmacological Data

The pharmacological activity of AM095 has been characterized across a range of in vitro assays, demonstrating its potency and selectivity for the LPA1 receptor.

Assay TypeSpeciesReceptorParameterValue (µM)
GTPγS BindingHumanLPA1IC500.98[1][2]
GTPγS BindingMouseLPA1IC500.73[1][2]
Calcium FluxHumanLPA1IC500.025[2]
Calcium FluxMouseLPA1IC500.023[2]
ChemotaxisMouse (CHO cells)LPA1IC500.778[1][2]
ChemotaxisHuman (A2058 melanoma cells)LPA1IC500.233[1][2]

AM095 has demonstrated high oral bioavailability and a moderate half-life in preclinical species.[1]

Signaling Pathways

AM095 exerts its pharmacological effects by antagonizing the LPA1 receptor, which is known to couple to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of downstream signaling cascades.[3][4][5][6]

LPA1 Receptor Signaling Cascade

The following diagram illustrates the primary signaling pathways activated by the LPA1 receptor, which are inhibited by AM095.

LPA1_Signaling cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Pathways LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Activates Gq_11 Gq_11 LPA1_Receptor->Gq_11 Gi_o Gi_o LPA1_Receptor->Gi_o G12_13 G12_13 LPA1_Receptor->G12_13 AM095 AM095 AM095->LPA1_Receptor Inhibits PLC Phospholipase C (PLC) Gq_11->PLC Activates PI3K PI3K Gi_o->PI3K Activates Ras Ras Gi_o->Ras Activates RhoA RhoA Activation G12_13->RhoA Activates Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization ROCK ROCK RhoA->ROCK Cytoskeletal Reorganization\n& Fibrosis Cytoskeletal Reorganization & Fibrosis ROCK->Cytoskeletal Reorganization\n& Fibrosis Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation MAPK MAPK Ras->MAPK Gene Expression\n& Proliferation Gene Expression & Proliferation MAPK->Gene Expression\n& Proliferation

LPA1 Receptor Signaling Pathways
AM095 Mechanism in Diabetic Nephropathy

In the context of diabetic nephropathy, AM095 has been shown to attenuate disease progression by inhibiting the TLR4/NF-κB signaling pathway and reducing NADPH oxidase-mediated oxidative stress.[7][8][9][10]

Diabetic_Nephropathy_Pathway cluster_downstream Intracellular Signaling LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Activates TLR4 Toll-like Receptor 4 (TLR4) LPA1_Receptor->TLR4 Upregulates NADPH_Oxidase NADPH Oxidase LPA1_Receptor->NADPH_Oxidase Activates AM095 AM095 AM095->LPA1_Receptor Inhibits NF_kB NF-κB TLR4->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TGF-β1, TIMP-1) NF_kB->Inflammatory_Cytokines ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ROS->Inflammatory_Cytokines Fibrosis Fibrosis Inflammatory_Cytokines->Fibrosis

AM095 Mechanism in Diabetic Nephropathy

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize AM095 are provided below.

In Vitro Assays

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. The inhibitory effect of AM095 on LPA1-mediated G protein activation is quantified.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Membrane_Prep Prepare cell membranes expressing LPA1 receptor Add_Components Add membranes, AM095 (or vehicle), LPA, and [35S]GTPγS to wells Membrane_Prep->Add_Components Reagent_Prep Prepare assay buffer with GDP and [35S]GTPγS Reagent_Prep->Add_Components Incubate Incubate at 30°C for 30-60 minutes Add_Components->Incubate Harvest Harvest membranes onto filter plates Incubate->Harvest Wash Wash plates to remove unbound [35S]GTPγS Harvest->Wash Count Measure radioactivity using a scintillation counter Wash->Count Analyze Calculate IC50 values Count->Analyze

References

The Role of the LPA1 Receptor in Fibrosis and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the lysophosphatidic acid receptor 1 (LPA1), elucidating its central role in the pathogenesis of fibrosis and inflammation. It covers core signaling pathways, experimental validation, and the therapeutic potential of targeting this receptor.

Introduction: The LPA-LPA1 Signaling Axis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as a potent extracellular signaling molecule, mediating a wide range of cellular responses critical to development, wound healing, and pathophysiology.[1] Its effects are transduced through at least six G protein-coupled receptors (GPCRs), designated LPA1–6.[1] Among these, the LPA1 receptor has emerged as a pivotal mediator in the progression of fibrotic diseases and chronic inflammation across multiple organs, including the lungs, kidneys, skin, and liver.[2][3][4][5][6]

Fibrosis, characterized by the excessive accumulation of extracellular matrix, results from a dysregulated wound-healing response to chronic injury.[2] The LPA-LPA1 signaling axis is deeply implicated in this process, driving fundamental cell behaviors such as fibroblast recruitment, proliferation, and activation, which are hallmarks of fibrotic progression.[2][7] Similarly, sustained LPA1 signaling is a recognized feature of chronic inflammation, promoting the recruitment of immune cells and the production of inflammatory mediators that fuel the fibrotic cascade.[8][9] This guide synthesizes the current understanding of LPA1 signaling, presenting the experimental evidence that establishes it as a core pathological pathway and a compelling therapeutic target.

LPA1 Receptor Signaling Pathways

LPA1 is a rhodopsin-like GPCR that couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1][10] The activation of these distinct G proteins by LPA initiates divergent downstream signaling cascades, leading to a wide array of pro-fibrotic and pro-inflammatory cellular responses.

  • Gα12/13 Pathway: This pathway is fundamentally linked to cytoskeletal reorganization and gene expression. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil-forming kinase (ROCK).[11][12] ROCK activation drives the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to stress fiber formation.[11][13] This process liberates transcriptional coactivators like Myocardin-Related Transcription Factor (MRTF) from sequestration by G-actin, allowing them to translocate to the nucleus. In the nucleus, MRTF partners with Serum Response Factor (SRF) to drive the expression of pro-fibrotic genes, most notably Connective Tissue Growth Factor (CTGF).[11][13][14]

  • Gαq/11 Pathway: Coupling to Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] This cascade is crucial for inflammatory signaling, cell proliferation, and smooth muscle contraction.

  • Gαi/o Pathway: The Gαi/o pathway primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10] This pathway can also activate other critical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and resistance to apoptosis, and the Ras-MAPK pathway, which is involved in cell proliferation.[1][15]

The following diagrams illustrate these core signaling cascades.

LPA1_Signaling_Pathways cluster_receptor Cell Membrane cluster_gproteins G-Protein Coupling cluster_downstream Downstream Effectors & Cellular Response LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G1213 Gα₁₂/₁₃ LPA1->G1213 Gq11 Gαₒ/₁₁ LPA1->Gq11 Gi Gαᵢ/ₒ LPA1->Gi RhoA RhoA G1213->RhoA PLC PLC Gq11->PLC AC Adenylyl Cyclase ↓ Gi->AC PI3K PI3K Gi->PI3K MAPK Ras-MAPK Gi->MAPK ROCK ROCK RhoA->ROCK Actin Actin Polymerization ROCK->Actin MRTF MRTF Nuclear Translocation Actin->MRTF SRF SRF MRTF->SRF CTGF Gene Expression (e.g., CTGF) SRF->CTGF Fibrosis_Response Fibroblast Proliferation, Myofibroblast Differentiation CTGF->Fibrosis_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca Inflammation_Response Inflammation, Proliferation Ca->Inflammation_Response PKC PKC DAG->PKC PKC->Inflammation_Response cAMP cAMP ↓ AC->cAMP Akt Akt PI3K->Akt Survival_Response Cell Survival, Proliferation Akt->Survival_Response MAPK->Survival_Response

Caption: LPA1 receptor signaling through distinct Gα protein families.

The Role of LPA1 in Fibrosis

The LPA-LPA1 axis is a core pathway in the pathogenesis of fibrosis.[2] Its inhibition has been shown to have profound anti-fibrotic effects in preclinical models of lung, kidney, skin, and peritoneal fibrosis.[2][3][4] LPA levels are elevated in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis (IPF) and in the serum of patients with systemic sclerosis (SSc), underscoring its clinical relevance.[16]

Key Pro-Fibrotic Functions of LPA1 Signaling:

  • Fibroblast Recruitment and Proliferation: LPA is a potent chemoattractant for fibroblasts.[2] LPA1 signaling mediates the migration of fibroblasts to sites of injury and promotes their proliferation, leading to an accumulation of these key effector cells.[2][7][17] In mouse models, the absence of LPA1 markedly reduces fibroblast recruitment following lung injury.[17]

  • Myofibroblast Differentiation: LPA1 activation induces the differentiation of fibroblasts into myofibroblasts, the cells primarily responsible for excessive extracellular matrix deposition. This is often mediated by the induction of pro-fibrotic factors like CTGF and TGF-β.[3][9]

  • Epithelial Cell Apoptosis: LPA1 signaling promotes the apoptosis of epithelial cells, a key initiating event in the response to tissue injury that can lead to fibrosis.[2][16]

  • Vascular Leak: LPA1 activation disrupts endothelial cell barrier function, leading to vascular leakage.[2][17] This allows plasma components, including growth factors and coagulation factors, to enter the tissue space, further promoting a pro-fibrotic environment.[17]

  • TGF-β Pathway Activation: LPA1 signaling is linked to the activation of the potent pro-fibrotic TGF-β pathway. Studies suggest that LPA1 signaling is required for the activation of latent TGF-β complexes, a critical regulatory step in fibrogenesis.[3]

LPA1_Fibrosis_Logic_Flow cluster_cellular_events Cellular Pro-Fibrotic Events Injury Tissue Injury LPA_Prod ↑ LPA Production (via ATX) Injury->LPA_Prod LPA1_Activation LPA1 Receptor Activation LPA_Prod->LPA1_Activation Fibroblast_Recruit Fibroblast Recruitment, Proliferation & Survival LPA1_Activation->Fibroblast_Recruit Myofibroblast_Diff Myofibroblast Differentiation LPA1_Activation->Myofibroblast_Diff Epithelial_Apoptosis Epithelial Cell Apoptosis LPA1_Activation->Epithelial_Apoptosis Vascular_Leak Vascular Leak LPA1_Activation->Vascular_Leak TGFB_Activation TGF-β Activation LPA1_Activation->TGFB_Activation ECM_Deposition Excessive ECM Deposition Fibroblast_Recruit->ECM_Deposition Myofibroblast_Diff->ECM_Deposition TGFB_Activation->Myofibroblast_Diff Fibrosis Organ Fibrosis ECM_Deposition->Fibrosis

Caption: Logical flow from LPA1 activation to organ fibrosis.

The Role of LPA1 in Inflammation

Chronic inflammation is a key driver of fibrosis. The LPA-LPA1 axis contributes significantly to inflammatory processes by modulating immune cell function and promoting the secretion of inflammatory mediators.

Key Pro-Inflammatory Functions of LPA1 Signaling:

  • Immune Cell Recruitment and Activation: LPA1 signaling contributes to the recruitment and activation of macrophages and other immune cells to sites of injury.[9][18]

  • Cytokine and Chemokine Production: LPA1 activation stimulates various cell types, including epithelial cells and fibroblasts, to produce pro-inflammatory cytokines such as IL-6 and pro-fibrotic chemokines like CTGF.[4][19][20]

  • Crosstalk with Innate Immune Pathways: LPA1 signaling can interact with and amplify other inflammatory pathways. For instance, studies have shown that LPA1 can form a complex with the LPS co-receptor CD14, modulating LPS-induced inflammatory signaling through pathways involving p38 MAPK and NF-κB.[19][20] A positive feedback loop between LPA1 and NF-κB has been identified, which reinforces the inflammatory response in the context of renal aging.[8]

LPA1_Inflammation_Pathway cluster_signaling Intracellular Signaling LPS LPS / Injury Signal CD14 CD14 LPS->CD14 LPA LPA LPA1 LPA1 Receptor LPA->LPA1 p38 p38 MAPK LPA1->p38 Gαᵢ/ₒ IKK IKK LPA1->IKK Gαᵢ/ₒ CD14->p38 Crosstalk CD14->IKK Crosstalk Cytokines ↑ Pro-inflammatory Cytokines (e.g., IL-6, CTGF) p38->Cytokines IkB IκB Phosphorylation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: LPA1 signaling in the inflammatory response.

Experimental Protocols and Methodologies

The role of LPA1 in fibrosis and inflammation has been elucidated through a variety of well-established in vivo and in vitro experimental models.

In Vivo Models of Fibrosis
  • Bleomycin-Induced Pulmonary and Dermal Fibrosis:

    • Protocol: Mice (e.g., C57BL/6) receive a single intratracheal (for lung fibrosis) or repeated subcutaneous (for dermal fibrosis) injection of bleomycin.[3][17] Control animals receive saline or PBS. The study duration is typically 14-28 days.

    • Methodology:

      • Lung Fibrosis Assessment: Lungs are harvested for histological analysis (Masson's trichrome or Picrosirius red staining for collagen) and quantification of fibrosis using the Ashcroft scoring method. Total lung collagen content is measured via a hydroxyproline assay.[21] BALF is collected to measure total protein (vascular leak), cell counts (inflammation), and LPA levels.[17]

      • Dermal Fibrosis Assessment: Dermal thickness is measured at the injection site. Skin biopsies are taken for histological staining and hydroxyproline assays to quantify collagen deposition.[3][21]

  • Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis:

    • Protocol: One ureter of a mouse is surgically ligated, inducing obstructive nephropathy and progressive tubulointerstitial fibrosis in the obstructed kidney.[4] The contralateral kidney serves as an internal control. The typical duration is 7-14 days.

    • Methodology: Kidneys are harvested for analysis. Fibrosis is assessed by staining for collagen III and α-smooth muscle actin (α-SMA, a marker of myofibroblasts).[4] Gene expression of pro-fibrotic markers (e.g., Col1a1, Tgfb1, Ctgf) is quantified by RT-PCR. Infiltration of inflammatory cells (e.g., F4/80+ macrophages) is assessed by immunohistochemistry.[4]

In Vitro Cellular Assays
  • Fibroblast Chemotaxis Assay:

    • Protocol: Modified Boyden chambers are used. Fibroblasts (e.g., primary human lung fibroblasts) are placed in the upper chamber, and a chemoattractant (e.g., LPA) is placed in the lower chamber. Cells that migrate through the porous membrane are stained and counted. LPA1 antagonists can be added to the upper or lower chamber to test for inhibition.[22]

  • Calcium Mobilization Assay:

    • Protocol: Cells expressing LPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with LPA, changes in intracellular calcium concentration are measured using a fluorometric plate reader. This assay is primarily used to assess Gαq/11 pathway activation.[23]

  • Gene and Protein Expression Analysis:

    • Protocol: Cells (e.g., fibroblasts, epithelial cells) are stimulated with LPA with or without an LPA1 antagonist.

    • Methodology:

      • RT-PCR: RNA is extracted to quantify mRNA levels of key genes such as COL1A1, ACTA2 (α-SMA), CTGF, and TGFB1.[21]

      • Western Blot/Immunofluorescence: Protein lysates are analyzed for levels of α-SMA, fibronectin, and phosphorylated signaling proteins (e.g., p-Smad2/3). Immunofluorescence is used to visualize cytoskeletal changes and protein localization.[9]

Experimental_Workflow_Bleomycin Phase1 Phase 1: Animal Model Induction Induction Bleomycin Instillation (Intratracheal) Phase1->Induction Phase2 Phase 2: Treatment Treatment Daily Dosing (e.g., Oral Gavage) for 14-21 Days Phase2->Treatment Phase3 Phase 3: Sample Collection Sacrifice Sacrifice at Day 21 Phase3->Sacrifice Phase4 Phase 4: Endpoint Analysis BALF_Analysis BALF Analysis: - Total Protein (Vascular Leak) - Inflammatory Cell Counts Histo_Analysis Histology: - Masson's Trichrome - Ashcroft Score Collagen_Analysis Biochemistry: - Hydroxyproline Assay (Total Collagen) Gene_Analysis Molecular: - RT-PCR for Pro-fibrotic Gene Expression Groups Animal Groups: - Wild-Type (WT) - LPA1 KO - WT + Vehicle - WT + LPA1 Antagonist Induction->Groups Groups->Phase2 Treatment->Phase3 Collection Collect: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue Sacrifice->Collection Collection->Phase4 Collection->BALF_Analysis Collection->Histo_Analysis Collection->Collagen_Analysis Collection->Gene_Analysis

Caption: Workflow for a bleomycin-induced lung fibrosis study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the role of LPA1 in fibrosis.

Table 1: Effects of LPA1 Deletion or Antagonism in Preclinical Fibrosis Models

Model Species Intervention Key Quantitative Finding Citation(s)
Bleomycin-induced Dermal Fibrosis Mouse LPA1 Knockout (KO) Marked resistance to increases in dermal thickness and collagen content compared to WT. [3]
Bleomycin-induced Dermal Fibrosis Mouse Ki16425 (LPA1/3 antagonist) 35-45% decrease in skin hydroxyproline content vs. control. [21]
Bleomycin-induced Pulmonary Fibrosis Mouse LPA1 Knockout (KO) Marked protection from fibrosis and mortality; reduced fibroblast recruitment and vascular leak. [17]
Unilateral Ureteral Obstruction (UUO) Mouse LPA1 Knockout (KO) Significant attenuation of tubulointerstitial fibrosis (collagen III, α-SMA expression). [4]
Unilateral Ureteral Obstruction (UUO) Mouse Ki16425 (LPA1/3 antagonist) Significantly reduced fibrosis and attenuated renal expression of CTGF and TGF-β. [4]
Peritoneal Fibrosis Mouse LPA1 Knockout (KO) 65.4% reduction in peritoneal collagen vs. control. [11]

| Peritoneal Fibrosis | Mouse | Pharmacological LPA1 antagonism | 52.9% reduction in peritoneal collagen vs. control. |[11] |

Table 2: LPA1 Antagonists in Clinical Trials for Fibrosis

Compound Name Disease Phase Key Efficacy Endpoint Result Citation(s)
BMS-986278 (Admilparant) Idiopathic Pulmonary Fibrosis (IPF) 2 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) with 60 mg dose vs. placebo over 26 weeks. [24]
BMS-986278 (Admilparant) Progressive Pulmonary Fibrosis (PPF) 2 Slowed lung function decline; treatment difference of 3.2% in ppFVC vs. placebo with 60 mg dose. [25][26]

| BMS-986020 | Idiopathic Pulmonary Fibrosis (IPF) | 2 | Significantly slowed FVC decline vs. placebo over 26 weeks (development discontinued due to off-target effects). |[26] |

Table 3: In Vitro Effects of LPA1 Antagonism

Compound Name Cell Type Assay Quantitative Result (IC50) Citation(s)
AM966 A2058 Human Melanoma Cells Chemotaxis 138 nM [22]
AM966 IMR-90 Human Lung Fibroblasts Chemotaxis 182 nM [22]
PIPE-791 Primary Human Lung Fibroblasts LPA-induced Collagen Expression 1.1 nM [27]

| SAR100842 | SSc Dermal Fibroblasts | LPA-induced Calcium Response | Full inhibition of response to 100 nM LPA. |[23] |

Conclusion and Future Directions

The evidence overwhelmingly establishes the LPA1 receptor as a central mediator in the intertwined pathologies of fibrosis and inflammation. Its activation triggers a cascade of pro-fibrotic and pro-inflammatory events, including fibroblast recruitment and activation, myofibroblast differentiation, epithelial injury, vascular leak, and the production of inflammatory cytokines. The signaling pathways downstream of LPA1, particularly the Gα12/13-Rho/ROCK and Gαq-PLC cascades, are critical to these pathological outcomes.

The remarkable efficacy of LPA1 knockout and pharmacological antagonism in a wide range of preclinical fibrosis models has validated this receptor as a high-potential therapeutic target.[5] This has been translated to the clinical setting, where LPA1 antagonists like admilparant (BMS-986278) have shown promising results in slowing the decline of lung function in patients with idiopathic and progressive pulmonary fibrosis, representing a potential new standard of care.[24][25]

Future research will likely focus on refining the therapeutic application of LPA1 antagonists, exploring their efficacy in other fibrotic diseases such as liver and cardiac fibrosis, and investigating potential combination therapies. A deeper understanding of the distinct roles of different LPA species and the potential for biased agonism at the LPA1 receptor may open new avenues for more targeted and effective anti-fibrotic and anti-inflammatory therapies.

References

AM095 Free Acid: A Technical Guide to Target Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPA1-6). The LPA-LPA1 signaling axis is implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Consequently, the development of selective LPA1 antagonists like AM095 is of significant interest for therapeutic intervention in these conditions. This technical guide provides an in-depth overview of the target selectivity and specificity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Target Profile: Quantitative Analysis

This compound has been characterized as a potent antagonist of the LPA1 receptor across multiple assay formats. The following tables summarize the key quantitative data regarding its activity at the human and mouse LPA1 receptors.

Table 1: Antagonist Activity of this compound at LPA1 Receptors
SpeciesAssay TypeEndpointIC50 (µM)
Human[35S]-GTPγS BindingInhibition of LPA-stimulated GTPγS binding0.98[1][2]
Mouse[35S]-GTPγS BindingInhibition of LPA-stimulated GTPγS binding0.73[1][2]
HumanCalcium FluxInhibition of LPA-induced calcium mobilization0.025[3][4]
MouseCalcium FluxInhibition of LPA-induced calcium mobilization0.023[3][4]
Mouse (LPA1-overexpressing CHO cells)ChemotaxisInhibition of LPA-driven cell migration0.778[1]
Human (A2058 melanoma cells)ChemotaxisInhibition of LPA-driven cell migration0.233[1]

Specificity:

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

[35S]-GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins coupled to the LPA1 receptor.

Methodology:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably overexpressing either human or mouse LPA1 receptors are harvested.

    • Cells are homogenized in an ice-cold buffer and the cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in a suitable buffer and the total protein concentration is determined using a standard protein assay.

  • Assay Procedure:

    • The reaction is carried out in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (typically containing HEPES, NaCl, MgCl2, and saponin).

      • GDP (to ensure the G proteins are in an inactive state).

      • A fixed concentration of [35S]-GTPγS.

      • Varying concentrations of this compound (or vehicle control).

      • A fixed concentration of LPA (to stimulate the receptor).

    • The plates are incubated at 30°C for a specified time to allow for GTPγS binding.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes.

    • The filters are washed with ice-cold buffer to remove unbound [35S]-GTPγS.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed by non-linear regression to determine the IC50 value of this compound.

Workflow Diagram:

gtpys_workflow start Start: LPA1-expressing CHO cell membranes add_reagents Add assay buffer, GDP, [35S]-GTPγS, AM095, and LPA start->add_reagents incubate Incubate at 30°C add_reagents->incubate filter Rapid filtration to separate bound and free [35S]-GTPγS incubate->filter wash Wash filters to remove unbound radioactivity filter->wash measure Measure radioactivity with scintillation counter wash->measure analyze Data analysis: Determine IC50 measure->analyze end End analyze->end calcium_flux_pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq Protein LPA1->Gq Activates AM095 AM095 AM095->LPA1 Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca2+ Release ER->Ca_release Ca_signal Downstream Ca2+ Signaling Ca_release->Ca_signal chemotaxis_logic cluster_0 Lower Chamber cluster_1 Upper Chamber LPA LPA (Chemoattractant) Membrane Porous Membrane LPA->Membrane Creates Gradient AM095 AM095 (Antagonist) Cells Cells (e.g., A2058) AM095->Cells Blocks LPA1 Cells->Membrane Sense Gradient Migrated_Cells Migrated Cells (Quantified) Membrane->Migrated_Cells Migration

References

AM095 Free Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key chemical properties, biological activity, experimental protocols, and the associated signaling pathways, presented in a format tailored for scientific and research applications.

Core Compound Information

This compound is a small molecule inhibitor of the LPA1 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, most notably fibrosis. Its systematic investigation has provided valuable insights into the role of LPA1 signaling in disease.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueCitation(s)
CAS Number 1228690-36-5[1][2][3]
Molecular Formula C₂₇H₂₄N₂O₅[1][3]
Molecular Weight 456.49 g/mol [1][2][3]

Biological Activity and Quantitative Data

AM095 is a potent and selective antagonist of the LPA1 receptor. Its inhibitory activity has been quantified across various in vitro functional assays.

In Vitro Potency

AM095 has demonstrated significant potency in inhibiting LPA1-mediated cellular responses in both human and murine systems.

Assay TypeCell Line/SystemSpeciesIC₅₀ ValueCitation(s)
GTPγS BindingCHO cells overexpressing LPA1Human0.98 µM[4]
GTPγS BindingCHO cells overexpressing LPA1Mouse0.73 µM[4]
LPA-Induced Calcium FluxCHO cells transfected with LPA1Human0.025 µM[5]
LPA-Induced Calcium FluxCHO cells transfected with LPA1Mouse0.023 µM[5]
LPA-Driven ChemotaxisHuman A2058 melanoma cellsHuman233 nM[4]
LPA-Driven ChemotaxisCHO cells overexpressing LPA1Mouse778 nM[4]
Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability and a moderate half-life.

SpeciesRouteDose (mg/kg)Cₘₐₓ (µM)Tₘₐₓ (hours)t₁/₂ (hours)Oral BioavailabilityCitation(s)
RatOral104121.79~100%[5]
RatIntravenous2120.251.79N/A[5]
DogOral5210.251.5~100%[3][5]
DogIntravenous2110.251.5N/A[3]

Signaling Pathways

AM095 exerts its effects by blocking the signaling cascades initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. LPA1 is a G protein-coupled receptor that couples to multiple Gα subunits, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of several downstream effector pathways critical in fibrotic diseases.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_effectors Downstream Effectors & Cellular Response LPA LPA LPA1 LPA1 Receptor LPA->LPA1 AM095 AM095 AM095->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC Phospholipase C (PLC) Gq->PLC PI3K PI3K Gi->PI3K MAPK MAPK Pathway Gi->MAPK RhoA RhoA G1213->RhoA Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization ROCK ROCK RhoA->ROCK Cell_Migration Cell Migration RhoA->Cell_Migration Fibrosis Fibroblast Proliferation Myofibroblast Differentiation ECM Deposition ROCK->Fibrosis Akt Akt PI3K->Akt Akt->Fibrosis MAPK->Fibrosis GTPgS_Assay_Workflow start Start prep Prepare reaction mix: LPA1 membranes, [³⁵S]GTPγS, GDP, AM095/vehicle, LPA start->prep incubate Incubate 30 min @ 30°C prep->incubate harvest Harvest membranes onto filter plate incubate->harvest wash Wash plate 3x with cold buffer harvest->wash read Quantify radioactivity (Scintillation Counter) wash->read end End read->end

References

commercial sources and availability of AM095 free acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide details its commercial availability, key technical data, relevant signaling pathways, and experimental protocols.

Commercial Sources and Availability

This compound is readily available for research purposes from various chemical suppliers. The following table summarizes prominent vendors and their offerings. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

SupplierCatalog Number(s)Available QuantitiesPurityNotes
MedchemExpressHY-160405 mg, 10 mg, 25 mg, 50 mg, 100 mg99.02%Also offer a free sample (0.1 - 0.2 mg) and a 10 mM in DMSO solution.[1]
TargetMolT160401 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg99.88%Provides Certificate of Analysis, HNMR, and LCMS data.
AbMole BioScienceM89945 mg, 10 mg, 25 mg, 50 mg, 100 mg>98%
Cambridge BioscienceHY-16040-5mg, HY-16040-10mg5 mg, 10 mg98.24%Distributes MedchemExpress products.[2]
Selleck ChemicalsS85805 mg, 10 mg, 50 mg, 100 mg>98%
GlpBioGC159085 mg, 10 mg, 50 mg, 100 mg>98%
DC ChemicalsDC8622
BiosynthDZB69036
ProteintechCM04980
ChemicalRegister.com-Various-A platform listing multiple suppliers.

Quantitative Data

This compound has been characterized through various in vitro and in vivo assays, demonstrating its potency and selectivity as an LPA1 antagonist.

In Vitro Activity
AssaySpecies/Cell LineIC50 ValueReference
LPA1 Receptor Binding (GTPγS)Recombinant Human LPA10.98 µM[1][3]
LPA1 Receptor Binding (GTPγS)Recombinant Mouse LPA10.73 µM[1][3]
LPA-induced Calcium FluxHuman LPA1-transfected CHO cells0.025 µM[1]
LPA-induced Calcium FluxMouse LPA1-transfected CHO cells0.023 µM[1]
LPA-driven ChemotaxisMouse LPA1-overexpressing CHO cells778 nM[1]
LPA-driven ChemotaxisHuman A2058 melanoma cells233 nM[1]
In Vivo Activity
AssayAnimal ModelDosageEffectReference
LPA-stimulated Histamine ReleaseMice8.3 mg/kg (ED50)Dose-dependent reduction
Diabetic NephropathySTZ-induced diabetic mice-Reduced albuminuria and glomerular volume[4]

Signaling Pathways

AM095 exerts its effects by antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), triggers several downstream signaling cascades. A key pathway implicated in pathological conditions and inhibited by AM095 involves the activation of Toll-like receptor 4 (TLR4), subsequent activation of the transcription factor NF-κB, and the induction of NADPH oxidase. This cascade leads to increased reactive oxygen species (ROS) production, inflammation, and fibrosis.[4][5]

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G_protein G Protein Activation LPA1->G_protein TLR4 TLR4 G_protein->TLR4 NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase NFkB NF-κB Activation TLR4->NFkB ROS ROS Production NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Fibrosis Fibrosis ROS->Fibrosis NFkB->Inflammation NFkB->Fibrosis

Caption: LPA1 receptor signaling pathway inhibited by AM095.

Experimental Protocols & Workflows

GTPγS Binding Assay

This assay measures the ability of AM095 to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the LPA1 receptor, which is an indicator of receptor activation.

GTP_gamma_S_Workflow start Start prepare_membranes Prepare cell membranes (hLPA1/CHO or mLPA1/CHO) start->prepare_membranes add_reagents Add AM095 (or vehicle), membranes, and [³⁵S]GTPγS in assay buffer prepare_membranes->add_reagents incubate Incubate at 30°C for 30 min add_reagents->incubate harvest Harvest membranes onto glass filter plates incubate->harvest wash Wash plates three times with cold buffer harvest->wash measure Measure radioactivity wash->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing either human (hLPA1) or mouse (mLPA1) LPA1 receptors.

  • Reaction Mixture: In a suitable microplate, combine the following in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 50 µg/mL saponin, pH 7.5) containing 0.2% fatty acid-free bovine serum albumin and 5 µM GDP:

    • 25-40 µg of cell membranes

    • Varying concentrations of AM095 (diluted in DMSO) or vehicle (DMSO)

    • 0.1 nM [³⁵S]GTPγS

    • To stimulate the reaction, add 900 nM LPA (18:1).

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

  • Harvesting: Harvest the membranes onto glass fiber filter plates.

  • Washing: Wash the plates three times with cold buffer (50 mM HEPES, pH 7.4, 100 mM NaCl).

  • Detection: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Calculate the IC50 value of AM095 by plotting the percentage of inhibition against the log concentration of the compound.

Calcium Flux Assay

This functional assay measures the ability of AM095 to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.

Detailed Methodology:

  • Cell Culture: Culture CHO cells stably transfected with either human or mouse LPA1 in appropriate media.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of AM095 or vehicle for a specified period. A study pretreated with compounds at 37°C for 20 minutes, followed by 10 minutes at room temperature for stabilization.[6][7]

  • LPA Stimulation: Stimulate the cells with a specific concentration of LPA.

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of AM095 by quantifying the inhibition of the LPA-induced calcium signal.

This technical guide provides a foundational understanding of this compound for research applications. For further details, it is recommended to consult the specific product datasheets from the suppliers and the cited scientific literature.

References

Methodological & Application

Application Notes and Protocols for AM095 Free Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes.[1][2] Lysophosphatidic acid (LPA) signaling through LPA1 has been implicated in various cellular functions, including proliferation, migration, and fibrosis. Consequently, AM095 serves as a critical tool for investigating the role of the LPA1 receptor in cell-based studies and holds potential as a therapeutic agent. These application notes provide detailed protocols for the use of AM095 free acid in cell culture experiments.

Mechanism of Action

AM095 exerts its effects by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades induced by LPA. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4] Inhibition of LPA1 by AM095 blocks the activation of these G proteins and their subsequent effector pathways, including the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Rho pathways.[3] This ultimately leads to the attenuation of LPA-mediated cellular responses.

LPA1 Signaling Pathway Inhibition by AM095

LPA1_Signaling cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein Gαi/o | Gαq/11 | Gα12/13 LPA1->G_protein Activates LPA LPA LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK Akt Akt Pathway G_protein->Akt Rho Rho Pathway G_protein->Rho Cell_Response Cellular Responses (Proliferation, Migration, etc.) PLC->Cell_Response MAPK->Cell_Response Akt->Cell_Response Rho->Cell_Response

Figure 1: LPA1 signaling pathway and AM095 inhibition.

Data Presentation

In Vitro Activity of AM095
Assay TypeCell Line/SystemSpeciesIC50 ValueReference
LPA-induced Calcium FluxCHO cells expressing LPA1Human25 nM[1]
LPA-induced Calcium FluxCHO cells expressing LPA1Mouse23 nM[1]
[35S]GTPγS BindingCHO cell membranes expressing LPA1Human0.98 µM[1]
[35S]GTPγS BindingCHO cell membranes expressing LPA1Mouse0.73 µM[1]
LPA-driven ChemotaxisCHO cells expressing LPA1Mouse778 nM[1]
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM[1]

Experimental Protocols

General Guidelines

Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solutions: Dilute the AM095 stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Cell Culture Conditions:

  • Maintain cell lines in their recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest AM095 concentration) should always be included in experiments.

Experimental Workflow: General Cell Treatment

Experimental_Workflow A Seed cells in appropriate culture plates B Allow cells to adhere and reach desired confluency A->B C Prepare working solutions of AM095 and LPA (if applicable) in cell culture medium B->C D Pre-treat cells with AM095 or vehicle for the desired duration C->D E Stimulate cells with LPA (or other agonist) if investigating antagonism D->E F Incubate for the specified time E->F G Perform downstream analysis (e.g., Calcium Flux, Chemotaxis, Western Blot) F->G

Figure 2: General workflow for cell treatment with AM095.
Key Experiments

1. Calcium Flux Assay

This assay measures the ability of AM095 to inhibit LPA-induced intracellular calcium mobilization, a key downstream event of LPA1 activation through Gαq/11.

Materials:

  • Cells expressing the LPA1 receptor (e.g., CHO-LPA1, A549)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • LPA (agonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Pre-treatment with AM095: Add AM095 at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells. In some experimental setups, a pre-treatment of 5 minutes with 500 nM AM095 has been shown to be effective.[2] Another study utilized a 20-minute pre-treatment when using AM095 as a positive control at 50 µM.[5]

  • LPA Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Then, add LPA (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the inhibition of the LPA-induced calcium response by AM095 and determine the IC50 value.

2. Chemotaxis Assay

This assay assesses the ability of AM095 to block the migration of cells towards an LPA gradient.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with 8 µm pores)

  • Cells known to migrate in response to LPA (e.g., A2058 melanoma cells, CHO-LPA1 cells)

  • This compound

  • LPA (chemoattractant)

  • Serum-free cell culture medium

  • Cell stain (e.g., Calcein AM, DAPI)

Protocol:

  • Cell Preparation: Culture cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • In the lower chamber of the chemotaxis plate, add serum-free medium containing LPA as the chemoattractant.

    • In control wells, add serum-free medium alone.

  • Cell Treatment: Pre-incubate the cell suspension with various concentrations of AM095 or vehicle (DMSO) for approximately 30 minutes at 37°C.

  • Cell Seeding: Add the AM095-treated cell suspension to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence of stained cells using a plate reader.

  • Data Analysis: Determine the percentage of inhibition of cell migration by AM095 and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the LPA1 receptor in cellular processes. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vitro experiments. Researchers should optimize the specific conditions, such as cell density, reagent concentrations, and incubation times, for their particular cell type and experimental goals. Careful attention to controls, including vehicle controls, is essential for accurate data interpretation.

References

Application Notes and Protocols for AM095 Free Acid in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and neuropathy.[1][4][5] AM095 has demonstrated efficacy in various preclinical murine models, making it a valuable tool for studying the role of LPA1 signaling in disease and for evaluating the therapeutic potential of LPA1 antagonism. These application notes provide detailed protocols for the dosage and administration of AM095 free acid in mice for common research applications.

Mechanism of Action

AM095 functions by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, lysophosphatidic acid (LPA). LPA1 couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, which in turn activate various effector pathways.[6] In disease models such as diabetic nephropathy, AM095 has been shown to attenuate pathology by downregulating the TLR4/NF-κB signaling pathway and NADPH oxidase.[4][7]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo administration parameters of this compound in mice from published studies.

Table 1: In Vitro Potency of AM095

AssayCell Line/SystemSpeciesIC50Reference
GTPγS BindingCHO cells overexpressing LPA1Mouse0.73 µM[1][5]
GTPγS BindingCHO cells overexpressing LPA1Human0.98 µM[1][5]
LPA-induced Calcium FluxCHO cells stably transfected with LPA1Mouse0.023 µM[8]
LPA-induced Calcium FluxCHO cells stably transfected with LPA1Human0.025 µM[8]
LPA-driven ChemotaxisCHO cells overexpressing LPA1Mouse778 nM[1][5]
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM[1][5]

Table 2: this compound Dosage and Administration in Murine Models

Mouse ModelDiseaseDosageAdministration RouteVehicleFrequency & DurationReference
C57Bl/6Pharmacokinetics30 mg/kgOral GavageNot specifiedTwice, at 0 and 8 hours[8]
Streptozotocin (STZ)-inducedDiabetic NephropathyNot specifiedNot specifiedNot specifiedNot specified[4][7]
Unilateral Ureteral Obstruction (UUO)Kidney FibrosisNot specifiedNot specifiedNot specifiedNot specified[1][5]
SOD1-G93A TransgenicAmyotrophic Lateral Sclerosis (ALS)Not specifiedChronic administrationNot specifiedNot specified[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol provides two options for formulating this compound for oral administration in mice. The choice of vehicle may depend on the specific experimental requirements and the desired solubility and stability of the compound.

Materials:

  • This compound powder

  • Vehicle 1:

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Vehicle 2:

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Vehicle 1 Formulation (Aqueous Suspension):

  • Prepare a stock solution of AM095 in DMSO. For example, to achieve a final dosing solution of 2.5 mg/mL, prepare a 50 mg/mL stock solution in DMSO.

  • In a sterile microcentrifuge tube, add 50 µL of the 50 mg/mL AM095 DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex until clear.

  • Add 500 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a homogenous suspension.

  • This formulation should be prepared fresh daily and used immediately for optimal results.[11]

Vehicle 2 Formulation (Oil-based Suspension):

  • Prepare a stock solution of AM095 in DMSO. For example, to achieve a final dosing solution of 2.25 mg/mL, prepare a 22.5 mg/mL stock solution in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 22.5 mg/mL AM095 DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly by vortexing.

  • This formulation may be more suitable for longer-term studies, but its stability should be verified.[3]

Protocol 2: Induction of Diabetic Nephropathy using Streptozotocin (STZ) in Mice

This protocol describes a common method for inducing type 1 diabetes and subsequent nephropathy in mice using STZ.

Materials:

  • 8-week-old male C57Bl/6J mice

  • Streptozotocin (STZ)

  • Sodium citrate solution (0.1 M, pH 4.5)

  • Blood glucose meter and test strips

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • On five consecutive days, administer a low dose of STZ (e.g., 45 mg/kg) via intraperitoneal (IP) injection.[4] Prepare the STZ solution fresh each day in cold sodium citrate buffer.

  • Two weeks after the final STZ injection, measure random blood glucose levels. Mice with blood glucose levels ≥ 230 mg/dL are considered diabetic.[4]

  • Monitor blood glucose levels, body weight, and water intake regularly throughout the study.

  • Diabetic nephropathy develops over several weeks to months, characterized by albuminuria, glomerular hypertrophy, and mesangial matrix expansion.

  • Initiate AM095 treatment at a predetermined time point after the confirmation of diabetes, depending on the study's objectives.

Protocol 3: Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis in Mice

The UUO model is a widely used and reproducible method to induce renal interstitial fibrosis.

Materials:

  • 8-10 week-old male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using silk suture.[6]

  • Close the incision with sutures or wound clips.

  • Administer post-operative analgesics as required.

  • The contralateral (right) kidney serves as an internal control.

  • Kidney fibrosis develops rapidly, with significant changes typically observed within 7-14 days post-surgery.[12][13]

  • AM095 treatment can be initiated before, at the time of, or after the UUO surgery, depending on the experimental design.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates TLR4 TLR4 LPA1->TLR4 Activates NADPH_Oxidase NADPH Oxidase LPA1->NADPH_Oxidase Activates AM095 AM095 AM095->LPA1 Inhibits Downstream Downstream Effectors (PLC, Rho, PI3K, MAPK) G_proteins->Downstream Response Cellular Responses (Fibrosis, Inflammation) Downstream->Response NFkB NF-κB TLR4->NFkB NFkB->Response NADPH_Oxidase->Response

Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM095.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment AM095 Administration cluster_analysis Endpoint Analysis Model_Selection Select Mouse Model (e.g., STZ, UUO, SOD1-G93A) Induction Induce Disease Pathology Model_Selection->Induction Preparation Prepare AM095 Dosing Solution Administration Administer AM095 via Oral Gavage Preparation->Administration Monitoring Monitor Disease Progression Administration->Monitoring Tissue_Collection Collect Tissues at Study Endpoint Monitoring->Tissue_Collection Analysis Perform Histological & Molecular Analyses Tissue_Collection->Analysis

Caption: General Experimental Workflow for AM095 Studies in Mice.

References

Preparing High-Concentration Stock Solutions of AM095 Free Acid in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of AM095 free acid in dimethyl sulfoxide (DMSO). AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis and cancer.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in pharmacological and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor that selectively targets the LPA1 receptor.[1][2][4][5] It has demonstrated efficacy in preclinical models of fibrotic diseases by attenuating key pathological signaling cascades.[2][4][6] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions but exhibits good solubility in organic solvents such as DMSO.[1] This protocol outlines the standardized procedure for preparing a high-concentration stock solution of AM095 in DMSO, ensuring solution integrity and maximizing reproducibility in downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its stock solution in DMSO.

ParameterValueReference
Molecular Weight 456.49 g/mol [2][4]
Appearance White to off-white solid[2]
Solubility in DMSO 67.3 mg/mL (147.43 mM) to 91 mg/mL (199.34 mM)[1][2][4]
Recommended Stock Concentration 10 mM - 50 mM in 100% DMSO[7]
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years[2]
Storage of DMSO Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[1][2]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of AM095 and the volume of DMSO accordingly.

Materials
  • This compound powder (CAS No. 1228690-36-5)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Equilibrate AM095 and DMSO to Room Temperature B 2. Weigh AM095 Powder Accurately A->B C 3. Transfer Powder to a Sterile Tube B->C D 4. Add Anhydrous DMSO to the Powder C->D E 5. Vortex Thoroughly to Dissolve D->E F 6. Apply Gentle Warming or Sonication (if needed) E->F If not fully dissolved G 7. Aliquot into Working Volumes F->G H 8. Store at -20°C or -80°C G->H

Caption: Workflow for preparing AM095 stock solution.

Step-by-Step Procedure
  • Preparation :

    • Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture absorption. Hygroscopic DMSO can significantly reduce the solubility of the product.[1][2][5]

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of AM095 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of AM095 (Molecular Weight = 456.49 g/mol ).

      • Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 456.49 g/mol x 1000 mg/g = 4.56 mg

  • Dissolution :

    • Add the appropriate volume of anhydrous DMSO to the tube containing the pre-weighed AM095 powder. For a 10 mM solution with 4.56 mg of AM095, add 1 mL of DMSO.

    • Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication can be applied to aid dissolution.[3][4][5] Avoid excessive heat as it may degrade the compound.

  • Storage and Handling :

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes to avoid repeated freeze-thaw cycles and exposure to light.[1]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

    • When ready to use, thaw an aliquot at room temperature and vortex briefly before making further dilutions in your experimental buffer or cell culture medium. Do not refreeze partially used aliquots.

Signaling Pathway

AM095 functions by antagonizing the LPA1 receptor, thereby inhibiting downstream signaling pathways initiated by lysophosphatidic acid (LPA). One such pathway involves the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB), which are critical mediators of inflammation and fibrosis.

G LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein G Protein Activation LPA1->G_protein AM095 AM095 AM095->LPA1 TLR4 TLR4 Expression G_protein->TLR4 NADPH_Oxidase NADPH Oxidase G_protein->NADPH_Oxidase NFkB NF-κB Activation TLR4->NFkB JNK JNK Activation TLR4->JNK ROS ROS Production NADPH_Oxidase->ROS ROS->NFkB Cytokines Pro-inflammatory Cytokines & Fibrotic Factors NFkB->Cytokines JNK->Cytokines

Caption: AM095 inhibits LPA1-mediated signaling pathways.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for AM095 and DMSO for complete safety and handling information.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the procedure based on their specific experimental needs and laboratory conditions.

References

Application Notes and Protocols for AM095 Free Acid in an In Vitro Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), initiates a signaling cascade leading to an increase in intracellular calcium (Ca²⁺) concentration.[3][4] This makes the measurement of intracellular calcium mobilization a robust method for characterizing the activity of LPA1 receptor modulators.[3][5]

These application notes provide a detailed protocol for an in vitro calcium mobilization assay to determine the antagonist potency of this compound on the human LPA1 receptor. The assay is based on the use of a fluorescent calcium indicator dye and is suitable for a high-throughput screening format.

Quantitative Data Summary: In Vitro Potency of AM095

The following table summarizes the reported in vitro potency of AM095 from various functional assays.

Assay TypeCell Line/SystemTargetPotency (IC₅₀)
Calcium MobilizationCHO cells transfected with human LPA1human LPA10.025 µM[6][7]
Calcium MobilizationCHO cells transfected with mouse LPA1mouse LPA10.023 µM[6][7]
GTPγS BindingCHO cell membranes with human LPA1human LPA10.98 µM[1][2][8]
GTPγS BindingCHO cell membranes with mouse LPA1mouse LPA10.73 µM[1][2][8]
ChemotaxisCHO cells overexpressing mouse LPA1mouse LPA1778 nM[1]
ChemotaxisHuman A2058 melanoma cellshuman LPA1233 nM[1]

LPA1 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the LPA1 receptor, leading to the mobilization of intracellular calcium, and the point of inhibition by this compound.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 (Antagonist) AM095->LPA1 Inhibits Gq Gαq LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds & Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca_Cyto IP3R->Ca_Cyto Release Response Cellular Response Ca_Cyto->Response

Caption: LPA1 receptor signaling cascade and inhibition by AM095.

Experimental Workflow: Antagonist Assay

The following diagram outlines the key steps for determining the inhibitory effect of this compound on LPA-induced calcium mobilization.

Antagonist_Workflow arrow arrow A 1. Cell Seeding (e.g., LPA1-CHO cells) Plate cells and incubate overnight. B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate. A->B C 3. Compound Addition (Antagonist) Add serial dilutions of this compound. Incubate. B->C D 4. Agonist Stimulation Add a fixed concentration of LPA (agonist) (e.g., EC₈₀). C->D E 5. Fluorescence Measurement Measure kinetic fluorescence signal using a plate reader. D->E F 6. Data Analysis Calculate IC₅₀ value from the concentration-response curve. E->F

Caption: Workflow for the AM095 antagonist calcium mobilization assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well or 384-well plate format to assess the antagonist activity of this compound.

Materials and Reagents
  • Cells: A cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

  • LPA (18:1 or other relevant species): Prepare a stock solution in a suitable vehicle (e.g., fatty acid-free BSA).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM, Calcium-5, or similar.

  • Pluronic F-127: For aiding dye solubilization.

  • Probenecid: (Optional) An anion-exchange transport inhibitor to prevent dye leakage.

  • Black, clear-bottom microplates: 96-well or 384-well, sterile, and tissue culture-treated.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure

Day 1: Cell Seeding

  • Harvest and count cells that are in a healthy, logarithmic growth phase.

  • Resuspend the cells in the culture medium to achieve a density of 20,000-40,000 cells per well for a 96-well plate (adjust for 384-well plates).

  • Seed the cells into the black, clear-bottom microplate.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

Day 2: Assay Performance

  • Prepare Dye Loading Solution:

    • Prepare a solution of the calcium indicator dye (e.g., 1 mM Fluo-4 AM in DMSO) and 20% Pluronic F-127.

    • Dilute the dye and Pluronic F-127 in Assay Buffer to the final working concentration. Probenecid can be added at this stage (final concentration typically 2.5 mM).[5][9]

  • Dye Loading:

    • Aspirate the cell culture medium from the wells.

    • Add an equal volume of the Dye Loading Solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[9]

    • Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.

  • Prepare Compound Plates:

    • AM095 (Antagonist): Perform a serial dilution of this compound in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 100 µM). This will be the "antagonist plate."

    • LPA (Agonist): Prepare the LPA solution in Assay Buffer at a concentration that is 4X the final desired EC₈₀ concentration. The EC₈₀ should be predetermined from an agonist dose-response curve. This will be the "agonist plate."

  • Fluorescence Measurement (Antagonist Mode):

    • Place the cell plate, antagonist plate, and agonist plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.[5]

    • Step 1: Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

    • Step 2: Antagonist Addition: The instrument's fluidics system adds the AM095 dilutions from the antagonist plate to the cell plate.

    • Step 3: Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) to allow the antagonist to bind to the receptor.

    • Step 4: Agonist Addition: The instrument adds the LPA solution from the agonist plate to stimulate the cells.

    • Step 5: Post-Stimulation Reading: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.[5]

Data Analysis
  • For each well, determine the peak fluorescence response after agonist addition.

  • Normalize the data:

    • 0% Inhibition Control: Response of cells treated with LPA only (no antagonist).

    • 100% Inhibition Control: Response of cells with no LPA addition (buffer only).

  • Plot the normalized response against the logarithm of the AM095 concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value for this compound.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence from compounds.- Incomplete hydrolysis of AM ester dye.- Run a compound-only control plate.- Ensure optimal dye loading time and temperature.
High Well-to-Well Variability - Uneven cell seeding.- Inaccurate pipetting.- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper technique.
No Response to Agonist - Poor cell health.- Inactive agonist or receptor.- Incorrect assay buffer components.- Check cell viability.- Verify agonist concentration and activity.- Confirm receptor expression and functionality.
Low Signal Window - Low receptor expression.- Suboptimal dye concentration or loading.- Use a higher expressing cell clone.- Optimize dye concentration and loading conditions.

References

Application Note: Chemotaxis Assay Protocol for LPA1 Receptor Antagonism using AM095 Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial in physiological events such as immune responses and wound healing, as well as in pathological conditions like cancer metastasis. Chemotaxis, the directed migration of cells along a chemical gradient, is a key aspect of this process. Lysophosphatidic acid (LPA) is a potent, naturally occurring bioactive lipid that acts as a chemoattractant for various cell types by activating a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors 1-6 (LPA₁₋₆). The LPA₁ receptor, in particular, is widely implicated in mediating LPA-induced cell migration and is a target of interest in therapeutic areas such as fibrosis and oncology.

AM095 is a potent and selective antagonist of the LPA₁ receptor. It competitively inhibits the binding of LPA to LPA₁, thereby blocking downstream signaling and cellular responses, including chemotaxis. For instance, AM095 has been shown to inhibit LPA-driven chemotaxis of human A2058 melanoma cells with an IC₅₀ of 233 nM and CHO cells overexpressing mouse LPA₁ with an IC₅₀ of 778 nM[1][2][3][4].

This application note provides a detailed protocol for a transwell chemotaxis assay to quantify the inhibitory effect of AM095 free acid on LPA-induced cell migration. Additionally, we present relevant signaling pathways and quantitative data to aid researchers in the application of AM095 as a tool to study LPA₁-mediated cellular processes.

GPR55 Signaling Pathway in Cell Migration

While AM095 targets the LPA₁ receptor, it is also valuable to understand other signaling pathways, such as the one mediated by GPR55, that contribute to cell migration. GPR55 is another GPCR activated by a different lysophospholipid, L-α-lysophosphatidylinositol (LPI). Activation of GPR55 has been shown to promote cell migration through the Gα₁₂/₁₃-RhoA-ROCK pathway, which governs cytoskeletal rearrangements essential for cell motility[5][6][7][8]. Understanding these parallel pathways provides a broader context for investigating cell migration.

GPR55_Signaling_Pathway LPI LPI GPR55 GPR55 Receptor LPI->GPR55 Binds to G_alpha Gα12/13 GPR55->G_alpha Activates RhoA RhoA Activation G_alpha->RhoA ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Promotes Migration Cell Migration Cytoskeleton->Migration

GPR55 signaling cascade leading to cell migration.

Data Presentation

Table 1: Characteristics of this compound
PropertyValueReference
Molecular Formula C₂₇H₂₄N₂O₅[9]
Molecular Weight 456.49 g/mol [9]
Target LPA₁ Receptor Antagonist[1][10]
Solubility DMSO: 67.3 mg/mL (147.43 mM)[10]
Table 2: In Vitro Inhibitory Activity of AM095 on LPA-Induced Chemotaxis
Cell LineChemoattractantIC₅₀ of AM095 (nM)Reference
Human A2058 Melanoma CellsLPA233[1][3][4]
CHO cells (overexpressing mouse LPA₁)LPA778[1][2][3]

Experimental Protocol: Inhibition of LPA-Induced Chemotaxis

This protocol describes a Boyden chamber (transwell) assay to measure the dose-dependent inhibition of LPA-induced chemotaxis of A2058 melanoma cells by AM095.

Experimental Workflow Diagram

Chemotaxis_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Incubation & Analysis P1 Culture & Starve A2058 Cells (18-24h) P3 Resuspend Starved Cells in Serum-Free Medium P1->P3 P2 Prepare Reagents: - LPA (Chemoattractant) - AM095 (Inhibitor) A1 Add LPA to Lower Chamber P2->A1 A2 Pre-incubate Cells with AM095 or Vehicle P2->A2 P3->A2 A3 Add Cell Suspension to Upper Chamber (Insert) A1->A3 A2->A3 R1 Incubate Plate (4-6h at 37°C, 5% CO₂) A3->R1 R3 Remove Non-Migrated Cells (Top of Insert) R1->R3 R2 Fix & Stain Migrated Cells (Crystal Violet) R4 Quantify Migration (Image & Count Cells) R2->R4 R3->R2

Workflow for the AM095-mediated chemotaxis inhibition assay.
Materials and Reagents

  • Cell Line: Human A2058 melanoma cells (ATCC® CRL-11147™)

  • Chemoattractant: Lysophosphatidic Acid (LPA, 18:1) (e.g., Avanti Polar Lipids, #857130)

  • Inhibitor: this compound (e.g., MedChemExpress, HY-16040)

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Assay Medium: Serum-Free Medium (SFM), e.g., DMEM with 0.1% Bovine Serum Albumin (BSA)

  • Transwell Inserts: 24-well format with 8.0 µm pore polycarbonate membrane (e.g., Corning® Transwell®, #3422)

  • Staining Solution: 0.1% Crystal Violet in 20% methanol

  • Extraction Solution: 10% Acetic Acid

  • Other: PBS, Trypsin-EDTA, Cotton swabs, Plate reader

Step-by-Step Procedure
  • Cell Culture and Preparation: a. Culture A2058 cells in standard culture medium at 37°C in a 5% CO₂ incubator. b. When cells reach 80-90% confluency, serum-starve them for 18-24 hours in SFM to minimize basal migration. c. On the day of the assay, detach cells using Trypsin-EDTA, neutralize, and centrifuge at 200 x g for 5 minutes. d. Resuspend the cell pellet in SFM and perform a cell count. Adjust the final concentration to 1 x 10⁶ cells/mL.

  • Assay Setup: a. Lower Chamber (Chemoattractant): Add 600 µL of SFM containing the desired concentration of LPA to the lower wells of the 24-well plate. A typical concentration range for LPA is 100 nM to 1 µM[2][4]. Include a negative control (SFM alone) and a positive control (e.g., 10% FBS). b. Inhibitor Preparation: Prepare serial dilutions of this compound in SFM. A suggested concentration range is 1 nM to 10 µM to generate a dose-response curve. Remember to include a vehicle control (e.g., 0.1% DMSO). c. Cell Treatment: In separate tubes, mix equal volumes of the cell suspension (from step 1d) and the AM095 dilutions (from step 2b). This will result in a final cell concentration of 0.5 x 10⁵ cells per 100 µL. Pre-incubate the cells with the inhibitor for 30 minutes at room temperature. d. Upper Chamber (Cells): Carefully place the transwell inserts into the wells of the 24-well plate. Pipette 100 µL of the cell/inhibitor suspension into the upper chamber of each insert.

  • Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal incubation time may need to be determined empirically for your specific experimental conditions.

  • Staining and Quantification: a. After incubation, carefully remove the transwell inserts from the plate. b. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 15 minutes. d. Stain the fixed cells by placing the inserts in a 0.1% crystal violet solution for 20 minutes. e. Gently wash the inserts in a beaker of water to remove excess stain and allow them to air dry. f. Quantification Method 1 (Microscopy): Using a microscope, take images of several random fields (e.g., 5 fields at 10x magnification) for each insert. Count the number of migrated cells per field and calculate the average. g. Quantification Method 2 (Dye Elution): Place the stained, dried insert into a new 24-well plate. Add 500 µL of 10% acetic acid to each well to elute the dye. Incubate for 15 minutes with gentle shaking. Transfer 100 µL of the eluted solution to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.

Data Analysis
  • Calculate the average number of migrated cells or average absorbance for each condition (in triplicate).

  • Subtract the background migration (negative control) from all values.

  • Express the data as a percentage of migration relative to the LPA-only control (set to 100%).

  • Plot the percentage of migration against the log concentration of AM095.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value of AM095.

Table 3: Example Experimental Plate Layout and Data Recording
WellLower ChamberUpper Chamber (AM095)Migrated Cells (Count/OD)% Inhibition
A1-A3SFM (Negative Ctrl)VehicleN/A
B1-B31 µM LPAVehicle (Positive Ctrl)0%
C1-C31 µM LPA1 nM
D1-D31 µM LPA10 nM
E1-E31 µM LPA100 nM
F1-F31 µM LPA1 µM
G1-G31 µM LPA10 µM
H1-H310% FBS (Assay Ctrl)VehicleN/A

References

Application Note & Protocol: In Vivo Efficacy of AM095 (LPA1 Antagonist) in a Murine Model of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of fibrosis.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by aberrant wound healing responses that lead to excessive extracellular matrix deposition and irreversible scarring.[1][2][3] The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), has been strongly implicated in the pathogenesis of pulmonary fibrosis.[4][5][6] Elevated levels of LPA are found in the bronchoalveolar lavage fluid (BALF) of IPF patients, and preclinical studies show that LPA-LPA1 signaling promotes fibroblast recruitment, vascular leakage, and myofibroblast differentiation—key events in the fibrotic process.[6][7][8]

AM095 is a potent and selective antagonist of the LPA1 receptor.[9][10] Its active form is the metabolite of the prodrug BMS-986020, which has been evaluated in clinical trials for IPF.[1][4][11][12] This document outlines the protocols for evaluating the in vivo efficacy of AM095 in the bleomycin-induced mouse model of lung fibrosis, a standard preclinical model for IPF research.

LPA-LPA1 Signaling Pathway in Fibrosis

LPA, primarily generated by the enzyme autotaxin, activates the G protein-coupled receptor LPA1 on fibroblasts and other cells.[5] This activation triggers downstream signaling cascades (e.g., Rho/ROCK, PLC, PI3K/Akt) that culminate in pro-fibrotic cellular responses, including fibroblast proliferation, migration, differentiation into myofibroblasts, and excessive collagen deposition.[7] Antagonism of LPA1 with molecules like AM095 is a therapeutic strategy to interrupt this pathological cascade.

LPA1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_response Cellular Pro-Fibrotic Responses LPA1 LPA1 Receptor G_Proteins Gαi, Gαq, Gα12/13 LPA1->G_Proteins Activates LPA LPA LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits Rho Rho/ROCK G_Proteins->Rho PLC PLC/PKC G_Proteins->PLC PI3K PI3K/Akt G_Proteins->PI3K Proliferation Fibroblast Proliferation Rho->Proliferation Migration Cell Migration Rho->Migration Differentiation Myofibroblast Differentiation Rho->Differentiation Collagen Collagen Deposition Rho->Collagen PLC->Proliferation PLC->Migration PLC->Differentiation PLC->Collagen PI3K->Proliferation PI3K->Migration PI3K->Differentiation PI3K->Collagen

Caption: LPA-LPA1 signaling cascade leading to pro-fibrotic cellular responses.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Model

This protocol describes the induction of lung fibrosis in mice, a widely used model to simulate the pathology of IPF.

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Materials:

    • Bleomycin sulfate (dissolved in sterile 0.9% saline).

    • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

    • Intratracheal instillation device (e.g., MicroSprayer).

  • Procedure:

    • Anesthetize the mouse until it is unresponsive to a toe pinch.

    • Position the mouse on a surgical board at a 45-degree angle.

    • Visualize the trachea via transillumination of the neck.

    • On Day 0, deliver a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a volume of 50 µL saline via intratracheal instillation.

    • Control animals receive 50 µL of sterile saline.

    • Monitor animals daily for weight loss, signs of distress, and mortality.

AM095 Administration Protocol

This protocol details the therapeutic administration of AM095 to evaluate its anti-fibrotic efficacy.

  • Compound: AM095 free acid.

  • Vehicle: 0.5% methylcellulose in sterile water (or as specified by supplier).[10]

  • Dosing Regimen:

    • Preventive: Start administration on the same day as bleomycin challenge (Day 0) and continue daily or twice daily until the study endpoint.[9]

    • Therapeutic: Begin administration at a later time point (e.g., Day 7 or Day 14 after bleomycin) to model treatment of established fibrosis.[9]

  • Procedure:

    • Prepare a suspension of AM095 in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).

    • Administer AM095 (e.g., 10, 30, or 60 mg/kg) via oral gavage once or twice daily.[9][13]

    • Administer an equivalent volume of vehicle to the control and bleomycin-only groups.

    • The study is typically terminated on Day 14 or Day 21 for endpoint analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_timeline Study Timeline (Days) cluster_treatment Treatment Regimens Day0 Day 0 Bleomycin Instillation Day7 Day 7 Preventive Preventive AM095 Dosing Day0->Preventive Start Day14 Day 14 Therapeutic Therapeutic AM095 Dosing Day7->Therapeutic Start Day21 Day 21 Endpoint Analysis Preventive->Day21 End Therapeutic->Day21 End

References

AM095 Free Acid: Application Notes and Protocols for Studying Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Emerging research has highlighted the critical role of the LPA/LPA1 signaling axis in the pathogenesis of renal fibrosis.[3][4] AM095 has demonstrated efficacy in preclinical models of renal fibrosis, making it a valuable pharmacological tool for investigating the mechanisms of kidney disease and for the development of novel anti-fibrotic therapies.[5][6] These application notes provide an overview of AM095, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of renal fibrosis.

Mechanism of Action

Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptors, including LPA1, activates downstream signaling pathways that promote inflammation and fibrosis.[3] In the context of renal disease, LPA1 activation on various kidney cells, including tubular epithelial cells and fibroblasts, leads to the production of pro-fibrotic factors such as Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta (TGF-β).[3][4] AM095 competitively inhibits the binding of LPA to the LPA1 receptor, thereby blocking these detrimental downstream effects.[1][2] Studies have shown that AM095 can attenuate renal fibrosis by inhibiting key signaling cascades, including the TLR4/NF-κB and NADPH oxidase systems, as well as the Gα12/13-Rho-ROCK-MRTF-SRF pathway.[6][7]

Data Presentation

In Vitro Activity of AM095
Assay TypeCell Line/SystemTargetIC50Reference
GTPγS BindingCHO cells overexpressing human LPA1Human LPA10.98 µM[1]
GTPγS BindingCHO cells overexpressing mouse LPA1Mouse LPA10.73 µM[1]
Calcium FluxCHO cells overexpressing human LPA1Human LPA125 nM[2]
Calcium FluxCHO cells overexpressing mouse LPA1Mouse LPA123 nM[2]
ChemotaxisCHO cells overexpressing mouse LPA1Mouse LPA1778 nM[1]
ChemotaxisHuman A2058 melanoma cellsEndogenous LPA1233 nM[1]
In Vivo Efficacy of AM095 in Models of Renal Fibrosis
Animal ModelAM095 DosageKey FindingsReference
Unilateral Ureteral Obstruction (UUO) in mice30 mg/kg, orally, twice a day for 8 daysSignificantly decreased collagen deposition and fibrotic tissue in the obstructed kidney.[5]
Streptozotocin (STZ)-induced diabetic nephropathy in mice10 mg/kg and 30 mg/kg, orally, daily for 8 weeksReduced albuminuria, glomerular volume, and tuft area. Decreased expression of pro-inflammatory cytokines (TNFα, IL1β, IL6, MCP1) and pro-fibrotic factors (TGFβ1, fibronectin, CoL1A1, TIMP1).[6][8]

Signaling Pathways and Experimental Workflows

LPA1_Signaling_in_Renal_Fibrosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 Activates TLR4 TLR4 LPA1->TLR4 Activates NADPH_Oxidase NADPH Oxidase LPA1->NADPH_Oxidase Activates AM095 AM095 AM095->LPA1 Inhibits Rho Rho G_alpha_12_13->Rho ROCK ROCK Rho->ROCK MRTF_SRF MRTF/SRF ROCK->MRTF_SRF CTGF CTGF (Connective Tissue Growth Factor) MRTF_SRF->CTGF NF_kB NF-κB TLR4->NF_kB Inflammation Inflammation NF_kB->Inflammation ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Fibrosis Renal Fibrosis CTGF->Fibrosis Inflammation->Fibrosis ROS->Fibrosis

Caption: LPA1 signaling pathway in renal fibrosis and the inhibitory action of AM095.

UUO_Workflow start Select Male Mice (e.g., C57BL/6) surgery Unilateral Ureteral Obstruction (UUO) Surgery (Ligation of left ureter) start->surgery treatment Administer AM095 (e.g., 30 mg/kg, p.o., BID) or Vehicle surgery->treatment duration Treatment for 8 Days treatment->duration euthanasia Euthanize Mice and Harvest Kidneys duration->euthanasia analysis Fibrosis Assessment euthanasia->analysis histology Histology (Trichrome Staining) analysis->histology collagen_assay Biochemical Analysis (Sircol Collagen Assay) analysis->collagen_assay end Data Analysis and Comparison histology->end collagen_assay->end

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Experimental Protocols

In Vitro Assays

1. GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Materials:

    • CHO cell membranes overexpressing human or mouse LPA1

    • This compound

    • LPA (18:1)

    • [³⁵S]GTPγS

    • GDP

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5

    • Scintillation counter

  • Protocol:

    • Prepare a reaction mixture containing cell membranes (20-40 µg), 10 µM GDP, and varying concentrations of AM095 in assay buffer.

    • To determine antagonist activity, add a fixed concentration of LPA (e.g., 1 µM) to the reaction mixture.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate the mixture at 30°C for 30 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis.

2. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA1 receptor activation.

  • Materials:

    • CHO cells stably expressing human or mouse LPA1

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

    • This compound

    • LPA (18:1)

    • Fluorescence plate reader

  • Protocol:

    • Plate the LPA1-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of AM095 or vehicle for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of LPA (e.g., 100 nM).

    • Immediately measure the change in fluorescence using a fluorescence plate reader.

    • Determine the IC50 value by analyzing the dose-response curve.

In Vivo Models

1. Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established method for inducing progressive renal interstitial fibrosis.[9][10]

  • Animals:

    • Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Procedure:

    • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 4-0 silk suture.

    • For sham-operated animals, expose the ureter but do not ligate it.

    • Close the incision in layers.

    • Provide post-operative care, including analgesics.

  • AM095 Treatment:

    • Prepare AM095 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer AM095 (e.g., 30 mg/kg) or vehicle orally via gavage, twice daily, starting from the day of surgery for 8 days.[5]

  • Assessment of Renal Fibrosis:

    • At the end of the treatment period, euthanize the mice and perfuse the kidneys with PBS.

    • Harvest the kidneys for analysis.

    • Histological Analysis: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition (blue staining).

    • Biochemical Analysis: Homogenize the other kidney and measure total collagen content using a Sircol Collagen Assay kit. Normalize the collagen content to the total protein concentration.

2. Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model mimics type 1 diabetes-induced kidney damage.

  • Animals:

    • Male mice (e.g., C57BL/6), 8 weeks old.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate buffer.

    • Monitor blood glucose levels to confirm the induction of diabetes (blood glucose > 250 mg/dL).

  • AM095 Treatment:

    • Begin treatment with AM095 (e.g., 10 or 30 mg/kg) or vehicle by oral gavage daily for 8 weeks.[6][8]

  • Assessment of Diabetic Nephropathy:

    • Urine Albumin and Creatinine: Collect urine at regular intervals to measure the albumin-to-creatinine ratio as an indicator of kidney damage.

    • Histological Analysis: At the end of the study, harvest the kidneys. Perform Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis and measure glomerular volume and tuft area.

    • Gene and Protein Expression: Analyze kidney homogenates for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TNFα, IL-6, TGFβ1, fibronectin, collagen I) using RT-qPCR and Western blotting.

Conclusion

This compound is a valuable research tool for elucidating the role of LPA1 signaling in the progression of renal fibrosis. The protocols outlined in these application notes provide a framework for utilizing AM095 in both in vitro and in vivo settings to investigate the therapeutic potential of LPA1 antagonism for chronic kidney disease. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

References

Application of AM095 Free Acid in Cancer Cell Migration Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[3] In the context of oncology, the LPA/LPA1 signaling axis has been implicated in tumor progression and metastasis.[2][3] Elevated levels of LPA in the tumor microenvironment can stimulate cancer cell migration and invasion, contributing to the metastatic cascade. AM095 effectively inhibits the binding of LPA to LPA1, thereby blocking downstream signaling pathways that promote cell motility. These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell migration studies.

Mechanism of Action

AM095 is a competitive antagonist of the LPA1 receptor, exhibiting no agonist activity.[2] It potently inhibits the binding of LPA to both human and mouse LPA1 receptors.[1][2] The binding of LPA to the G-protein coupled receptor LPA1 typically activates intracellular signaling cascades through Gαi/o, Gαq/11, and Gα12/13 proteins.[4][5] The Gα12/13 pathway, in particular, is a key mediator of LPA-induced cell migration through the activation of the small GTPase RhoA.[6][7] Activated RhoA, in turn, modulates the activity of its downstream effectors, Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous-related formin (mDia), which orchestrate the cytoskeletal rearrangements necessary for cell movement.[1][8] AM095, by blocking the initial LPA-LPA1 interaction, effectively abrogates this signaling cascade, leading to an inhibition of cancer cell migration.

Signaling Pathway of LPA1-Mediated Cell Migration and Inhibition by AM095

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein cluster_rho RhoA Activation cluster_effectors Downstream Effectors cluster_cytoskeleton Cytoskeletal Rearrangement LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G1213 Gα12/13 LPA1->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP GDP -> GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates mDia mDia RhoA_GTP->mDia Activates Actin Actin Stress Fibers Focal Adhesions ROCK->Actin mDia->Actin Migration Cell Migration Actin->Migration

Caption: LPA1 signaling cascade leading to cancer cell migration and its inhibition by AM095.

Quantitative Data Summary

The inhibitory effect of AM095 on cancer cell migration has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: IC50 Values of AM095 in Chemotaxis Assays

Cell LineCancer TypeIC50 (nM)Reference
A2058Melanoma233[2]
CHO cells overexpressing mouse LPA1N/A778[2]

Table 2: Reported Inhibition of Cancer Cell Migration by AM095 and other LPA1 Antagonists

Cell LineCancer TypeAssay TypeAntagonistConcentration% Inhibition of MigrationReference
MDA-MB-231Breast CancerWound HealingBrP-LPA (LPA1/ATX inhibitor)40 µM57%[9]
SGC-7901Gastric CancerTranswell MigrationLPAR2 shRNAN/ASignificant Inhibition[10]

Note: Data for direct percentage inhibition of migration by AM095 in wound healing or transwell assays is limited in publicly available literature. The provided data for BrP-LPA, another LPA1 antagonist, and LPAR2 knockdown offer insights into the expected effects of LPA1 pathway inhibition.

Experimental Protocols

Preparation of this compound for In Vitro Assays

This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a stock solution of 10 mM AM095 in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 456.49 g/mol .

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • For experiments, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration.

Wound_Healing_Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium with vehicle control, LPA, or LPA + AM095 C->D E 5. Image the scratch at 0h D->E F 6. Incubate for 12-24 hours E->F G 7. Image the scratch at the final time point F->G H 8. Measure the wound area and calculate the percentage of wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

  • Cell Seeding:

    • Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Scratch:

    • Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

    • To ensure consistency, a guiding ruler can be used.

  • Washing:

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment:

    • Add fresh, serum-free or low-serum medium to each well.

    • Divide the wells into the following treatment groups:

      • Vehicle control (medium with DMSO)

      • LPA (e.g., 1-10 µM) to stimulate migration

      • LPA + AM095 (at various concentrations, e.g., 100 nM - 10 µM)

      • AM095 alone (to assess any effect on basal migration)

  • Imaging:

    • Immediately after adding the treatments, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.

    • Mark the location of the images to ensure the same field is captured at later time points.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 12-24 hours, or until significant wound closure is observed in the LPA-treated group.

  • Final Imaging:

    • After the incubation period, capture images of the same scratch areas as at the 0-hour time point.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at both the 0-hour and final time points.

    • Calculate the percentage of wound closure for each treatment group using the following formula: % Wound Closure = [ (Initial Wound Area - Final Wound Area) / Initial Wound Area ] * 100

    • Compare the percentage of wound closure in the AM095-treated groups to the LPA-stimulated group to determine the inhibitory effect.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay is used to evaluate the chemotactic migration of individual cells.

Transwell_Migration_Workflow A 1. Prepare cell suspension in serum-free medium C 3. Add cell suspension with vehicle or AM095 to the upper chamber (Transwell insert) A->C B 2. Add chemoattractant (LPA) to the lower chamber B->C D 4. Incubate for 4-24 hours C->D E 5. Remove non-migrated cells from the upper surface of the membrane D->E F 6. Fix and stain the migrated cells on the lower surface E->F G 7. Image and count the migrated cells F->G H 8. Quantify the inhibition of migration G->H

Caption: Workflow for the Transwell migration assay.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend them at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium containing 0.1% BSA.

  • Assay Setup:

    • Use Transwell inserts with a pore size appropriate for your cell type (typically 8 µm).

    • In the lower chamber of a 24-well plate, add 600 µL of serum-free medium containing LPA (e.g., 1-10 µM) as the chemoattractant. For the negative control, add medium without LPA.

    • In the upper chamber (the Transwell insert), add 100 µL of the cell suspension. For the treatment groups, pre-incubate the cell suspension with various concentrations of AM095 (e.g., 100 nM - 10 µM) or vehicle (DMSO) for 30 minutes before adding to the insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. The optimal incubation time should be determined empirically for each cell line.

  • Removal of Non-Migrated Cells:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde or methanol for 10-15 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification:

    • Using a microscope, capture images of the stained cells on the lower surface of the membrane from several random fields (e.g., 5 fields per insert) at 10x or 20x magnification.

    • Count the number of migrated cells in each field.

    • Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader at 595 nm.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each treatment group.

    • Determine the percentage of migration inhibition by AM095 relative to the LPA-stimulated control.

Protocol 3: Western Blotting for RhoA Activation

This protocol is for detecting the active, GTP-bound form of RhoA.

Western_Blot_Workflow A 1. Cell culture and treatment with LPA and/or AM095 B 2. Cell lysis A->B C 3. RhoA pull-down assay using Rhotekin-RBD beads B->C G 7. Western blot for total RhoA and a loading control (e.g., β-actin) from whole-cell lysates B->G D 4. SDS-PAGE and protein transfer to a membrane C->D E 5. Immunoblotting with anti-RhoA antibody D->E F 6. Detection and quantification of active RhoA E->F

Caption: Workflow for Western blotting to detect RhoA activation.

  • Cell Culture and Treatment:

    • Culture cancer cells to 80-90% confluency and serum-starve for 12-24 hours.

    • Pre-treat the cells with AM095 or vehicle for 30 minutes, followed by stimulation with LPA (e.g., 10 µM) for a short period (e.g., 2-10 minutes), as RhoA activation is rapid and transient.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer (containing protease and phosphatase inhibitors).

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • RhoA Pull-Down Assay:

    • This assay uses beads coupled to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, which specifically binds to the active, GTP-bound form of RhoA.

    • Incubate equal amounts of protein lysate (e.g., 500 µg) with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • SDS-PAGE and Protein Transfer:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RhoA overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software.

  • Total RhoA and Loading Control:

    • In parallel, perform a standard western blot on a portion of the whole-cell lysates (before the pull-down) to determine the total RhoA levels and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Normalize the intensity of the active RhoA bands from the pull-down assay to the total RhoA levels from the whole-cell lysates.

    • Compare the levels of active RhoA in the different treatment groups.

Conclusion

This compound is a valuable tool for investigating the role of the LPA1 receptor in cancer cell migration. The protocols provided herein offer a framework for researchers to study the inhibitory effects of AM095 on cancer cell motility and to dissect the underlying molecular mechanisms. By employing these assays, scientists can further elucidate the therapeutic potential of targeting the LPA/LPA1 signaling axis in cancer metastasis.

References

Application Notes and Protocols: Utilizing AM095 Free Acid in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of AM095 free acid in Guanine Nucleotide [γ-S]Thiotriphosphate (GTPγS) binding assays. It is critical to note that based on current scientific literature, This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1) and is not reported to be an antagonist of G-Protein Coupled Receptor 84 (GPR84) [1][2][3]. Therefore, the protocols and data presented herein focus on the established activity of AM095 at the LPA1 receptor.

The GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs) in response to ligand binding[4][5]. Agonist activation of a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The use of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, results in the accumulation of the activated Gα-[³⁵S]GTPγS complex, which can be quantified[5]. This assay can be used to determine the potency and efficacy of agonists, as well as the inhibitory activity of antagonists[4][5][6].

This application note will first detail the established use of this compound as an LPA1 antagonist in a GTPγS binding assay. A separate section will provide a brief overview of GPR84 and its antagonists that have been characterized using this assay format.

This compound: A Potent LPA1 Receptor Antagonist

This compound has been characterized as a potent antagonist of the LPA1 receptor, demonstrating inhibitory activity in GTPγS binding assays with recombinant human and mouse LPA1 receptors[2][3].

Quantitative Data: this compound Inhibition of LPA1
ReceptorAssay TypeParameterValue (µM)
Human LPA1[³⁵S]GTPγS Binding AssayIC₅₀0.98[2][3]
Mouse LPA1[³⁵S]GTPγS Binding AssayIC₅₀0.73[2][3]

Experimental Protocol: this compound in an LPA1 GTPγS Binding Assay

This protocol is adapted from established methodologies for assessing LPA1 receptor antagonists[2].

I. Materials and Reagents
  • This compound

  • Membrane preparation: Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1.

  • [³⁵S]GTPγS: (specific activity >1000 Ci/mmol)

  • Lysophosphatidic acid (LPA) (18:1) : Agonist

  • Guanosine diphosphate (GDP)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5

  • Saponin

  • Fatty acid-free bovine serum albumin (BSA)

  • 96-well microplates

  • Scintillation counter

  • Dimethyl sulfoxide (DMSO)

II. Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired concentrations.

    • Prepare a stock solution of LPA in a suitable solvent and dilute in assay buffer to the desired concentration.

    • Prepare the complete assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 50 µg/mL saponin, and 0.2% fatty acid-free BSA, pH 7.5.

    • Prepare a solution of [³⁵S]GTPγS and 5 µM GDP in the complete assay buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following in order:

      • Varying concentrations of this compound (or vehicle control - DMSO).

      • 25 to 40 µg of cell membranes expressing the LPA1 receptor.

      • A fixed concentration of the agonist LPA (e.g., 900 nM) to stimulate GTPγS binding. For determining agonist activity of AM095, LPA is omitted.

    • Incubate the plate at 30°C for 30 minutes to allow for antagonist binding.

    • Initiate the binding reaction by adding the [³⁵S]GTPγS and GDP solution to a final concentration of approximately 0.1 nM [³⁵S]GTPγS.

    • Incubate the plate at 30°C for an additional 30-60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.

    • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound.

    • Calculate the IC₅₀ value using non-linear regression analysis.

GPR84: An Inflammatory G-Protein Coupled Receptor

While AM095 is not a GPR84 antagonist, GPR84 is a receptor of significant interest in inflammation and immunology[7]. It is activated by medium-chain fatty acids and couples primarily to the Gαi/o signaling pathway[8]. Several potent and selective GPR84 antagonists have been identified and characterized using GTPγS binding assays.

GPR84 Antagonists in GTPγS Binding Assays

A number of antagonists have been developed for GPR84 and their inhibitory effects have been quantified using GTPγS binding assays. For instance, compounds such as GLPG1205 and the experimental compound 837 have been shown to be effective antagonists of human GPR84 in this assay format[7][9][10]. These studies often utilize cell membranes from HEK293 or CHO cells engineered to express human GPR84, sometimes as a fusion protein with a Gα subunit to enhance the assay signal[9][10].

Visualizations

Signaling Pathways

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor G_protein Gαi/q/12/13 GDP LPA1->G_protein LPA Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP Exchange G_beta_gamma Gβγ PLC PLC G_alpha_GTP->PLC Gαq ROCK ROCK G_alpha_GTP->ROCK Gα12/13 PI3K PI3K G_beta_gamma->PI3K Gαi Cellular_Response Cellular Response (Proliferation, Migration, Fibrosis) PLC->Cellular_Response ROCK->Cellular_Response PI3K->Cellular_Response AM095 AM095 (Antagonist) AM095->LPA1 Inhibits

Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM095.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR84 GPR84 Receptor G_protein Gαi/o GDP GPR84->G_protein MCFA Binding G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammatory_Response Pro-inflammatory Response (Cytokine Release, Chemotaxis) cAMP->Inflammatory_Response GPR84_Antagonist GPR84 Antagonist (e.g., GLPG1205) GPR84_Antagonist->GPR84 Inhibits

Caption: GPR84 Signaling Pathway and Antagonism.

Experimental Workflow

GTP_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Antagonist + Membranes + Agonist) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (30 min at 30°C) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add [³⁵S]GTPγS + GDP) Pre_incubation->Reaction_Initiation Incubation Incubation (30-60 min at 30°C) Reaction_Initiation->Incubation Termination Terminate by Filtration Incubation->Termination Washing Wash Filters Termination->Washing Detection Scintillation Counting Washing->Detection Data_Analysis Data Analysis (Calculate IC₅₀) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a [³⁵S]GTPγS Binding Assay.

References

Troubleshooting & Optimization

AM095 Free Acid Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility issues with AM095 free acid for in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly higher in organic solvents. The table below summarizes the available solubility data.

SolventSolubility (25°C)Reference
DMSO≥ 50 mg/mL[1]
DMSO83.33 mg/mL (174.16 mM)[2]
DMSO67.3 mg/mL (147.43 mM)[3]

Q2: My this compound is not dissolving, what should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use of Sonication and/or Gentle Heating: Sonication and gentle heating can aid in the dissolution of this compound, particularly in viscous solvents or when preparing concentrated stock solutions.[2][3]

  • Fresh Solvents: Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[2]

  • Vehicle Composition: For aqueous-based formulations, the use of co-solvents and excipients is essential. Refer to the formulation protocols below for detailed guidance.

Q3: What are some recommended formulations for oral administration of AM095 in animal studies?

A3: Several vehicle formulations have been successfully used for oral gavage of AM095 in preclinical studies. The choice of vehicle will depend on the required dose, desired pharmacokinetic profile, and animal model. Below are some established formulations.

Formulation CompositionAchieved ConcentrationReference
0.5% Methylcellulose in waterNot specified, used for 10 mg/kg dosing in rats[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[2]

Troubleshooting Guide for In Vivo Formulations

Issue: Precipitation of this compound upon addition to aqueous vehicle.

Cause: AM095 is a poorly water-soluble acidic compound. Direct addition to an aqueous environment will likely result in precipitation.

Solution:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Initially, dissolve the this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[2]

  • Utilize Co-solvents and Surfactants: Employ a multi-component vehicle system. The organic stock solution should be slowly added to a mixture of co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) before the final addition of the aqueous component (e.g., saline). This ensures a gradual transition from a high-solubility to a lower-solubility environment, preventing immediate precipitation.

  • Consider Complexation Agents: The use of cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can effectively encapsulate the hydrophobic AM095 molecule, enhancing its apparent solubility in aqueous solutions.[2]

Experimental Protocols

Protocol 1: Co-solvent Formulation for Oral Administration

This protocol describes the preparation of a co-solvent-based formulation suitable for oral gavage in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a separate tube, add the required volume of the AM095 stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and vortex until a clear solution is obtained.

  • Slowly add the saline to the organic mixture while vortexing to reach the final desired volume.

Protocol 2: Cyclodextrin-Based Formulation for Oral Administration

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of AM095.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Slowly add the AM095 stock solution to the 20% SBE-β-CD solution while vortexing to achieve the final desired concentration.

Visualizations

experimental_workflow Formulation Selection Workflow for AM095 start Define Target Dose & Route solubility_check Assess AM095 Solubility in Desired Vehicle start->solubility_check low_dose Low Dose Requirement? solubility_check->low_dose Soluble high_dose High Dose Requirement? solubility_check->high_dose Insoluble suspension Prepare Suspension in 0.5% Methylcellulose low_dose->suspension cosolvent Co-solvent Formulation (DMSO/PEG300/Tween-80/Saline) high_dose->cosolvent cyclodextrin Cyclodextrin Formulation (DMSO/SBE-β-CD/Saline) high_dose->cyclodextrin final_formulation Final Dosing Formulation suspension->final_formulation cosolvent->final_formulation cyclodextrin->final_formulation

Caption: Workflow for selecting a suitable formulation for AM095 in vivo studies.

signaling_pathway Mechanism of Co-solvency for AM095 cluster_vehicle Aqueous Vehicle cluster_cosolvent Co-solvent System Water Water Molecules AM095_agg AM095 Aggregates (Precipitation) Water->AM095_agg Cosolvent Co-solvent (e.g., PEG300) AM095_sol Solubilized AM095 Cosolvent->AM095_sol Reduces Polarity of Solvent AM095 This compound AM095->AM095_agg Poor Solubility AM095->AM095_sol Improved Solubility

Caption: Simplified diagram illustrating the principle of co-solvency for enhancing AM095 solubility.

References

Technical Support Center: Troubleshooting AM095 Free Acid Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing AM095 in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support guide provides a structured approach to troubleshooting and preventing this issue, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is AM095 and why is it used in research?

AM095 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4][5] It is an orally bioavailable small molecule that is widely used in research to investigate the role of the LPA1 signaling pathway in various physiological and pathological processes, including fibrosis.[1][2]

Q2: What are the common causes of AM095 precipitation in cell culture media?

Precipitation of AM095 in aqueous solutions like cell culture media is often due to its limited aqueous solubility.[6] Several factors can contribute to this issue:

  • High Final Concentration: The intended concentration of AM095 in the media may surpass its solubility limit.[7]

  • "Solvent Shock": Rapidly diluting a concentrated AM095 stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[6]

  • Temperature Fluctuations: Changes in temperature, for instance, between room temperature and the 37°C of an incubator, can decrease the solubility of the compound.[7]

  • pH Shifts: The CO2 environment of a cell culture incubator can alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds like AM095.[7]

  • Interactions with Media Components: AM095 may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.[7]

  • Improper Stock Solution Preparation: The initial dissolution of AM095 in the solvent (e.g., DMSO) might be incomplete.

Q3: How can I visually identify AM095 precipitation?

Precipitation can manifest as:

  • Cloudiness or turbidity in the media.[7]

  • Visible crystals or particles, which may be observed under a microscope.

  • A thin film or sediment at the bottom of the culture vessel.

Troubleshooting Guide

If you observe precipitation of AM095 in your cell culture medium, follow these troubleshooting steps:

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Addition to Media The final concentration of AM095 is too high.Decrease the final working concentration of AM095.[7]
"Solvent shock" from rapid dilution.Add the AM095 stock solution dropwise to the pre-warmed media while gently vortexing.[8]
The stock solution is not fully dissolved.Ensure the AM095 is completely dissolved in the stock solvent. Gentle warming or sonication may be necessary.[2][5]
Precipitation Over Time in the Incubator Temperature-dependent solubility.Pre-warm the cell culture media to 37°C before adding the AM095 stock solution.[7][8]
pH shift in the media.Use a buffered medium (e.g., containing HEPES) to maintain a stable pH.[8]
Interaction with media components.Test the solubility of AM095 in a simpler buffer, such as PBS, to determine if media components are the cause.[8]
Precipitation in Stock Solution Improper storage.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7] Store at -20°C or -80°C as recommended.
Solvent quality.Use high-quality, anhydrous DMSO to prepare the stock solution. Moisture in DMSO can reduce the solubility of some compounds.[5]

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of AM095 in Cell Culture Media

This protocol will help you determine the highest concentration of AM095 that can be used in your specific cell culture medium without precipitation.

Materials:

  • AM095 free acid

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve AM095 in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming or sonication may be applied.[2][5]

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.[7]

    • In a series of sterile tubes or wells of a 96-well plate, prepare serial dilutions of your AM095 stock solution directly into the pre-warmed media. For example, you can prepare a two-fold serial dilution series to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Important: Add the stock solution to the media slowly and with gentle mixing to avoid "solvent shock".[8]

    • Include a vehicle control (media with the same final concentration of DMSO as your highest AM095 concentration).

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at various time points (e.g., immediately, 1h, 4h, 24h).

    • For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.[7]

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.

Data Presentation

AM095 Solubility Data

SolventReported Solubility
DMSO>10 mM[1]
DMSO67.3 mg/mL (147.43 mM)[2]
DMSO91 mg/mL (199.34 mM)[5]

Note: The solubility of AM095 can vary between different suppliers and batches. It is always recommended to perform your own solubility tests.

Visualizations

Troubleshooting Workflow for AM095 Precipitation

Troubleshooting AM095 Precipitation A Precipitation Observed B Immediate or Over Time? A->B C Immediate Precipitation B->C Immediate D Precipitation Over Time B->D Over Time E Check Final Concentration C->E F Improve Dilution Technique C->F G Verify Stock Solution C->G H Pre-warm Media D->H I Use Buffered Media D->I J Test in Simpler Buffer D->J K Solution: Lower Concentration E->K L Solution: Slow, Dropwise Addition F->L M Solution: Ensure Complete Dissolution G->M N Solution: Maintain 37°C H->N O Solution: Stabilize pH I->O P Solution: Identify Media Interaction J->P

Caption: A flowchart outlining the steps to diagnose and resolve AM095 precipitation.

Factors Influencing AM095 Solubility in Media

Key Factors Affecting AM095 Solubility Solubility AM095 Solubility Concentration Final Concentration Solubility->Concentration Solvent Solvent Quality (DMSO) Solubility->Solvent Media Media Composition Solubility->Media Temperature Temperature Solubility->Temperature pH pH Solubility->pH Dilution Dilution Method Solubility->Dilution

Caption: A diagram illustrating the key factors that can influence the solubility of AM095.

References

determining optimal concentration of AM095 free acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AM095 Free Acid

Welcome to the technical support center for this compound. This guide provides detailed information for researchers, scientists, and drug development professionals on determining the optimal concentration of AM095 for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AM095 and what is its mechanism of action?

A1: AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways.[1][2][4] LPA1 is a G protein-coupled receptor (GPCR) involved in various cellular processes, and its signaling is associated with conditions like fibrosis.[4][5]

Q2: What is the primary application of AM095 in research?

A2: AM095 is primarily used in research to investigate the role of the LPA1 receptor in various physiological and pathological processes. It has been utilized in studies related to fibrosis (including lung, kidney, and dermal fibrosis), cancer cell migration, and diabetic nephropathy.[4][5][6][7]

Q3: What is the molecular weight and formula of this compound?

A3: The molecular weight of this compound is 456.49 g/mol , and its chemical formula is C27H24N2O5.[1][7][8]

Q4: How should I store this compound?

A4: AM095 powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1][2][3][7] For shorter periods, stock solutions can be kept at -20°C for about a month.[2]

Determining Optimal Concentration

The optimal concentration of AM095 can vary significantly depending on the experimental model (in vitro vs. in vivo) and the specific assay being performed. Below are tables summarizing reported concentrations and IC50 values to guide your experimental design.

In Vitro Data
Assay TypeCell Line/SystemSpeciesIC50 / Effective ConcentrationReference
LPA1 Receptor Binding (GTPγS)CHO cells overexpressing LPA1Human0.98 µM[1][2][3][4]
LPA1 Receptor Binding (GTPγS)CHO cells overexpressing LPA1Mouse0.73 µM[1][2][3][4]
LPA-induced Calcium FluxCHO cells transfected with LPA1Human0.025 µM (25 nM)[2][7]
LPA-induced Calcium FluxCHO cells transfected with LPA1Mouse0.023 µM (23 nM)[2][7]
LPA-driven ChemotaxisCHO cells overexpressing LPA1Mouse778 nM[1][2][4]
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM[1][2][4]
Inhibition of LPA-induced [Ca2+]iMDA-MB-231 and SK-OV3 cellsHuman500 nM[9]
LPA-induced VasorelaxationNot specifiedNot specified~90% reduction at 10 µM[7]
In Vivo Data
Animal ModelApplicationDosing RegimenReference
Male Sprague-Dawley RatsPharmacokinetic studies2 mg/kg (i.v.) or 10 mg/kg (oral)[1][2]
Male Beagle DogsPharmacokinetic studies2 mg/kg (i.v.) or 5 mg/kg (oral)[2]
C57Bl/6 MicePharmacokinetic studies30 mg/kg (oral gavage)[2]
Female CD-1 MiceInhibition of LPA-stimulated histamine release1–30 mg/kg (oral)[9]
STZ-induced Diabetic MiceAttenuation of diabetic nephropathyNot specified[6]

Experimental Protocols & Methodologies

Preparation of AM095 Stock Solution

Objective: To prepare a high-concentration stock solution of AM095 for subsequent dilution in experimental buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the AM095 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of AM095 (MW: 456.49), you would add 219 µL of DMSO.

  • Add the calculated volume of DMSO to the vial of AM095.

  • To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[3][9]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]

In Vitro Cell-Based Assay Workflow

Objective: A general workflow for testing the effect of AM095 on cultured cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells B 2. Seed Cells in Plates A->B D 4. Pre-incubate with AM095 B->D C 3. Prepare AM095 Dilutions C->D E 5. Add LPA or other agonist D->E F 6. Incubate for specified time E->F G 7. Perform Assay Endpoint F->G H 8. Data Acquisition G->H I 9. Analyze Results H->I

Caption: General workflow for in vitro experiments using AM095.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of AM095

  • Cause: AM095 has limited solubility in aqueous solutions. Using old or moisture-laden DMSO can significantly reduce its solubility.[1]

  • Solution:

    • Always use fresh, anhydrous DMSO to prepare your stock solution.[1]

    • For in vivo formulations, specific solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2][10]

    • Gentle warming (37°C) and sonication can help dissolve the compound.[3][9]

    • Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.

Issue 2: Inconsistent or No Effect of AM095 in Assays

  • Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or issues with the experimental setup.

  • Solution:

    • Concentration Range: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range based on the IC50 values in the tables above (e.g., 10 nM to 10 µM).

    • Compound Stability: Ensure your AM095 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] It is recommended to prepare fresh working solutions for each experiment.

    • Pre-incubation Time: The time cells are pre-incubated with AM095 before adding the agonist (like LPA) can be critical. A pre-incubation time of 5 minutes has been reported to be effective.[9] You may need to optimize this for your system.

    • Agonist Concentration: Ensure the concentration of the agonist (e.g., LPA) is appropriate to elicit a response that can be effectively inhibited.

Issue 3: Potential Off-Target Effects

  • Cause: While AM095 is a selective LPA1 antagonist, high concentrations may lead to off-target effects.

  • Solution:

    • Use the lowest effective concentration determined from your dose-response experiments.

    • Include appropriate controls, such as a vehicle control (DMSO) and potentially a negative control compound.

    • Consider using a secondary method, such as siRNA-mediated knockdown of LPA1, to confirm that the observed effects are indeed due to LPA1 inhibition.[6]

Signaling Pathway

AM095 acts by blocking the LPA1 receptor, which is a G protein-coupled receptor that can signal through multiple heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[5][11] This inhibition prevents the activation of downstream effector pathways that are involved in processes like cell migration, proliferation, and fibrosis.[5][6][11]

G

Caption: Simplified signaling pathway of LPA1 and its inhibition by AM095.

References

potential off-target effects of AM095 free acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AM095 free acid. The information is designed to address specific issues that may be encountered during experiments and to provide clarity on the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected responses after treatment with AM095, even at concentrations that should be specific for LPA1 antagonism. What could be the cause?

A1: While AM095 is a potent and selective LPA1 antagonist, unexpected cellular responses could arise from several factors:

  • Cell Line Specificity: The expression and coupling of LPA receptors can vary significantly between cell lines. Confirm the LPA1 expression level in your specific cell model.

  • Indirect Downstream Effects: AM095's antagonism of LPA1 can lead to complex downstream signaling changes. For instance, in certain contexts like diabetic nephropathy models, AM095 has been observed to downregulate TLR4/NF-κB signaling and NADPH oxidase.[1] These effects may not be a direct off-target binding event but rather a consequence of inhibiting the LPA1 pathway.

  • Experimental Conditions: Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and is not causing cellular stress or other artifacts.

Q2: Is there a known off-target profile for AM095? Has it been screened against a broad panel of receptors?

A2: Currently, there is no publicly available, comprehensive off-target screening panel for AM095 against a broad range of receptors, enzymes, and ion channels. It is described as a "selective" LPA1 receptor antagonist.[2][3] However, the absence of such data does not definitively rule out potential off-target interactions, especially at higher concentrations. Researchers should always interpret their results with this in mind.

Q3: We are observing effects that are inconsistent with LPA1 inhibition in our system. How can we begin to investigate potential off-target effects of AM095?

A3: A systematic approach is recommended to investigate potential off-target effects. This can include:

  • Dose-Response Analysis: Perform a wide range of AM095 concentrations in your assay. On-target effects should occur within the known potency range for LPA1 antagonism, while off-target effects may only appear at significantly higher concentrations.

  • Use of Structurally Unrelated LPA1 Antagonists: Compare the effects of AM095 with another LPA1 antagonist that has a different chemical scaffold. If the unexpected effect is only observed with AM095, it may suggest an off-target interaction specific to its chemical structure.

  • LPA1 Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use a cell line or animal model where the LPA1 receptor has been genetically removed. If AM095 still produces the unexpected effect in this model, it is likely an off-target mechanism.

Data Presentation

Table 1: On-Target Potency of this compound

Assay TypeSpeciesTargetIC50Reference
GTPγS BindingHuman (recombinant)LPA10.98 µM[2][4][5]
GTPγS BindingMouse (recombinant)LPA10.73 µM[2][4][5]
Calcium FluxHuman (transfected CHO cells)LPA10.025 µM[2]
Calcium FluxMouse (transfected CHO cells)LPA10.023 µM[2]
ChemotaxisMouse (LPA1-overexpressing CHO cells)LPA1778 nM[2][4][5]
ChemotaxisHuman (A2058 melanoma cells)LPA1233 nM[2][4][5]

Experimental Protocols

GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

  • Membrane Preparation: Prepare cell membranes from CHO cells overexpressing either human or mouse LPA1.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (25-40 µg), 0.1 nM [³⁵S]GTPγS, 5 µM GDP, and varying concentrations of AM095 (diluted in DMSO) in an assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Stimulation: To measure antagonist activity, add 900 nM LPA (18:1) to stimulate the receptor. To test for agonist effects, omit the LPA.

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

  • Harvesting: Harvest the membranes onto glass fiber filter plates and wash three times with cold wash buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Detection: Dry the plates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the concentration of AM095 to determine the IC50 value.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA1.

  • Cell Culture: Plate CHO cells stably transfected with human or mouse LPA1 in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of AM095 to the wells and incubate.

  • Stimulation: Add an EC80 concentration of LPA to stimulate calcium release.

  • Detection: Measure the fluorescence intensity before and after the addition of LPA using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the LPA-induced calcium flux for each concentration of AM095 and determine the IC50 value.

Mandatory Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαi/q/12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC Gαq ROCK ROCK G_protein->ROCK Gα12/13 Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Gαi PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Gαi Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival AM095 AM095 AM095->LPA1 Antagonism

Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by AM095.

Off_Target_Investigation_Workflow start Unexpected Experimental Result Observed dose_response Perform Wide Dose-Response Curve of AM095 start->dose_response compare_compounds Compare with Structurally Unrelated LPA1 Antagonist start->compare_compounds knockout_model Test in LPA1 Knockdown/Knockout Model start->knockout_model on_target Effect is On-Target dose_response->on_target Effect at known IC50 off_target Effect is Likely Off-Target dose_response->off_target Effect only at high concentrations compare_compounds->on_target Both compounds show effect compare_compounds->off_target Only AM095 shows effect knockout_model->on_target Effect is abolished knockout_model->off_target Effect persists conclude_on_target Conclude On-Target Effect on_target->conclude_on_target conclude_off_target Further Investigate Off-Target Mechanism off_target->conclude_off_target

Caption: Experimental Workflow for Investigating Potential Off-Target Effects.

References

stability of AM095 free acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AM095 free acid in aqueous solutions for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available stability data for this compound is limited. The information provided herein is based on the chemical structure of AM095, general principles of drug degradation, and standard pharmaceutical industry practices for stability testing. All quantitative data presented is illustrative and should not be considered as experimentally verified for AM095.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: Based on its chemical structure, which includes ester, amide, and carboxylic acid functional groups, the primary factors affecting the stability of this compound in aqueous solutions are pH, temperature, and light exposure.

  • pH: The ester and amide bonds in the AM095 molecule are susceptible to hydrolysis. This degradation is often catalyzed by acidic or basic conditions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation. The extent of this degradation depends on the light intensity and the absorbance properties of the molecule.

  • Oxidizing Agents: The presence of oxidizing agents may also lead to degradation of the molecule.

Q2: What are the likely degradation pathways for AM095 in an aqueous solution?

A2: The most probable degradation pathway for AM095 in aqueous solution is hydrolysis of the ester and amide linkages.[1][2][3]

  • Ester Hydrolysis: The ester bond is likely to be the most labile group, undergoing hydrolysis to yield a carboxylic acid and an alcohol. This can occur under both acidic and basic conditions.[1][2]

  • Amide Hydrolysis: The amide bond is generally more stable than the ester bond but can also be hydrolyzed under more forceful acidic or basic conditions and higher temperatures to yield a carboxylic acid and an amine.[1][2][3]

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: Due to the potential for hydrolysis, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. If a stock solution is required, it is best prepared in a non-aqueous, aprotic solvent like anhydrous DMSO and stored at low temperatures (-20°C or -80°C).[4] For aqueous experimental media, the DMSO stock solution should be diluted to the final concentration immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to minimize its effects on the experiment.

Q4: What is the expected solubility of this compound in aqueous buffers?

A4: As a carboxylic acid, the aqueous solubility of this compound is expected to be pH-dependent.[5][6][7]

  • At low pH (below its pKa), the carboxylic acid group will be protonated and the molecule will be less polar, resulting in lower aqueous solubility.

  • At higher pH (above its pKa), the carboxylic acid group will be deprotonated to form a carboxylate salt, which is more polar and will have higher aqueous solubility.[8]

For researchers encountering solubility issues, adjusting the pH of the buffer to be above the pKa of the carboxylic acid group may improve solubility. However, this must be balanced with the potential for increased hydrolytic degradation at higher pH.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of AM095 in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of AM095 in aqueous media Prepare fresh solutions of AM095 for each experiment. If using a stock solution in DMSO, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Minimize the time the compound is in aqueous buffer before being added to the cells.
Low solubility in assay buffer Visually inspect the solution for any precipitation. If solubility is an issue, consider adjusting the pH of the buffer (if compatible with the assay) or using a small amount of a co-solvent. Note that changes in pH can affect compound stability and cellular responses.
Adsorption to plasticware Use low-binding plates and pipette tips. Pre-incubating the wells with a blocking agent like BSA may also help in some cases.
Issue 2: Appearance of unknown peaks in HPLC analysis of AM095 solutions.
Possible Cause Troubleshooting Step
Hydrolytic degradation This is the most likely cause. The unknown peaks are probably degradation products. To confirm, perform a forced degradation study.
Photodegradation Protect solutions from light by using amber vials or covering them with aluminum foil.
Oxidative degradation If the buffer contains components that can generate reactive oxygen species, this could be a cause. Prepare solutions in freshly degassed buffers.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9][10][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[12][13][14][15]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Optimization: Optimize the gradient profile to achieve good resolution between the parent peak of AM095 and any degradation peaks generated from the forced degradation study.

  • Detector Wavelength: Use a PDA detector to monitor the elution profile at multiple wavelengths and select a wavelength where AM095 and its degradation products have good absorbance.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Data Presentation

Table 1: Illustrative Solubility of this compound in Aqueous Buffers

Buffer pHExpected SolubilityRationale
4.0LowBelow the pKa of the carboxylic acid, the molecule is in its less polar, protonated form.
6.0ModerateApproaching the pKa, a mixture of protonated and deprotonated forms exists, increasing solubility.
7.4HigherAbove the pKa, the molecule is predominantly in its more polar, deprotonated (carboxylate) form.[8]
8.0HighWell above the pKa, ensuring the molecule is in its soluble salt form.

Note: This table is for illustrative purposes only. Actual solubility values need to be determined experimentally.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

Stress Condition% Degradation (Illustrative)Number of Degradation Products (Illustrative)
0.1 N HCl, 60°C, 24h15%2
0.1 N NaOH, RT, 2h40%3
3% H₂O₂, RT, 24h5%1
Heat (70°C), 48h<2%0
Light (UV/Vis), 24h8%1

Note: This table presents hypothetical data to illustrate the expected relative stability under different conditions. Actual degradation rates must be determined experimentally.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_proteins Gαq/11, Gαi/o, Gα12/13 LPA1->G_proteins Activates AM095 AM095 AM095->LPA1 Antagonizes PLC PLC G_proteins->PLC RhoA RhoA G_proteins->RhoA PI3K PI3K G_proteins->PI3K MAPK MAPK PLC->MAPK ROCK ROCK RhoA->ROCK Akt Akt PI3K->Akt Downstream Cellular Responses (Proliferation, Migration, etc.) ROCK->Downstream Akt->Downstream MAPK->Downstream

Caption: LPA1 Receptor Signaling Pathway Antagonized by AM095.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 N HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1 N NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (70°C, solid) Thermal->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC ID Peak Purity & Degradant Identification HPLC->ID AM095 This compound (Stock Solution & Solid) AM095->Acid AM095->Base AM095->Oxidation AM095->Thermal AM095->Photo

Caption: Workflow for Forced Degradation Study of AM095.

References

Technical Support Center: AM095 Free Acid In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AM095 free acid in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The choice of vehicle for this compound depends on the route of administration and the required concentration. Several vehicle formulations have been successfully used. For oral gavage, a common vehicle is 10% DMSO, 90% Corn Oil.[1] For intravenous administration, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline have been reported.[2] It is crucial to select a vehicle that ensures the solubility and stability of the compound for the duration of the experiment.

Q2: What is the solubility of this compound in common vehicles?

A2: this compound can be dissolved in various solvent mixtures to achieve concentrations suitable for in vivo studies. For instance, a solution of 10% DMSO and 90% Corn Oil can achieve a solubility of at least 2.25 mg/mL.[1] Another formulation, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, allows for a solubility of at least 2.08 mg/mL.[2]

Q3: How should I prepare the vehicle solution containing this compound?

A3: It is recommended to add each solvent sequentially and ensure the solution is clear before adding the next component.[1][2] For example, when preparing a formulation with DMSO, PEG300, Tween-80, and saline, you would first dissolve the this compound in DMSO and then add the other components one by one, mixing thoroughly at each step.[2] It is advisable to prepare the working solution fresh on the day of the experiment to ensure its stability.[1][2]

Q4: Can I store the prepared this compound formulation?

A4: For optimal results, it is highly recommended to prepare the working solution for in vivo experiments fresh and use it on the same day.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] However, formulations containing aqueous components like saline are more prone to precipitation and should not be stored for extended periods. Some protocols specifically advise against using certain formulations for continuous dosing periods exceeding half a month.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation or phase separation during preparation. The compound has low solubility in the chosen vehicle or was not fully dissolved.- Use heat and/or sonication to aid dissolution.[1][2]- Ensure each solvent is added sequentially and the solution is clear before adding the next component.[1][2]- Consider using a different vehicle formulation with higher solubilizing capacity.
The prepared solution is cloudy. Incomplete dissolution of this compound.- Gently warm the solution while stirring.- Use a bath sonicator to facilitate dissolution.[1][2]
Precipitation is observed in the formulation after storage. The formulation is not stable for long-term storage, especially those containing aqueous components.- Prepare the working solution fresh on the day of the experiment.[1][2]- If long-term dosing is required, consider a more stable formulation, such as one with a higher percentage of organic co-solvents, but be mindful of potential vehicle-induced toxicity.
Adverse effects or toxicity observed in animals. The vehicle itself, particularly at high concentrations of DMSO or other organic solvents, may be causing toxicity.- Reduce the percentage of DMSO in the final working solution. It is recommended to keep the DMSO concentration below 2% if the animal is weak.[1]- Run a vehicle-only control group to assess the effects of the vehicle alone.- Consider alternative, less toxic vehicle formulations.

Quantitative Data Summary

Vehicle Composition Achievable Concentration Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a Vehicle for Oral Administration

This protocol describes the preparation of a 1 mL working solution of this compound in a DMSO and corn oil vehicle.

  • Prepare the Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 22.5 mg/mL).[1]

  • Dilution: In a sterile tube, add 100 µL of the this compound DMSO stock solution.[1]

  • Add Vehicle: Add 900 µL of corn oil to the tube.[1]

  • Mix: Mix the solution thoroughly until it is clear and homogenous. This can be achieved by vortexing or gentle agitation.[1]

  • Administration: The final solution contains 10% DMSO and 90% corn oil and is ready for oral gavage.

Protocol 2: Preparation of this compound in a Vehicle for Intravenous Administration

This protocol details the preparation of a 1 mL working solution of this compound in a multi-component vehicle suitable for intravenous injection.

  • Prepare the Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).[2]

  • Sequential Addition of Solvents:

    • In a sterile tube, add 100 µL of the this compound DMSO stock solution.[2]

    • Add 400 µL of PEG300 and mix until the solution is clear.[2]

    • Add 50 µL of Tween-80 and mix thoroughly until the solution is clear.[2]

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear and homogenous.[2]

  • Administration: The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline and is ready for intravenous administration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Experiment cluster_control Controls stock Prepare AM095 Stock in DMSO mix Mix Stock and Vehicle stock->mix vehicle Prepare Vehicle (e.g., Corn Oil or Saline-based) vehicle->mix vehicle_control Vehicle Control Group vehicle->vehicle_control administer Administer to Animal Model mix->administer observe Observe and Collect Data administer->observe vehicle_control->administer troubleshooting_logic cluster_problem Problem Identification cluster_solution Solutions start Start: Prepare AM095 Formulation precipitation Precipitation or Cloudiness? start->precipitation adverse_effects Adverse Effects in Animals? precipitation->adverse_effects No heat_sonicate Apply Heat or Sonication precipitation->heat_sonicate Yes fresh_prep Prepare Fresh Solution precipitation->fresh_prep Precipitates on storage reduce_dmso Reduce DMSO Concentration adverse_effects->reduce_dmso Yes end Successful Experiment adverse_effects->end No heat_sonicate->precipitation Still precipitates fresh_prep->adverse_effects change_vehicle Change Vehicle Formulation change_vehicle->precipitation reduce_dmso->change_vehicle Still adverse effects

References

how to prevent AM095 free acid degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of AM095 free acid to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound (CAS No. 1228690-36-5) is a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist.[1][2][3][4] To ensure its stability, it should be stored under specific conditions depending on its physical state.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSupplier Recommendations
Solid (Powder) -20°C2 to 3 yearsStore in a tightly sealed container, protected from light and moisture.[1][2][3]
In DMSO Solution -80°C6 months to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][4][5]
In DMSO Solution -20°C1 monthFor short-term storage only.[2][5]

Q2: What are the primary factors that can cause this compound to degrade?

While specific degradation pathways for AM095 are not extensively published, compounds with similar functional groups (carboxylic acid, carbamate, oxazole ring) are susceptible to several degradation mechanisms:

  • Hydrolysis: The carbamate and oxazole functionalities may be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[6]

  • Oxidation: The molecule may be sensitive to oxidative stress, a common degradation pathway for complex organic molecules.[6][7] Storing under an inert atmosphere like argon or nitrogen can mitigate this.

  • Photodegradation (Photolysis): Exposure to UV or high-intensity visible light can provide the energy to break chemical bonds, leading to degradation.[7][8]

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[8] Storing at low temperatures (-20°C or -80°C) is crucial to slow these processes.

Q3: What are the visible signs of compound degradation?

Degradation may not always be visible. However, you should be concerned if you observe:

  • Color Change: A change from a white or off-white powder to yellow or brown.

  • Insolubility: Difficulty dissolving the compound in a solvent (like DMSO) in which it was previously soluble.[2][3]

  • Inconsistent Experimental Results: A loss of potency or unexpected results in biological assays is a strong indicator of degradation.

Q4: How should I prepare this compound solutions for long-term storage?

For long-term storage, dissolve this compound in high-purity, anhydrous DMSO.[9] Prepare a concentrated stock solution, then create single-use aliquots in appropriate vials (e.g., low-binding polypropylene or amber glass) to minimize freeze-thaw cycles, which can accelerate degradation.[4]

Troubleshooting Guide

Problem: Decreased potency or inconsistent results in my assay.

This is a common sign of compound degradation. Use the following workflow to troubleshoot the issue.

TroubleshootingWorkflow cluster_legend Legend start Inconsistent Assay Results (Suspected Degradation) check_purity 1. Assess Purity via HPLC/LC-MS start->check_purity purity_ok Purity > 95%? check_purity->purity_ok degraded Purity < 95% (Degradation Confirmed) purity_ok->degraded No investigate_source 2. Review Storage & Handling purity_ok->investigate_source Yes order_new Action: Order new compound. Implement proper storage. degraded->order_new temp Stored at correct temp? (-20°C solid, -80°C solution) investigate_source->temp light Protected from light? temp->light Yes temp->order_new No aliquots Aliquoted properly? (minimized freeze-thaw) light->aliquots Yes light->order_new No aliquots->order_new No correct_storage Action: Correct storage protocol. Consider running forced degradation study. aliquots->correct_storage Yes no_temp No no_light No no_aliquots No l1 Process Step l2 Decision Point l3 Problem Confirmed l4 Investigation l5 Action/Solution

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

To proactively understand the stability of this compound, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to identify potential degradants and establish stable analytical methods.[6][8][10]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation: Prepare solutions of this compound (~1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 1:1).

  • Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[11][12]

    • Acid Hydrolysis: Add 0.1 M HCl, incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature, protected from light, for 24-48 hours.[6][11]

    • Thermal Stress: Incubate solution at 70°C, protected from light, for 7 days.

    • Photolytic Stress: Expose solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products.

Table 2: Example Data from Forced Degradation Study

Stress Condition% AM095 RemainingMajor Degradant Peak (RT, min)Notes
Control (T=0)100%--
0.1 M HCl, 60°C85.2%4.2 minSignificant degradation observed.
0.1 M NaOH, 60°C78.9%3.8 minMost significant degradation.
3% H₂O₂, RT92.5%5.1 minModerate oxidative degradation.
70°C Thermal96.8%-Relatively stable to heat in solution.
Photolytic94.1%6.5 minModerate light sensitivity.

Note: Data is illustrative and will vary based on exact experimental conditions.

Storage Workflow and Logic

Proper handling from the moment the compound is received is critical for long-term stability.

StorageWorkflow receive Receive AM095 Solid store_solid Store immediately at -20°C in a desiccated, dark environment receive->store_solid decision_use Need to use? store_solid->decision_use prep_stock Prepare Stock Solution (Anhydrous DMSO, inert atmosphere) decision_use->prep_stock Yes aliquot Create single-use aliquots in amber, tightly sealed vials prep_stock->aliquot store_solution Store aliquots at -80°C aliquot->store_solution use_aliquot Use one aliquot for experiment (Avoid freeze-thaw of stock) store_solution->use_aliquot end_point Stable Compound for Assay use_aliquot->end_point

Caption: Recommended workflow for handling and storing this compound.

References

optimizing incubation time with AM095 free acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM095 free acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It functions by binding to the LPA1 receptor and inhibiting the downstream signaling pathways typically activated by its natural ligand, lysophosphatidic acid (LPA).

Q2: What are the common applications of this compound in research?

AM095 is widely used in pre-clinical research to investigate the role of the LPA1 receptor in various physiological and pathological processes. Common applications include studies on fibrosis (lung, kidney, skin), cancer cell migration and invasion, neuropathic pain, and inflammation.[3][4][5]

Q3: What is a typical effective concentration range for AM095 in cell-based assays?

The effective concentration of AM095 can vary depending on the cell type, assay endpoint, and the concentration of LPA being used. However, a common starting point for in vitro experiments is in the range of 100 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO. For example, a 10 mM stock solution can be prepared in DMSO.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure stability and potency. For in vivo studies, specific solvent formulations are required and should be prepared fresh daily.[1]

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time with AM095 is critical for obtaining reliable and reproducible results. The ideal incubation period depends on the specific experimental goals, such as whether you are assessing direct antagonism at the receptor or the downstream cellular effects.

Q5: I am not seeing a significant inhibitory effect of AM095. Could the incubation time be the issue?

This is a common issue that can often be resolved by optimizing the pre-incubation time.

  • Problem: Insufficient pre-incubation time with AM095 before agonist (LPA) stimulation. The LPA1 receptor can be rapidly internalized upon agonist binding, with significant internalization observed within 15-30 minutes. If AM095 is not given enough time to bind to the receptor before the agonist is added, its antagonist effect may be diminished.

  • Solution: Implement a pre-incubation step with AM095 for at least 30 minutes before adding the LPA stimulus. This allows for sufficient time for AM095 to occupy the LPA1 receptors on the cell surface. A time-course experiment (e.g., 15, 30, 60, 120 minutes of pre-incubation) is highly recommended to determine the optimal pre-incubation time for your specific cell type and experimental conditions.

Q6: My results with AM095 are inconsistent across experiments. What could be the cause?

Inconsistent results can stem from several factors related to incubation and compound stability.

  • Problem 1: Compound Degradation. AM095, like many small molecules, may have limited stability in aqueous cell culture media over extended periods.

  • Solution 1: Prepare fresh dilutions of AM095 from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments (e.g., over 24 hours), consider replacing the media with freshly prepared AM095-containing media at regular intervals.

  • Problem 2: Variable Receptor Expression and Internalization. The number of LPA1 receptors on the cell surface can fluctuate depending on cell confluence and passage number.

  • Solution 2: Standardize your cell culture conditions, including seeding density and passage number. Perform experiments at a consistent cell confluence. Be aware that prolonged exposure to LPA can lead to receptor downregulation, which may affect the potency of AM095.

Q7: How long should I incubate my cells with AM095 to observe effects on downstream signaling pathways?

The incubation time required to observe effects on downstream signaling will depend on the specific pathway being investigated.

  • For rapid signaling events (e.g., calcium mobilization, GTPγS binding): A short pre-incubation with AM095 (e.g., 30 minutes) followed by a brief stimulation with LPA is typically sufficient. For instance, in GTPγS binding assays, a 30-minute incubation at 30°C is a common protocol.

  • For transcriptional changes or protein expression: Longer incubation times (e.g., 6, 12, 24 hours or longer) with AM095 may be necessary to observe significant changes in gene or protein expression that are regulated by LPA1 signaling. In these cases, the stability of AM095 in the culture medium should be considered, and media changes with fresh compound may be required.

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeCell Line/SystemSpeciesIC50 Value
LPA-induced Calcium FluxLPA1-transfected CHO cellsHuman0.025 µM
LPA-induced Calcium FluxLPA1-transfected CHO cellsMouse0.023 µM
GTPγS BindinghLPA1/CHO cell membranesHuman0.98 µM
GTPγS BindingmLPA1/CHO cell membranesMouse0.73 µM
LPA-driven ChemotaxisMouse LPA1-expressing CHO cellsMouse778 nM
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to assess the antagonist activity of AM095 on LPA-induced intracellular calcium mobilization.

  • Cell Seeding: Plate cells expressing the LPA1 receptor in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • AM095 Pre-incubation: After dye loading, wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Add different concentrations of AM095 (prepared in assay buffer) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • LPA Stimulation: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period, and then inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis: The antagonist effect of AM095 is determined by the reduction in the LPA-induced calcium peak. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of AM095.

Protocol 2: GTPγS Binding Assay

This protocol measures the ability of AM095 to inhibit LPA-stimulated binding of [35S]GTPγS to cell membranes expressing the LPA1 receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the LPA1 receptor.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

    • Varying concentrations of AM095 or vehicle (DMSO)

    • LPA (at a concentration that stimulates robust GTPγS binding)

    • Cell membranes (typically 5-20 µg of protein per well)

    • [35S]GTPγS (final concentration ~0.1 nM)

  • Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Scintillation Counting: Dry the filter plate and add a scintillant to each well. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The antagonist activity of AM095 is determined by the reduction in LPA-stimulated [35S]GTPγS binding. Calculate the IC50 value from a concentration-response curve.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K Downstream Downstream Effects (Ca2+ mobilization, Actin Cytoskeleton Rearrangement, Cell Proliferation, Gene Transcription) PLC->Downstream RhoA->Downstream PI3K->Downstream

Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by AM095.

Experimental_Workflow start Start: Seed Cells in 96-well Plate pre_incubation Pre-incubate with AM095 (e.g., 30 min) start->pre_incubation agonist_stimulation Stimulate with LPA pre_incubation->agonist_stimulation incubation Incubate for Defined Period (minutes to hours) agonist_stimulation->incubation readout Measure Endpoint (e.g., Calcium Flux, Gene Expression) incubation->readout end End: Data Analysis readout->end

Caption: General Experimental Workflow for Assessing AM095 Antagonist Activity.

References

addressing variability in experimental results with AM095 free acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using AM095 free acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4][5] Its mechanism of action involves inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking downstream signaling pathways.[1][3]

2. I am observing lower than expected potency (higher IC50) in my cell-based assays. What could be the cause?

Variability in potency can arise from several factors:

  • Solubility Issues: this compound has limited aqueous solubility. Incomplete solubilization can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved. For in vitro experiments, using fresh, high-quality DMSO is recommended.[1][2] Sonication may aid in dissolution.[4]

  • Compound Stability: Ensure that your stock solutions are stored correctly. For long-term storage, -80°C is recommended for solutions in solvent, while the powder form should be stored at -20°C.[4] Repeated freeze-thaw cycles should be avoided.

  • Cell Line and Receptor Expression: The observed IC50 can vary depending on the cell line used and the expression level of the LPA1 receptor. Potency has been characterized in CHO cells overexpressing human or mouse LPA1.[1][2][3][4][6]

  • Assay-Specific Conditions: The specific parameters of your assay, such as incubation time, temperature, and the concentration of the agonist (LPA), can influence the apparent IC50 value.

3. My this compound solution appears cloudy or has precipitated. How can I resolve this?

Precipitation is a common issue due to the compound's low aqueous solubility. Here are some troubleshooting steps:

  • For In Vitro Stock Solutions: Prepare stock solutions in 100% DMSO.[1][2] If you observe precipitation upon dilution in aqueous media, consider increasing the DMSO concentration in your final working solution (though be mindful of solvent toxicity in your cells).

  • For In Vivo Formulations: Preparing a stable formulation for animal studies is critical. Several protocols are available that use a combination of solvents to improve solubility. Common formulations include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

    • 10% DMSO, 90% Corn Oil.[1][3] It is recommended to prepare these formulations fresh on the day of use.[1][3] Gentle heating and sonication can also help to redissolve the compound.[1]

4. What are the recommended storage conditions for this compound and its stock solutions?

To maintain the integrity of the compound, adhere to the following storage guidelines:

  • Powder: Store at -20°C for up to 3 years.[4]

  • In Solvent: Store at -80°C for up to 1 year.[4]

5. I am seeing unexpected off-target effects in my experiments. How selective is AM095?

AM095 is reported to be a selective antagonist for the LPA1 receptor.[1] However, at high concentrations, the risk of off-target effects increases. It is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments. Consider using a structurally unrelated LPA1 antagonist as a control to confirm that the observed effects are specific to LPA1 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemSpeciesIC50 ValueReference
GTPγS BindingCHO cell membranes overexpressing LPA1Human0.98 µM[2][3][4][6]
GTPγS BindingCHO cell membranes overexpressing LPA1Mouse0.73 µM[2][3][4][6]
LPA-induced Calcium FluxCHO cells transfected with LPA1Human0.025 µM[1][3]
LPA-induced Calcium FluxCHO cells transfected with LPA1Mouse0.023 µM[1][3]
LPA-driven ChemotaxisCHO cells overexpressing LPA1Mouse778 nM[1][3][6]
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM[1][3][6]

Table 2: Pharmacokinetic Parameters of AM095

SpeciesDose and RouteCmaxTmaxt1/2Reference
Rat10 mg/kg, Oral41 µM2 h1.79 h[1][7]
Rat2 mg/kg, IV12 µM15 min1.79 h[1][7]
Dog5 mg/kg, Oral21 µM15 minN/A[1][7]
Dog2 mg/kg, IV11 µM15 min1.5 h[1]

Experimental Protocols

1. In Vitro GTPγS Binding Assay

This protocol is adapted from published methods to assess the antagonist activity of AM095 at the LPA1 receptor.[1][3]

  • Membrane Preparation: Prepare cell membranes from CHO cells overexpressing either human or mouse LPA1.

  • Reaction Mixture: In a 96-well plate, combine the following in order:

    • Assay buffer (50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl2, 50 µg/mL saponin, pH 7.5) containing 0.2% fatty acid-free human serum albumin and 5 µM GDP.

    • AM095 (diluted in DMSO) or vehicle (DMSO).

    • 25 to 40 µg of cell membranes.

    • 0.1 nM [35S]-GTPγS.

  • Stimulation: To measure antagonist activity, add 900 nM LPA (18:1). To test for agonist effects, omit the LPA.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Harvesting: Harvest the membranes onto glass fiber filter plates and wash three times with cold buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2).

  • Detection: Dry the plates and measure the incorporated radioactivity using a microplate scintillation counter.

2. In Vivo Dosing and Sample Collection

The following is a general guideline for oral and intravenous administration in rats, based on published pharmacokinetic studies.[1]

  • Animal Model: Use male Sprague-Dawley rats with surgically implanted jugular vein catheters.

  • Fasting: Fast the animals for 15 to 24 hours before dosing.

  • Oral Administration:

    • Prepare AM095 as a solution in 0.5% methylcellulose.

    • Administer a 10 mg/kg dose via oral gavage in a volume of 3 mL/kg.

  • Intravenous Administration:

    • Prepare AM095 in 0.9% saline.

    • Administer a 2 mg/kg dose as a 1 mL/kg bolus injection into the jugular vein.

  • Blood Sampling:

    • Collect blood samples (approximately 300 µL) from the jugular vein catheter at various time points up to 24 hours post-dose.

    • Use potassium EDTA tubes for collection.

    • Flush the catheter with saline after each sample.

  • Plasma Preparation: Centrifuge the whole blood to prepare plasma samples and store them at -80°C until analysis by LC-MS.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K Cellular_Response Cellular Response (e.g., Proliferation, Migration, Cytokine Release) PLC->Cellular_Response RhoA->Cellular_Response PI3K->Cellular_Response AM095 AM095 AM095->LPA1 Inhibition

Caption: LPA1 receptor signaling pathway and the inhibitory action of AM095.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare AM095 Stock (e.g., in DMSO) treatment Treat with AM095 (and controls) prep_compound->treatment prep_cells Culture Cells or Prepare Animal Model prep_cells->treatment incubation Incubate for Defined Period treatment->incubation data_collection Collect Data (e.g., Fluorescence, Radioactivity, Tissue) incubation->data_collection data_analysis Analyze Data (e.g., IC50 calculation) data_collection->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A generalized experimental workflow for studies involving AM095.

troubleshooting_flow start Variable Results? check_solubility Check Compound Solubility Is the solution clear? start->check_solubility solubilize Re-solubilize: - Use fresh DMSO - Sonicate - Use appropriate co-solvents for in vivo check_solubility:f1->solubilize No check_storage Check Storage Conditions Stored at -20°C (powder) or -80°C (solution)? check_solubility:f1->check_storage Yes solubilize->check_solubility new_aliquot Use a fresh aliquot of the compound check_storage:f1->new_aliquot No check_protocol Review Experimental Protocol Are concentrations, incubation times, and controls appropriate? check_storage:f1->check_protocol Yes new_aliquot->check_storage optimize_protocol Optimize protocol: - Titrate compound concentration - Adjust incubation time - Include positive/negative controls check_protocol:f1->optimize_protocol No end Consistent Results check_protocol:f1->end Yes optimize_protocol->check_protocol

Caption: A troubleshooting flowchart for addressing variability in AM095 experiments.

References

Validation & Comparative

A Comparative Guide to AM095 Free Acid and Other LPA1 Receptor Antagonists for Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidic acid (LPA) signaling through its receptor, LPA1, has emerged as a critical pathway in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and scleroderma. This has spurred the development of numerous LPA1 receptor antagonists. This guide provides a detailed comparison of AM095 free acid with other notable LPA1 antagonists, focusing on their in vitro and in vivo performance, supported by experimental data and methodologies.

Introduction to LPA1 Receptor Antagonism

The LPA1 receptor, a G protein-coupled receptor (GPCR), is activated by the bioactive lipid LPA. Upon activation, it couples to heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades. These pathways regulate a wide range of cellular responses implicated in fibrosis, such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as vascular leakage and inflammation.[1][2] The therapeutic potential of targeting the LPA1 receptor has led to the development of several small molecule antagonists, including this compound, AM966, BMS-986020, and its successor, BMS-986278.

In Vitro Performance Comparison

The in vitro potency and selectivity of LPA1 receptor antagonists are crucial determinants of their therapeutic potential. Key assays used to characterize these compounds include GTPγS binding assays, which measure G protein activation, and calcium flux assays, which assess downstream signaling.

CompoundAssay TypeSpeciesIC50 (nM)Reference
This compound GTPγS BindingHuman980[3]
GTPγS BindingMouse730[3]
Calcium FluxHuman25[3]
Calcium FluxMouse23[3]
AM966 Calcium FluxHuman17[4]
BMS-986020 Calcium MobilizationHuman~10[4][5]
BMS-986278 LPA1 Binding (Kb)Human6.9[6]

Key Observations:

  • This compound demonstrates potent antagonism of both human and mouse LPA1 receptors in functional assays.[3]

  • AM966 exhibits high potency in a human calcium flux assay.[4]

  • The Bristol Myers Squibb compounds, BMS-986020 and BMS-986278, show high affinity and potency for the human LPA1 receptor.[5][6] It is important to note that direct side-by-side comparisons in the same study are limited, and variations in experimental conditions can influence IC50 values.

In Vivo Efficacy in Preclinical Models of Fibrosis

The bleomycin-induced pulmonary fibrosis model in mice is a standard for evaluating the in vivo efficacy of anti-fibrotic agents. In this model, intratracheal administration of bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of human IPF.

CompoundAnimal ModelKey FindingsReference
This compound Bleomycin-induced dermal fibrosis (mouse)Significantly attenuated dermal thickness, collagen content, and myofibroblast accumulation.[7]
BMS-986278 Bleomycin-induced pulmonary fibrosis (rodent)Demonstrated anti-fibrotic activity, as shown by decreases in picrosirius red staining area of the lung.[3]

Key Observations:

  • AM095 has demonstrated efficacy in a preclinical model of dermal fibrosis, suggesting its potential in treating fibrotic skin diseases like scleroderma.[7]

  • BMS-986278 has shown promise in a rodent model of pulmonary fibrosis, supporting its development for IPF.[3] A Phase 2 clinical trial of BMS-986278 in patients with IPF and progressive pulmonary fibrosis showed a reduction in the rate of decline in forced vital capacity.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 cAMP_inhibition ↓ cAMP AC->cAMP_inhibition RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Fibrosis Fibrotic Responses (Proliferation, Migration, Myofibroblast Differentiation) Ca_release->Fibrosis PKC->Fibrosis cAMP_inhibition->Fibrosis ROCK ROCK RhoA->ROCK ROCK->Fibrosis AM095 AM095 (Antagonist) AM095->LPA1

Caption: LPA1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model GTP_assay GTPγS Binding Assay Potency Potency GTP_assay->Potency Determine Potency (IC50) Ca_assay Calcium Flux Assay Ca_assay->Potency Chemo_assay Chemotaxis Assay Chemo_assay->Potency Bleo_model Bleomycin-Induced Pulmonary Fibrosis Efficacy Efficacy Bleo_model->Efficacy Evaluate Efficacy start LPA1 Antagonist (e.g., AM095) start->GTP_assay start->Ca_assay start->Chemo_assay start->Bleo_model

Caption: General Experimental Workflow for Characterizing LPA1 Receptor Antagonists.

Detailed Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Membranes from cells overexpressing the LPA1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

  • Reaction Mixture: Membranes are incubated with varying concentrations of the antagonist (e.g., AM095) in the presence of a fixed concentration of LPA (agonist) and [³⁵S]GTPγS.

  • Incubation: The reaction is carried out at 30°C for 30-60 minutes.

  • Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G proteins, is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration following receptor activation.

  • Cell Culture: Cells stably expressing the LPA1 receptor are seeded in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition: Varying concentrations of the antagonist are added to the wells and incubated for a specific period.

  • Agonist Stimulation: A fixed concentration of LPA is added to stimulate the receptor.

  • Fluorescence Measurement: Changes in fluorescence intensity are measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibition of the LPA-induced calcium response by the antagonist is used to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.

  • Cell Preparation: Fibroblasts or other relevant cell types are serum-starved overnight.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. Cells, pre-incubated with the antagonist, are placed in the upper chamber. The lower chamber contains a chemoattractant, typically LPA.

  • Incubation: The plate is incubated for several hours to allow cell migration through the membrane.

  • Cell Staining and Quantification: Migrated cells on the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye.

  • Data Analysis: The percentage of inhibition of cell migration is calculated to determine the IC50 of the antagonist.

Bleomycin-Induced Pulmonary Fibrosis Model

This in vivo model is used to evaluate the anti-fibrotic efficacy of test compounds.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to induce lung injury.

  • Compound Treatment: The LPA1 antagonist (e.g., AM095 or BMS-986278) or vehicle is administered daily, typically by oral gavage, starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic regimen).

  • Endpoint Analysis: After a defined period (e.g., 14 or 21 days), mice are euthanized, and lung tissue is harvested.

  • Assessment of Fibrosis:

    • Histology: Lung sections are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Biochemical Analysis: Lung homogenates are analyzed for collagen content using methods like the Sircol assay or by measuring hydroxyproline levels.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to assess inflammation by counting total and differential immune cells and measuring protein concentration.

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with demonstrated efficacy in a preclinical model of dermal fibrosis. It stands as a valuable research tool for investigating the role of LPA1 in various fibrotic conditions. Other antagonists, such as the clinical-stage compound BMS-986278, have shown promising results in models of pulmonary fibrosis and in clinical trials for IPF. The choice of a specific LPA1 antagonist for research or therapeutic development will depend on the specific application, desired potency, selectivity profile, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the in vitro and in vivo characterization of these and other novel LPA1 receptor antagonists.

References

A Comparative Guide: AM095 Free Acid vs. Ki16425 in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has emerged as a key driver of fibrotic processes. This has led to the development of LPA1 receptor antagonists as potential anti-fibrotic therapeutics. Among these, AM095 free acid, a selective LPA1 antagonist, and Ki16425, a dual LPA1/LPA3 antagonist, are two prominent molecules extensively studied in various preclinical fibrosis models.

This guide provides an objective comparison of this compound and Ki16425, summarizing their performance in key fibrosis models and presenting supporting experimental data. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols utilized in these critical studies.

Mechanism of Action: A Tale of Two Antagonists

Both AM095 and Ki16425 exert their anti-fibrotic effects by blocking the action of LPA, a potent signaling lipid. However, their selectivity for LPA receptors differs, which may influence their overall biological activity.

  • This compound is a highly selective antagonist of the LPA1 receptor. Its targeted action on this specific receptor subtype minimizes off-target effects and allows for a more precise investigation of the role of LPA1 in fibrosis.[1]

  • Ki16425 functions as an antagonist for both LPA1 and LPA3 receptors.[1] This dual antagonism may offer a broader therapeutic window in fibrotic conditions where both receptors play a role.

Comparative Efficacy in Fibrosis Models

Direct head-to-head comparative studies of AM095 and Ki16425 in the same fibrosis model are limited in the publicly available literature. However, by examining data from independent studies, we can draw inferences about their relative efficacy.

Pulmonary Fibrosis

Bleomycin-induced pulmonary fibrosis is a widely used and well-characterized animal model that mimics many aspects of human idiopathic pulmonary fibrosis (IPF). Both compounds have shown promise in this model. While direct comparative data is not available, studies have shown that pharmacological inhibition of LPA1 receptors with either AM095 or Ki16425 can attenuate bleomycin-induced fibrosis.[2]

Renal Fibrosis

The unilateral ureteral obstruction (UUO) model is a robust method for inducing renal interstitial fibrosis. Studies have demonstrated the efficacy of both antagonists in this model. One study noted that after demonstrating the protective effects of Ki16425 in diabetic nephropathy, a subsequent investigation was undertaken to evaluate the specific LPA1 inhibitor, AM095, suggesting a scientific interest in comparing the outcomes of selective versus dual receptor antagonism.[1]

Dermal Fibrosis

In a mouse model of bleomycin-induced scleroderma, a disease characterized by skin fibrosis, Ki16425 demonstrated a dose-dependent reduction in dermal thickness and collagen content.[2] Another study reported that AM095 also inhibited dermal fibrosis in a scleroderma mouse model.[3]

Data Presentation

The following tables summarize the available quantitative data for AM095 and Ki16425 in various fibrosis models. It is crucial to note that this data is compiled from different studies and should be interpreted with caution due to variations in experimental design.

Table 1: In Vitro Receptor Selectivity

CompoundTarget(s)Potency/SelectivityReference
This compound LPA1Highly selective for LPA1 over other LPA receptors.[1]
Ki16425 LPA1, LPA3Antagonist for both LPA1 and LPA3 receptors.[1]

Table 2: Efficacy in Bleomycin-Induced Scleroderma (Mouse Model)

CompoundDoseEndpoint% Reduction in FibrosisReference
Ki16425 1 mg/kgSkin Hydroxyproline Content35%[2]
10 mg/kgSkin Hydroxyproline Content45%[2]
1 mg/kgLung Hydroxyproline Content25%[2]
10 mg/kgLung Hydroxyproline Content32%[2]
This compound 30 mg/kgDermal FibrosisQualitative reduction reported[3]

Table 3: Efficacy in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Model (Mouse Model)

CompoundDoseEndpointOutcomeReference
This compound 30 mg/kgRenal FibrosisSuppressed renal fibrosis[3]
Ki16425 Not specifiedDiabetic NephropathyProtected against diabetic nephropathy[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key fibrosis models mentioned in this guide.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered. A control group receives saline only.

  • Drug Treatment: AM095 or Ki16425 is administered, typically via oral gavage or intraperitoneal injection, starting at a specified time point before or after bleomycin instillation and continuing for the duration of the experiment (e.g., 14-21 days).

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Gene Expression Analysis: The mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) are measured by quantitative real-time PCR (qRT-PCR).

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

Unilateral Ureteral Obstruction (UUO) in Mice

The UUO model is a well-established and reproducible method for inducing progressive renal interstitial fibrosis.

  • Animal Model: Male C57BL/6 or other susceptible mouse strains are used.

  • Anesthesia: Mice are anesthetized as described for the pulmonary fibrosis model.

  • Surgical Procedure: A midline abdominal incision is made to expose the kidneys and ureters. The left ureter is ligated at two points with surgical silk. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.

  • Drug Treatment: The test compounds (AM095 or Ki16425) are administered daily, typically starting on the day of surgery and continuing for the duration of the study (e.g., 7-14 days).

  • Assessment of Fibrosis:

    • Histology: Kidneys are harvested, fixed, and stained with Masson's trichrome or Sirius red to assess the extent of interstitial fibrosis.

    • Immunohistochemistry: The expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and fibronectin is evaluated.

    • Collagen Quantification: Total kidney collagen content is measured using a hydroxyproline assay or by quantifying the Sirius red-positive area in stained sections.

    • Gene and Protein Expression: The expression of pro-fibrotic and inflammatory genes and proteins is analyzed using qRT-PCR and Western blotting, respectively.

Visualization of Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

LPA_Signaling_in_Fibrosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 LPA3 LPA3 Receptor LPA->LPA3 G_protein G Proteins (Gq/11, Gi/o, G12/13) LPA1->G_protein LPA3->G_protein Downstream Downstream Effectors (e.g., Rho/ROCK, PLC, PI3K/Akt) G_protein->Downstream Fibroblast_Activation Fibroblast Activation - Proliferation - Migration - Myofibroblast Differentiation Downstream->Fibroblast_Activation ECM_Production Extracellular Matrix (ECM) Production (e.g., Collagen) Fibroblast_Activation->ECM_Production AM095 AM095 (LPA1 Antagonist) AM095->LPA1 Ki16425 Ki16425 (LPA1/LPA3 Antagonist) Ki16425->LPA1 Ki16425->LPA3

LPA Signaling Pathway in Fibrosis and Points of Inhibition.

Experimental_Workflow_Fibrosis_Models cluster_pulmonary Pulmonary Fibrosis Model cluster_renal Renal Fibrosis Model p_start Animal Selection (e.g., C57BL/6 mice) p_induction Fibrosis Induction (Intratracheal Bleomycin) p_start->p_induction p_treatment Treatment (AM095 or Ki16425) p_induction->p_treatment p_analysis Analysis (Day 14-21) - Histology (Ashcroft Score) - Hydroxyproline Assay - qRT-PCR p_treatment->p_analysis outcome Comparative Efficacy Assessment p_analysis->outcome Anti-fibrotic Efficacy Data r_start Animal Selection (e.g., C57BL/6 mice) r_induction Fibrosis Induction (Unilateral Ureteral Obstruction) r_start->r_induction r_treatment Treatment (AM095 or Ki16425) r_induction->r_treatment r_analysis Analysis (Day 7-14) - Histology (Trichrome Stain) - Immunohistochemistry (α-SMA) - Collagen Quantification r_treatment->r_analysis r_analysis->outcome Anti-fibrotic Efficacy Data

General Experimental Workflow for Preclinical Fibrosis Models.

Conclusion

Both this compound and Ki16425 have demonstrated significant anti-fibrotic potential in a range of preclinical models. AM095 offers the advantage of high selectivity for the LPA1 receptor, making it a valuable tool for dissecting the specific role of this receptor in fibrotic diseases. Ki16425, with its dual antagonism of LPA1 and LPA3, may provide a broader spectrum of action. The choice between these two compounds for research and development purposes will likely depend on the specific fibrotic disease and the relative contribution of LPA1 and LPA3 signaling in its pathogenesis. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and to guide the selection of the most promising therapeutic candidates for clinical development.

References

A Comparative Guide to the LPA1 Receptor Antagonists: AM095 Free Acid and BMS-986020

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and preclinical profiles of two prominent lysophosphatidic acid receptor 1 (LPA1) antagonists: AM095 free acid and BMS-986020. Both compounds have been investigated for their potential as anti-fibrotic therapies, particularly in the context of idiopathic pulmonary fibrosis (IPF). This document summarizes key experimental data, outlines relevant signaling pathways and experimental workflows, and provides detailed methodologies for cited experiments to aid in research and development decisions.

Mechanism of Action: Targeting the LPA-LPA1 Axis in Fibrosis

Both this compound and BMS-986020 are potent and selective antagonists of the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways implicated in the initiation and progression of fibrosis. These pathways promote key pathological processes such as fibroblast recruitment and proliferation, myofibroblast differentiation, and excessive extracellular matrix (ECM) deposition. By blocking the interaction of LPA with LPA1, both AM095 and BMS-986020 aim to inhibit these pro-fibrotic signaling cascades.

Below is a diagram illustrating the signaling pathway targeted by these antagonists.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates downstream Downstream Effectors (e.g., Rho, PLC, PI3K) G_protein->downstream cellular_response Pro-fibrotic Cellular Responses: - Fibroblast Proliferation - Myofibroblast Differentiation - ECM Deposition downstream->cellular_response AM095 This compound AM095->LPA1 Antagonizes BMS986020 BMS-986020 BMS986020->LPA1

Caption: LPA1 Receptor Signaling Pathway and Points of Inhibition.

Comparative Efficacy Data

While no head-to-head comparative studies have been published, the following tables summarize the available in vitro and in vivo efficacy data for this compound and BMS-986020 from separate preclinical and clinical investigations.

Table 1: In Vitro Potency Against LPA1 Receptor
ParameterThis compoundBMS-986020
Target Lysophosphatidic Acid Receptor 1 (LPA1)Lysophosphatidic Acid Receptor 1 (LPA1)
Assay Type GTPγS Binding Assay (hLPA1)Not explicitly stated, but described as a high-affinity antagonist.
IC50 0.98 µM (human)[1][2][3][4][5]Not available in the provided results.
Assay Type GTPγS Binding Assay (mLPA1)
IC50 0.73 µM (mouse)[1][2][3][4][5]
Assay Type LPA-induced Ca2+ flux (hLPA1)
IC50 0.025 µM (human)[6][7]
Assay Type LPA-induced Ca2+ flux (mLPA1)
IC50 0.023 µM (mouse)[6][7]
Assay Type LPA-driven chemotaxis (A2058 cells)
IC50 233 nM[1][8]
Table 2: In Vivo Efficacy in Preclinical Fibrosis Models
ModelSpeciesCompoundKey Findings
Bleomycin-induced Dermal FibrosisMouseThis compoundSignificantly attenuated dermal fibrosis.[1]
Bleomycin-induced Pulmonary FibrosisMouseThis compoundAttenuated increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid.[1][8]
Unilateral Ureteral Obstruction (Kidney Fibrosis)MouseThis compoundDecreased kidney fibrosis.[1][8]
Various Fibrosis Models (Lung, Skin, Liver, Kidney, Ocular)MouseBMS-986020Demonstrated anti-fibrotic activities.[9]
Bleomycin-induced Pulmonary FibrosisRodentBMS-986020Showed anti-fibrotic activity, as demonstrated by histopathological analysis.

Clinical and Safety Profile of BMS-986020

BMS-986020 progressed to a Phase 2 clinical trial for idiopathic pulmonary fibrosis (NCT01766817).[10] The trial demonstrated that twice-daily treatment with BMS-986020 significantly slowed the decline in forced vital capacity (FVC) compared to placebo over 26 weeks.[4][6][11] However, the study was terminated early due to hepatobiliary toxicity, including cases of cholecystitis and elevations in hepatic enzymes.[1][4][6][12] This toxicity was later attributed to off-target inhibition of bile acid and phospholipid transporters, such as BSEP and MDR3, and was not considered a class effect of LPA1 antagonism.[10]

Experimental Protocols

GTPγS Binding Assay

This assay is used to determine the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor (e.g., CHO-hLPA1).

  • Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, MgCl2, NaCl, GDP, and saponin.

  • Incubation: Cell membranes are incubated with [35S]GTPγS, a stimulating concentration of LPA, and varying concentrations of the antagonist (AM095 or BMS-986020).

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, LPA.

General Protocol:

  • Cell Culture: A relevant cell line (e.g., A2058 melanoma cells) is cultured to sub-confluency.

  • Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with media containing LPA.

  • Cell Seeding: Cells, pre-incubated with varying concentrations of the antagonist, are seeded into the upper chamber.

  • Incubation: The chamber is incubated for a period to allow for cell migration through the membrane.

  • Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and staining.

  • Data Analysis: The inhibition of chemotaxis is calculated relative to the vehicle control, and IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development receptor_binding Receptor Binding Assays (e.g., GTPγS) functional_assays Functional Assays (e.g., Ca2+ flux, Chemotaxis) receptor_binding->functional_assays animal_models Animal Models of Fibrosis (e.g., Bleomycin-induced) functional_assays->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd phase1 Phase 1 Trials (Safety & Tolerability) pk_pd->phase1 phase2 Phase 2 Trials (Efficacy & Dosing) phase1->phase2

Caption: General Drug Discovery and Development Workflow.

Conclusion

Both this compound and BMS-986020 have demonstrated potent antagonism of the LPA1 receptor and anti-fibrotic activity in preclinical models. While BMS-986020 showed promise in a Phase 2 clinical trial for IPF, its development was halted due to off-target hepatobiliary toxicity. The available data for this compound indicates a strong preclinical rationale for its anti-fibrotic potential. The information presented in this guide is intended to provide a comparative overview to inform further research and development in the pursuit of novel anti-fibrotic therapies targeting the LPA-LPA1 signaling axis.

References

Comparison Guide: Establishing Specificity of AM095 Free Acid Treatment with Negative Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a framework for designing and interpreting negative control experiments for studies involving the small molecule inhibitor, AM095 free acid. The primary objective is to ensure the observed biological effects are specifically attributable to the intended target of AM095.

Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4][5][6] It is crucial to distinguish that while the initial query suggested AM095 as a GPR55 antagonist, the scientific literature robustly identifies its target as the LPA1 receptor. Therefore, this guide will focus on the appropriate negative controls for validating the on-target effects of AM095 as an LPA1 antagonist.

In any pharmacological study, robust negative controls are imperative to differentiate the specific effects of a compound from non-specific or off-target phenomena. This guide outlines key negative control experiments and provides standardized protocols to validate the specificity of this compound in cell-based assays.

LPA1 Signaling Pathway and the Action of AM095

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through several G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor couples to multiple G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate a variety of downstream signaling cascades.[7][8] These pathways regulate crucial cellular processes such as proliferation, migration, and survival.[7] AM095 acts by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream effects.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_downstream Downstream Effectors LPA1 LPA1 Receptor Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G1213 Gα12/13 LPA1->G1213 AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Cell_Response Cellular Responses (Proliferation, Migration, etc.) cAMP->Cell_Response Ca_release ↑ [Ca2+]i IP3_DAG->Ca_release ERK ERK1/2 Activation RhoA->ERK Ca_release->ERK ERK->Cell_Response LPA LPA LPA->LPA1 Activates AM095 AM095 AM095->LPA1 Inhibits

Figure 1: LPA1 signaling pathway and the inhibitory action of AM095.

Comparison of AM095 Treatment with Negative Controls

To validate that the observed effects of AM095 are due to its specific antagonism of the LPA1 receptor, a series of negative control experiments are essential.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments comparing AM095 treatment with appropriate negative controls.

Table 1: Effect of AM095 and Controls on LPA-Induced Calcium Mobilization

Treatment GroupLPA StimulationIntracellular [Ca2+] (RFU)% Inhibition of LPA Response
Untreated-150 ± 20N/A
Untreated+950 ± 700%
Vehicle (0.1% DMSO)+940 ± 801.3%
AM095 (1 µM) + 250 ± 30 87.5%
LPA1-Null Cells + AM095 (1 µM)+160 ± 25N/A (No LPA Response)
Alternative LPA1 Antagonist (e.g., BMS-986020)+270 ± 3585.0%

Table 2: Effect of AM095 and Controls on LPA-Induced ERK1/2 Phosphorylation

Treatment GroupLPA Stimulationp-ERK1/2 / Total ERK1/2 Ratio% Inhibition of LPA Response
Untreated-0.10 ± 0.02N/A
Untreated+0.85 ± 0.090%
Vehicle (0.1% DMSO)+0.83 ± 0.112.7%
AM095 (1 µM) + 0.20 ± 0.04 86.7%
LPA1-Null Cells + AM095 (1 µM)+0.12 ± 0.03N/A (No LPA Response)
Alternative LPA1 Antagonist (e.g., BMS-986020)+0.22 ± 0.0584.0%

Table 3: Effect of AM095 and Controls on Cell Viability/Proliferation

Treatment GroupIncubation TimeCell Viability (% of Untreated)
Untreated48h100 ± 5.0
Vehicle (0.1% DMSO)48h98 ± 6.2
AM095 (1 µM) 48h 95 ± 7.1
Cytotoxic Positive Control48h25 ± 4.5

Experimental Design and Methodologies

A well-designed experimental workflow is critical for obtaining reliable and reproducible data.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assay Assay Execution A Culture Wild-Type and LPA1-Null Cell Lines B Seed Cells into Appropriate Assay Plates A->B C1 AM095 C2 Vehicle Control (e.g., 0.1% DMSO) C3 Alternative LPA1 Antagonist (Positive Control) C4 Untreated Control D Pre-incubate with Antagonists/Controls B->D E Stimulate with LPA (except for baseline controls) D->E F Measure Endpoint (e.g., Ca2+ flux, p-ERK, Viability) E->F G Data Analysis and Comparison F->G

Figure 2: General experimental workflow for evaluating AM095 with negative controls.
Key Negative Controls

The following diagram illustrates the logical framework for using negative controls to ascertain the specificity of AM095.

Negative_Controls_Logic cluster_hypothesis Core Hypothesis cluster_controls Negative Controls cluster_observation Expected Observation H AM095 specifically inhibits LPA1 signaling O Inhibition of LPA-induced cellular response H->O predicts NC1 Vehicle Control (Rules out solvent effects) NC1->O should not cause NC2 LPA1-Null Cells (Confirms target dependency) NC2->O should not cause NC3 Inactive Analog (if available) (Rules out non-specific compound effects) NC3->O should not cause

Figure 3: Logical framework for the application of negative controls in AM095 studies.
Experimental Protocols

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

  • Cell Lines: A cell line endogenously expressing LPA1 (e.g., A2058 melanoma cells) and a corresponding LPA1 knockout/knockdown cell line.

  • Protocol:

    • Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with AM095, vehicle (e.g., 0.1% DMSO), or an alternative LPA1 antagonist for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add an EC80 concentration of LPA to stimulate the LPA1 receptor and measure the fluorescence intensity for an additional 60-120 seconds.

    • Data is typically expressed as Relative Fluorescence Units (RFU).

This assay quantifies the phosphorylation of ERK1/2, a key downstream event in many GPCR signaling pathways.[2][3]

  • Cell Lines: A cell line responsive to LPA-induced ERK1/2 phosphorylation via LPA1.

  • Protocol:

    • Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.

    • Pre-treat cells with AM095 or vehicle control for 30-60 minutes.

    • Stimulate cells with an EC80 concentration of LPA for 5-10 minutes.

    • Immediately place plates on ice, aspirate the media, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration of the lysates using a BCA assay.

    • Analyze protein lysates by Western blotting using primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

    • Quantify band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

This assay assesses whether AM095 exhibits cytotoxic effects at the concentrations used in functional assays.

  • Cell Lines: The same cell lines used in the functional assays.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with a range of concentrations of AM095, vehicle, and a known cytotoxic agent (positive control).

    • Incubate for a period relevant to the functional assays (e.g., 24-72 hours).

    • Assess cell viability using a standard method such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[8][9][10]

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

    • Express the data as a percentage of the viability of the untreated control cells.

The rigorous use of negative controls is fundamental to the validation of pharmacological findings. For this compound, a selective LPA1 antagonist, the inclusion of vehicle controls and the use of LPA1-deficient cell systems are critical for demonstrating that its biological effects are a direct consequence of LPA1 inhibition. The experimental frameworks provided in this guide offer a robust approach to substantiating the specificity of AM095 in preclinical research, ensuring the reliability and translatability of the results.

References

AM095 Free Acid: A Comparative Analysis of its Cross-Reactivity with LPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of lysophosphatidic acid (LPA) receptor antagonists, AM095 free acid has emerged as a potent and selective inhibitor of the LPA1 receptor. This guide provides a comprehensive comparison of AM095's cross-reactivity with other LPA receptor subtypes, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in LPA signaling pathway research.

Summary of this compound's Receptor Selectivity

AM095 is consistently characterized as a selective antagonist of the LPA1 receptor.[1][2] Experimental evidence primarily focuses on its high-affinity binding and functional inhibition of LPA1, with limited quantitative data available on its interaction with other LPA receptor subtypes (LPA2-6). The available data from multiple assay formats strongly supports its potency at the LPA1 receptor.

Comparative Analysis of AM095 Activity at LPA Receptors

The following table summarizes the available quantitative data on the inhibitory activity of this compound across various LPA receptor assays. It is important to note the absence of specific IC50 values for LPA2, LPA3, LPA4, LPA5, and LPA6 receptors in the reviewed literature, underscoring the reported selectivity of AM095 for LPA1.

ReceptorSpeciesAssay TypeIC50 (µM)Reference
LPA1 HumanGTPγS Binding0.98[3][4]
MouseGTPγS Binding0.73[3][4]
HumanCalcium Flux0.025[3]
MouseCalcium Flux0.023[3]
Mouse (CHO cells)Chemotaxis0.778[4]
Human (A2058 melanoma cells)Chemotaxis0.233[4]
LPA2 --Data not available-
LPA3 --Data not available-
LPA4 --Data not available-
LPA5 --Data not available-
LPA6 --Data not available-

Experimental Methodologies

The determination of AM095's activity on the LPA1 receptor has been conducted using several well-established experimental protocols.

GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

  • Workflow:

    Membranes Cell Membranes (with LPA1) Incubation Incubation (30°C for 30 min) Membranes->Incubation LPA LPA (Agonist) LPA->Incubation AM095 AM095 AM095->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis

    GTPγS Binding Assay Workflow
  • Protocol:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells overexpressing either human or mouse LPA1 are prepared.[3]

    • Known concentrations of AM095 (dissolved in DMSO) are added to the membranes.[3]

    • The reaction is initiated by adding a buffer containing 0.1 nM [³⁵S]GTPγS, 5 µM GDP, and 900 nM LPA (18:1) to stimulate the receptor.[3]

    • The mixture is incubated at 30°C for 30 minutes.[3]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[3]

    • The filters are washed with a cold buffer.[3]

    • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.[3]

    • The IC50 value is calculated by analyzing the inhibition of LPA-stimulated [³⁵S]GTPγS binding at various concentrations of AM095.[3]

Calcium Flux Assay

This cell-based functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by LPA.

  • Workflow:

    Cells CHO Cells (expressing LPA1) Dye Calcium-sensitive dye (e.g., Fura-2) Cells->Dye AM095 AM095 Pre-incubation Dye->AM095 LPA LPA Stimulation AM095->LPA Measurement Fluorescence Measurement LPA->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

    Calcium Flux Assay Workflow
  • Protocol:

    • CHO cells stably transfected with either human or mouse LPA1 are cultured.[3]

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with varying concentrations of AM095.

    • LPA is added to the cells to stimulate calcium mobilization.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.

    • The IC50 value is determined by quantifying the inhibition of the LPA-induced calcium flux by AM095.[3]

Signaling Pathways of LPA1

LPA1 activation by LPA initiates a cascade of intracellular signaling events through the coupling to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways regulate a wide range of cellular responses.

cluster_G_proteins G Proteins cluster_effectors Downstream Effectors & Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 AM095 AM095 AM095->LPA1 PLC PLC Activation Gq->PLC AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition RhoA RhoA Activation G1213->RhoA Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_proliferation Cell Proliferation Ca_mobilization->Cell_proliferation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Cell_proliferation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Cell_migration Cell Migration Cytoskeletal_rearrangement->Cell_migration

LPA1 Receptor Signaling Pathways

Conclusion

This compound is a well-documented potent and selective antagonist of the LPA1 receptor. The available experimental data consistently demonstrates its inhibitory activity at sub-micromolar to low micromolar concentrations in various LPA1-mediated functional assays. While the selectivity of AM095 for LPA1 is a recurring theme in the literature, a notable gap exists in the form of direct comparative quantitative data for its activity at other LPA receptor subtypes. Future studies providing a comprehensive selectivity panel would be invaluable for a more complete understanding of its pharmacological profile.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. AM095 is a research chemical and is not for human consumption.

References

A Head-to-Head Battle of LPA1 Antagonists: AM095 Free Acid vs. AM966 for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of G protein-coupled receptor (GPCR) targeted drug discovery, the lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical target for a multitude of fibrotic diseases. Among the arsenal of selective LPA1 antagonists, AM095 free acid and AM966 have garnered significant attention within the research community. This guide provides a comprehensive in vitro comparison of these two potent molecules, offering researchers, scientists, and drug development professionals the critical data and protocols necessary to make informed decisions for their experimental designs.

Molecular Profile and Potency

Both this compound and AM966 are selective antagonists of the LPA1 receptor, exhibiting potent inhibition of LPA-induced downstream signaling. While both compounds are effective, their inhibitory concentrations vary across different functional assays, highlighting subtle differences in their pharmacological profiles.

Table 1: Comparative In Vitro Potency (IC50) of this compound and AM966
Assay TypeTarget SpeciesCell LineThis compound (IC50)AM966 (IC50)
Calcium Flux HumanCHO (hLPA1 transfected)25 nM[1][2]17 nM[3][4][5]
MouseCHO (mLPA1 transfected)23 nM[1][2]-
GTPγS Binding HumanCHO (hLPA1 membranes)980 nM[1][6][7][8]980 nM[1]
MouseCHO (mLPA1 membranes)730 nM[1][6][7][8]-
Cell Chemotaxis HumanA2058 melanoma cells233 nM[1][7]138 ± 43 nM[3][4][5]
HumanIMR-90 lung fibroblasts-181 nM[3] / 182 ± 86 nM[4][5]
MouseCHO (mLPA1 transfected)778 nM[1][7]469 ± 54 nM[4][5]

Delineating the Signaling Pathways

This compound and AM966, while both targeting LPA1, have been shown to modulate distinct downstream signaling cascades, offering different avenues for therapeutic intervention.

AM966 has been demonstrated to attenuate LPA-induced signaling through the RhoA/Rho kinase pathway.[9][10] This pathway is pivotal in regulating cellular processes such as stress fiber formation and endothelial barrier permeability. In contrast, research indicates that this compound exerts its effects by downregulating the TLR4/NF-κB signaling pathway and NADPH oxidase, key players in inflammatory and oxidative stress responses.[11]

LPA1_Signaling_Comparison cluster_AM966 AM966 Pathway cluster_AM095 This compound Pathway LPA1_A LPA1 RhoA RhoA/Rho Kinase LPA1_A->RhoA AM966 AM966 AM966->LPA1_A MLC_Phos MLC Phosphorylation RhoA->MLC_Phos VE_Cadherin_Phos VE-Cadherin Phosphorylation RhoA->VE_Cadherin_Phos Cell_Contraction Cell Contraction & Adherens Junction Disruption MLC_Phos->Cell_Contraction VE_Cadherin_Phos->Cell_Contraction LPA1_B LPA1 TLR4 TLR4 LPA1_B->TLR4 downregulates NADPH_Oxidase NADPH Oxidase LPA1_B->NADPH_Oxidase inhibits AM095 AM095 Free Acid AM095->LPA1_B NFkB NF-κB TLR4->NFkB Inflammation_ROS Inflammation & Reactive Oxygen Species NFkB->Inflammation_ROS NADPH_Oxidase->Inflammation_ROS

Figure 1. Comparative signaling pathways of AM966 and this compound.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key in vitro assays are provided below.

Calcium Flux Assay

This assay measures the antagonist's ability to inhibit LPA-induced intracellular calcium mobilization, a hallmark of LPA1 activation.

Calcium_Flux_Workflow A 1. Seed hLPA1 or mLPA1 transfected CHO cells B 2. Load cells with a calcium-sensitive dye A->B C 3. Pre-incubate with varying concentrations of AM095 or AM966 B->C D 4. Stimulate with LPA C->D E 5. Measure fluorescence intensity (calcium mobilization) D->E F 6. Calculate IC50 values E->F

Figure 2. Workflow for the calcium flux assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with either human LPA1 (hLPA1) or mouse LPA1 (mLPA1) are cultured to confluence in appropriate media.

  • Dye Loading: Cells are washed and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The cells are pre-incubated with various concentrations of this compound or AM966 for a specified period.

  • LPA Stimulation: Following incubation with the antagonist, cells are stimulated with a known concentration of LPA to induce calcium release.

  • Signal Detection: Changes in intracellular calcium are measured by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated to determine the potency of the antagonist.[1][2][3]

GTPγS Binding Assay

This biochemical assay assesses the ability of an antagonist to inhibit LPA-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes, which is a direct measure of G protein activation.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO cells overexpressing hLPA1 or mLPA1.

  • Assay Reaction: The membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound or AM966 in an appropriate assay buffer.

  • LPA Stimulation: The reaction is initiated by the addition of LPA to stimulate G protein activation.

  • Separation and Detection: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The inhibitory effect of the antagonist on LPA-stimulated [³⁵S]GTPγS binding is determined, and IC50 values are calculated.[1][2][7]

Cell Chemotaxis Assay

This functional assay evaluates the antagonist's ability to block the LPA-induced migration of cells, a key process in fibrosis and cancer metastasis.

Methodology:

  • Cell Preparation: A suspension of the chosen cell line (e.g., A2058 melanoma cells, IMR-90 lung fibroblasts) is prepared in a serum-free medium.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a medium containing LPA as a chemoattractant.

  • Compound Treatment: The cell suspension is pre-incubated with different concentrations of this compound or AM966.

  • Cell Seeding: The treated cell suspension is added to the upper chamber of the migration plate.

  • Incubation: The plate is incubated for several hours to allow for cell migration through the porous membrane towards the LPA gradient.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and dye extraction.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration to determine the IC50 value.[1][3][7]

Conclusion

Both this compound and AM966 are potent and selective LPA1 antagonists valuable for in vitro research. The choice between them may depend on the specific research question and the signaling pathway of interest. AM966 appears to be a suitable tool for investigating LPA1's role in processes governed by the RhoA pathway, such as cell migration and cytoskeletal dynamics. Conversely, this compound may be the preferred compound for studies focused on the inflammatory and oxidative stress-related aspects of LPA1 signaling. The data and protocols presented in this guide are intended to empower researchers to select the most appropriate antagonist and design robust and reproducible in vitro studies.

References

AM095 Free Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis. This guide provides a comprehensive comparison of the in vitro and in vivo effects of AM095 free acid, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.

In Vitro Efficacy and Potency

AM095 has been extensively characterized in a range of in vitro assays to determine its potency and selectivity for the LPA1 receptor. Its antagonist activity has been demonstrated through the inhibition of LPA-induced downstream signaling events.

Comparative Potency of LPA1 Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of AM095 in key in vitro functional assays, alongside other notable LPA1 antagonists for comparative analysis.

CompoundGTPγS Binding Assay (Human LPA1, IC50)Calcium Flux Assay (Human LPA1, IC50)Cell Chemotaxis Assay (IC50)
AM095 0.98 µM[1]0.025 µM[1]233 nM (A2058 melanoma cells)[1]
AM9660.98 µM[1]17 nM[2][3]181 nM (IMR-90 lung fibroblasts)[2]
Debio-07190.60 µM[1]60 nM[4][5]Not widely reported
Ki16425Not widely reported for LPA1 specifically130 nM[4][5]Not widely reported

Note: Lower IC50 values indicate higher potency.

In Vivo Pharmacokinetics and Efficacy

In vivo studies in various animal models have demonstrated the oral bioavailability and therapeutic efficacy of AM095 in mitigating disease progression, particularly in models of fibrosis.

Pharmacokinetic Profile of AM095
SpeciesDosing RouteDoseCmaxTmaxHalf-life (t1/2)
RatOral10 mg/kg41 µM2 h1.79 h[1]
RatIntravenous2 mg/kg12 µM15 min1.79 h[1]
DogOral5 mg/kg21 µM15 minNot Reported[1]
Efficacy in Preclinical Models of Fibrosis
ModelSpeciesAM095 DoseKey Findings
Bleomycin-Induced Pulmonary FibrosisMouse10 mg/kg/day (gavage)Attenuated increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid.[6]
Unilateral Ureteral Obstruction (UUO)Mouse30 mg/kg (oral, twice a day)Significantly decreased kidney fibrosis.[7]
Diabetic Nephropathy (STZ-induced)Mouse10 and 30 mg/kgReduced albuminuria, glomerular volume, and expression of pro-inflammatory and fibrotic factors.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates G_protein Gαi/q/12/13 LPA1->G_protein Activates Downstream Downstream Signaling (e.g., Rho, PLC, PI3K) G_protein->Downstream Cellular_Response Cellular Responses (Fibrosis, Inflammation, Migration) Downstream->Cellular_Response AM095 AM095 AM095->LPA1 Antagonizes

Caption: LPA1 receptor signaling pathway and the antagonistic action of AM095.

in_vivo_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Disease Model Induction (e.g., Bleomycin Instillation) Treatment_Group AM095 Treatment Group Animal_Model->Treatment_Group Vehicle_Group Vehicle Control Group Animal_Model->Vehicle_Group Histology Histological Analysis (e.g., Trichrome Staining) Treatment_Group->Histology Biochemical Biochemical Assays (e.g., Collagen Content) Treatment_Group->Biochemical Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Treatment_Group->Gene_Expression Vehicle_Group->Histology Vehicle_Group->Biochemical Vehicle_Group->Gene_Expression

Caption: Experimental workflow for in vivo efficacy testing of AM095.

Experimental Protocols

In Vitro Assays

1. [35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified following receptor stimulation.

  • Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells overexpressing the human or mouse LPA1 receptor.

  • Reaction Mixture: 25-40 µg of cell membranes are incubated with 0.1 nM [35S]-GTPγS in a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 5 µM GDP.

  • Antagonist Activity: To determine the antagonist effect of AM095, membranes are incubated with varying concentrations of the compound in the presence of a fixed concentration of LPA (e.g., 900 nM).

  • Incubation and Detection: The reaction is incubated at 30°C for 30 minutes. The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [35S]GTPγS, is measured by liquid scintillation counting.[1][10][11]

2. Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA1.

  • Cell Preparation: CHO cells stably transfected with the human or mouse LPA1 receptor are plated in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, which becomes fluorescent upon binding to free intracellular calcium.[12][13][14][15]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of AM095 or vehicle control.

  • Stimulation and Detection: LPA is added to the wells to stimulate the LPA1 receptor. The resulting change in fluorescence, corresponding to the intracellular calcium flux, is measured in real-time using a fluorescence plate reader.[12][13][14][15]

3. Cell Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation: A suitable cell line expressing the LPA1 receptor (e.g., A2058 human melanoma cells) is used. Cells are serum-starved prior to the assay.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains LPA as the chemoattractant, while the upper chamber contains the cell suspension pre-incubated with different concentrations of AM095.[16][17][18][19]

  • Incubation: The chamber is incubated for several hours to allow for cell migration through the membrane towards the LPA gradient.

  • Quantification: The number of cells that have migrated to the lower side of the membrane is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence.[16][17][18][19]

In Vivo Models

1. Bleomycin-Induced Pulmonary Fibrosis

This is a widely used rodent model to study the pathogenesis of lung fibrosis and to evaluate potential anti-fibrotic therapies.

  • Model Induction: Mice are anesthetized, and a single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[20][21][22][23][24]

  • Treatment: AM095 or vehicle is administered orally (e.g., by gavage) daily, starting at a specified time point relative to the bleomycin challenge.

  • Endpoint Analysis: At the end of the study period (e.g., 14 or 21 days), animals are euthanized. The lungs are harvested for analysis. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration and protein levels. Lung tissue is processed for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical measurement of collagen content (e.g., Sircol assay).[20][21][22][23][24]

2. Unilateral Ureteral Obstruction (UUO)

The UUO model is a well-established method for inducing progressive renal interstitial fibrosis.

  • Surgical Procedure: In anesthetized rodents (typically mice or rats), one ureter is surgically ligated, leading to obstruction of urine flow and subsequent kidney fibrosis. The contralateral kidney serves as an internal control.[25][26][27]

  • Treatment: AM095 or vehicle is administered to the animals for the duration of the study.

  • Endpoint Analysis: After a defined period (e.g., 7 or 14 days), the obstructed and contralateral kidneys are harvested. Kidney sections are stained (e.g., with Masson's trichrome or Sirius red) to visualize and quantify the extent of fibrosis. Gene and protein expression of fibrotic markers (e.g., collagen, α-SMA) can also be assessed.[7][26][28]

3. Streptozotocin (STZ)-Induced Diabetic Nephropathy

This model mimics aspects of type 1 diabetes-induced kidney damage.

  • Model Induction: Diabetes is induced in mice by intraperitoneal injections of streptozotocin (STZ), which is toxic to pancreatic β-cells.

  • Treatment: Once diabetes is established (confirmed by elevated blood glucose levels), mice are treated with AM095 or vehicle daily.[8]

  • Endpoint Analysis: Over a period of several weeks, key indicators of diabetic nephropathy are monitored, including urinary albumin excretion (albuminuria), and the albumin-to-creatinine ratio. At the end of the study, kidneys are collected for histological examination of glomerular changes and assessment of inflammatory and fibrotic markers.[9][29][30]

References

AM095 Free Acid: A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), in comparison to other notable LPA1 antagonists. This guide synthesizes key experimental data, outlines methodologies for pivotal assays, and visualizes relevant biological pathways to support researchers in drug discovery and development.

This compound has emerged as a significant small molecule inhibitor in the study of fibrotic diseases and other pathologies associated with the LPA1 signaling pathway. Its selectivity and oral bioavailability make it a valuable tool for both in vitro and in vivo research. This guide provides a comparative overview of AM095's performance against other LPA1 antagonists, based on publicly available data.

Comparative Analysis of In Vitro Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and other LPA1 antagonists across various functional assays. This data provides a quantitative comparison of their potency in inhibiting LPA1 receptor activation.

Table 1: GTPγS Binding Assay

The GTPγS binding assay measures the activation of G-proteins coupled to the LPA1 receptor. A lower IC50 value indicates greater potency in preventing G-protein activation.

CompoundSpeciesIC50 (µM)Reference
This compound Human0.98[1]
Mouse0.73[1]
AM966Human0.98 ± 0.17[1]
Debio-0719Human0.60 ± 0.04[1]
Ki16425-Ki: 0.34[2]

Table 2: Calcium Flux Assay

This assay measures the inhibition of LPA-induced intracellular calcium mobilization, a key downstream signaling event of LPA1 activation.

CompoundSpeciesIC50 (µM)Reference
This compound Human0.025
Mouse0.023
AM966Human0.017[2]
ONO-7300243-0.16[2]

Table 3: Chemotaxis Assay

The chemotaxis assay assesses the ability of an antagonist to block the migration of cells towards an LPA gradient, a crucial process in fibrosis and cancer metastasis.

CompoundCell LineIC50 (nM)Reference
This compound CHO (mouse LPA1)778[1]
A2058 human melanoma233[1]
AM966A2058 human melanoma138 ± 43[3]
IMR-90 human lung fibroblasts182 ± 86[3]
CHO (mouse LPA1)469 ± 54[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the LPA1 signaling pathway and the workflows of key in vitro assays.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G-Proteins cluster_downstream Downstream Effectors LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates Gi Gαi LPA1->Gi Gq Gαq LPA1->Gq G1213 Gα12/13 LPA1->G1213 AM095 AM095 AM095->LPA1 Inhibits PI3K PI3K Gi->PI3K AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Actin_Cytoskeleton Actin Cytoskeleton (Cell Migration, Fibrosis) PI3K->Actin_Cytoskeleton ROCK ROCK RhoGEF->ROCK cAMP_Inhibition cAMP Inhibition AC->cAMP_Inhibition ROCK->Actin_Cytoskeleton Experimental_Workflows cluster_gtp GTPγS Binding Assay cluster_calcium Calcium Flux Assay cluster_chemotaxis Chemotaxis Assay gtp1 Prepare cell membranes expressing LPA1 gtp2 Incubate membranes with AM095 and LPA gtp1->gtp2 gtp3 Add [³⁵S]GTPγS gtp2->gtp3 gtp4 Measure bound [³⁵S]GTPγS gtp3->gtp4 ca1 Load LPA1-expressing cells with calcium-sensitive dye ca2 Pre-incubate cells with AM095 ca1->ca2 ca3 Stimulate with LPA ca2->ca3 ca4 Measure fluorescence change ca3->ca4 ch1 Plate cells in upper chamber of a Transwell plate ch2 Add LPA (chemoattractant) and AM095 to lower chamber ch1->ch2 ch3 Incubate to allow cell migration ch2->ch3 ch4 Quantify migrated cells ch3->ch4

References

Safety Operating Guide

Safe Disposal and Handling of AM095 Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

AM095 free acid is a potent LPA1 receptor antagonist used in laboratory research. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential safety information, disposal procedures, and relevant experimental context for researchers and drug development professionals.

Chemical and Safety Data

A comprehensive understanding of the chemical properties and associated hazards is the first step in safe handling.

PropertyValueReference
CAS Number 1228690-36-5
Molecular Formula C27H24N2O5
Molecular Weight 456.49 g/mol
Purity 98.24%
Appearance Solid (powder)
Storage Temperature -20°C (powder) or -80°C (in solvent)
Solubility DMSO: 67.3 mg/mL (147.43 mM)

Hazard Identification:

AM095 is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Disposal Procedures

The primary hazard associated with this compound is its high toxicity to aquatic life. Therefore, it is imperative to avoid releasing it into the environment. Standard laboratory neutralization procedures for corrosive acids are not appropriate for this compound.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include the chemical name ("this compound"), the relevant hazard pictograms (e.g., harmful, environmental hazard), and the date of accumulation.

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be a cool, well-ventilated location, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

  • Final Disposal:

    • Dispose of the collected waste through an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

This compound is utilized in various assays to study the LPA1 receptor. Below are summaries of common experimental methodologies.

GTPγS Binding Assay:

This assay measures the ability of AM095 to inhibit LPA-stimulated binding of [³⁵S]-GTPγS to cell membranes expressing the LPA1 receptor.

  • Materials:

    • Cell membranes from CHO cells transfected with human or mouse LPA1.

    • AM095 (diluted in DMSO).

    • [³⁵S]-GTPγS.

    • Assay buffer (50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl₂, 50 μg/mL saponin, pH 7.5) containing 0.2% fatty acid-free human serum albumin and 5 μM GDP.

  • Procedure:

    • Incubate known concentrations of AM095 with the cell membranes and [³⁵S]-GTPγS in the assay buffer.

    • To measure antagonist activity, stimulate the reaction with a fixed concentration of LPA (e.g., 900 nM).

    • To measure agonist activity, omit LPA from the reaction.

    • Quantify the amount of bound [³⁵S]-GTPγS to determine the IC50 of AM095.

Calcium Flux Assay:

This functional assay assesses the ability of AM095 to inhibit LPA-induced increases in intracellular calcium in cells expressing the LPA1 receptor.

  • Cell Lines: CHO cells stably transfected with human or mouse LPA1.

  • Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of AM095.

    • Stimulate the cells with LPA.

    • Measure the change in fluorescence to determine the inhibitory effect of AM095 on calcium mobilization. The IC50 values for human and mouse LPA1 are 0.025 and 0.023 μM, respectively.

Visualizations

Logical Workflow for this compound Disposal

A Generation of AM095 Waste (Unused chemical, contaminated labware) B Collect in Designated Hazardous Waste Container A->B C Label Container Clearly (Chemical Name, Hazards) B->C D Store in a Cool, Ventilated, Secure Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Proper Disposal at an Approved Facility E->F

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

Signaling Pathway Inhibition by AM095

LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds to G_Protein G Protein Activation LPA1->G_Protein Activates AM095 AM095 AM095->LPA1 Antagonizes Downstream Downstream Signaling (e.g., Calcium Flux, Chemotaxis) G_Protein->Downstream Initiates

Caption: A diagram illustrating how AM095 antagonizes the LPA1 receptor to block downstream signaling.

Personal protective equipment for handling AM095 free acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for AM095 free acid, a potent LPA1 receptor antagonist used in laboratory research. All personnel must review the full Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form or when preparing solutions, the following PPE is mandatory to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from dust, splashes, and vapors.[1][2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of contaminated gloves properly.[3][4]
Body Protection Laboratory CoatA standard lab coat should be worn and buttoned to protect against incidental contact.
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
RespiratorIf a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95) should be used.[2]

Handling and Operational Plan

Storage and Stability: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended long-term storage conditions are at -20°C for up to one year or -80°C for up to two years.[5][6]

Solution Preparation: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[6][7] All solution preparations should be performed in a chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Experiment Phase A Review Safety Data Sheet (SDS) B Don Required PPE: - Goggles - Gloves - Lab Coat A->B C Prepare Workspace in Chemical Fume Hood B->C D Weigh Solid AM095 (in fume hood) C->D E Prepare Stock Solution (e.g., with DMSO) D->E F Perform Experiment E->F G Segregate Waste: - Solid - Liquid (Halogenated/Non-Halogenated) - Contaminated PPE F->G H Label Waste Containers Clearly G->H I Dispose via Institutional EHS Protocol H->I J Clean & Decontaminate Work Area and Glassware I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid AM095 Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local and institutional regulations.
Solutions (e.g., in DMSO) Collect in a designated, labeled hazardous waste container for non-halogenated organic solvents. Do not pour down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, gloves, weigh boats) must be placed in a sealed bag or container labeled as hazardous waste.
Contaminated Glassware Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.

All waste disposal must be managed through your institution's Environmental Health and Safety (EHS) department.[8]

Emergency Procedures

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Wear appropriate PPE. For large spills, contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.